Azide-PEG6-amido-C16-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFNDRXYOWBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Azide-PEG6-amido-C16-Boc, a heterobifunctional linker critical in the fields of targeted drug delivery and proteomics. This document details its physicochemical characteristics, provides step-by-step experimental protocols for its use, and illustrates key chemical transformations and workflows.
Core Chemical Properties
This compound is a versatile molecule featuring four key functional components: a terminal azide (B81097) group for "click" chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, a hydrophobic C16 alkyl chain, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for the sequential and orthogonal conjugation of different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.[1][2]
The azide group serves as a handle for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The PEG6 spacer enhances aqueous solubility and biocompatibility, while the C16 alkyl chain provides a lipid anchor for incorporation into lipid-based drug delivery systems or can enhance cell membrane permeability.[2] The Boc-protected amine allows for the selective deprotection and subsequent conjugation of a second molecule of interest.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₆H₇₀N₄O₉ | [3] |
| Molecular Weight | 702.96 g/mol | [3] |
| Appearance | White to off-white solid or liquid | [4] (by analogy) |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [4] (by analogy) |
| Storage Conditions | Store at -20°C for long-term stability | [4] (by analogy) |
Note: Detailed physical properties such as melting point, boiling point, and density are not consistently reported in publicly available sources. It is recommended to consult the supplier's Certificate of Analysis or Safety Data Sheet for specific batch data.
Key Experimental Protocols
The utility of this compound lies in its ability to undergo a two-stage conjugation process. The following protocols are adapted from established procedures for similar PEGylated linkers and should be optimized for specific experimental contexts.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, the trifluoroacetate (B77799) salt of the deprotected amine, can be used directly in the next step or purified further if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker and an alkyne-functionalized molecule.
Materials:
-
This compound (or its deprotected amine conjugate)
-
Alkyne-functionalized molecule of interest (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1-0.5 equivalents)
-
Sodium ascorbate (B8700270) (2-5 equivalents relative to CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., DMF, t-butanol/water mixture)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
If using a ligand, add THPTA to the reaction mixture.
-
Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography or preparative HPLC.
Visualizing Chemical Structure and Workflow
To better understand the molecular structure and its application in a typical workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for bioconjugation.
References
An In-depth Technical Guide on the Core Mechanism of Action of Azide-PEG6-amido-C16-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azide-PEG6-amido-C16-Boc is a sophisticated heterobifunctional linker molecule engineered for advanced applications in bioconjugation, drug delivery, and the synthesis of complex therapeutic constructs. It is not a standalone therapeutic agent with a mechanism of action in the traditional sense. Instead, its "mechanism" lies in its versatile chemical architecture, which enables the precise and stable connection of multiple molecular entities. This guide details the function of its components and its primary applications in the development of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of lipid-based nanoparticles for targeted drug delivery.[1][2][3][4]
The molecule's structure comprises four key functional domains:
-
Azide Group (N₃): Serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and specific covalent bonding to alkyne-modified molecules.[2][5]
-
PEG6 Spacer: A six-unit polyethylene (B3416737) glycol chain that enhances aqueous solubility, provides a flexible spacer to mitigate steric hindrance between conjugated moieties, and improves the pharmacokinetic properties of the final construct.[1][2][5]
-
Amido-C16 Alkyl Chain: A 16-carbon lipid tail that acts as a hydrophobic anchor, facilitating the stable incorporation of the linker into the lipid bilayers of nanoparticles or cell membranes.[1][2]
-
Boc-Protected Amine: A primary amine masked by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for orthogonal chemistry; it can be selectively removed under acidic conditions to reveal a reactive amine for subsequent conjugation of a second molecule, such as a therapeutic payload.[1][2]
References
The Pivotal Role of the C16 Alkyl Chain in PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is a heterobifunctional entity comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity. This guide provides a deep dive into the role of alkyl chain linkers, with a specific focus on the C16 (16-atom) alkyl chain, a linker length that has been identified as optimal in key studies. We will explore its impact on degradation efficacy, cell permeability, and ternary complex formation, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Alkyl Chain: A Foundational Linker Motif
Alkyl chains are among the most common flexible linkers used in PROTAC design.[1] Their prevalence is due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][2]
-
Hydrophobicity and Permeability: As hydrocarbon chains, alkyl linkers are inherently hydrophobic. This property can be advantageous for enhancing passive diffusion across the cell membrane, a critical step for PROTACs to reach their intracellular targets.[2][3] However, excessive hydrophobicity can negatively impact aqueous solubility, potentially leading to poor bioavailability and non-specific binding.[3]
-
Flexibility and Ternary Complex Formation: The conformational flexibility of alkyl chains can be a double-edged sword. It allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][4] Conversely, this flexibility can introduce a significant entropic penalty upon binding, which may weaken the ternary complex interactions.[4]
-
Metabolic Stability: Alkyl chains are generally considered more metabolically "inert" compared to linkers containing heteroatoms, such as polyethylene (B3416737) glycol (PEG). Oxidative cleavage is less likely to occur within the chain itself; instead, metabolic fragmentation often happens at the amide or ester bonds connecting the linker to the ligands.
Core Analysis: The C16 Alkyl Chain in Estrogen Receptor-α Degradation
A seminal study by Cyrus et al. provided the first generalized approach to PROTAC design by systematically evaluating the impact of linker length on degradation efficacy.[3][5][6] The study focused on PROTACs targeting the Estrogen Receptor-α (ER-α), a key driver in breast cancer, using an estradiol-derived warhead and a VHL-recruiting peptide. The investigation revealed that a 16-atom linker was optimal for maximizing ER-α degradation and inhibiting cell proliferation.[3][5][6][7]
Quantitative Data Summary
The efficacy of the ER-α targeting PROTACs was assessed by quantifying ER-α degradation via Western blot and measuring the inhibition of cell proliferation (IC50) in MCF7 breast cancer cells. The data clearly demonstrates that the PROTAC with a 16-atom linker (Compound 13 ) exhibited the most potent biological activity.[4][5][6]
| Linker Length (atoms) | Compound ID | ER-α Degradation (% of Control at 100 µM) | Cell Proliferation IC50 (µM) in MCF7 Cells |
| 9 | 11 | ~60% | 140 |
| 12 | 12 | ~40% | 75 |
| 16 | 13 | ~20% | 26 |
| 19 | 14 | ~75% | 100 |
| 21 | 15 | ~80% | > 100 |
| Control | Tamoxifen | N/A (Inhibitor) | 27 |
Data synthesized from Cyrus et al., Mol. BioSyst., 2011.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The results indicate a distinct "Goldilocks effect" for the linker length in this specific system.
-
Linkers shorter than 16 atoms: While showing some activity, they were significantly less potent. This suggests that shorter linkers may induce steric clashes, preventing the formation of a geometrically favorable ternary complex required for efficient ubiquitination.
-
The 16-atom linker: This length appears to provide the optimal spatial orientation between ER-α and the VHL E3 ligase, facilitating robust ternary complex formation and subsequent degradation.[5][6]
-
Linkers longer than 16 atoms: A sharp decline in activity was observed. Excessively long and flexible linkers can lead to non-productive binding modes where the two proteins are brought into proximity but not in the correct orientation for ubiquitin transfer. Furthermore, the increased flexibility can result in a higher entropic cost to adopt the bioactive conformation.[4]
Visualizing Core Concepts and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical workflow for assessing the efficacy of a newly synthesized PROTAC.
Caption: Standard workflow for Western Blot analysis of PROTACs.
Linker Properties and Their Functional Impact
This diagram illustrates the logical relationships between the properties of a C16 alkyl linker and the desired outcomes of a PROTAC.
Caption: Impact of C16 alkyl linker properties on PROTAC function.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involved in the characterization of PROTACs with C16 alkyl linkers, based on established methodologies.
General Synthesis of a PROTAC with a C16 Alkyl Linker
This protocol describes a modular approach for synthesizing a PROTAC using a bifunctional C16 alkyl linker.[1][2]
-
Functionalization of Ligands:
-
Synthesize the warhead (for the target protein) and the E3 ligase ligand with appropriate functional groups (e.g., a primary amine, carboxylic acid, or alcohol) at a solvent-exposed position that does not disrupt binding.
-
-
Preparation of Bifunctional C16 Linker:
-
Obtain or synthesize a 16-carbon alkyl chain with orthogonal functional groups at each end (e.g., N-Boc-16-aminohexadecanoic acid or 16-bromohexadecanoic acid).
-
-
First Conjugation Reaction:
-
React one of the functionalized ligands with one end of the bifunctional C16 linker. For example, perform an amide coupling between a ligand with a primary amine and the carboxylic acid terminus of the linker using a coupling agent like HATU or HBTU in an anhydrous solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).
-
Monitor reaction progress by LC-MS.
-
Purify the resulting ligand-linker intermediate using flash column chromatography.
-
-
Deprotection (if necessary):
-
If the other end of the linker is protected (e.g., a Boc-protected amine), deprotect it using appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
-
Second Conjugation Reaction:
-
Couple the second functionalized ligand to the newly available functional group on the ligand-linker intermediate using appropriate chemistry (e.g., another amide coupling or an alkylation reaction).
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
-
Confirm the structure and purity by LC-MS and NMR spectroscopy.
-
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells.[8][9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ER-α) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[10]
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly and apply an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation levels. Plot the results to calculate DC50 and Dmax values.[11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive membrane permeability of a PROTAC.[12][13][14]
-
Preparation of Donor Plate:
-
Dissolve the PROTAC compound in a buffer solution (e.g., PBS at pH 7.4) to a known concentration.
-
Add the solution to the wells of a 96-well donor plate.
-
-
Preparation of Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Membrane Coating:
-
Coat the filter of a 96-well filter plate (the "membrane") with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
-
Assembling the PAMPA Sandwich:
-
Place the lipid-coated filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Carefully place the acceptor plate on top of the filter plate.
-
-
Incubation:
-
Incubate the "sandwich" for a defined period (e.g., 4-16 hours) at room temperature without shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
Calculate the Pe value using the concentrations from the donor and acceptor wells, considering the incubation time and membrane surface area. High Pe values correlate with better passive permeability.
-
Conclusion
The linker is a cornerstone of PROTAC design, and its composition profoundly dictates the molecule's biological activity. The specific case of the 16-atom alkyl chain in ER-α degradation provides compelling evidence that linker length is a critical parameter that must be empirically optimized for each target-E3 ligase pair. While long, hydrophobic alkyl chains like C16 can enhance cell permeability, their primary role is to establish an optimal spatial distance and orientation that fosters a productive ternary complex. The data and protocols presented in this guide underscore the necessity of a systematic approach to linker design, providing a framework for researchers to develop more potent and effective protein degraders. Future work will continue to refine our understanding of the complex interplay between linker chemistry, ternary complex dynamics, and the physicochemical properties that govern the success of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
The Gatekeeper of Amine Reactivity: A Technical Guide to the Boc Protecting Group in Synthesis
For Immediate Release
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. Among the myriad of tools available to chemists, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone, particularly in the synthesis of peptides, pharmaceuticals, and other fine chemicals.[1][2][3] This technical guide provides an in-depth exploration of the Boc group's function, offering researchers, scientists, and drug development professionals a comprehensive resource on its application, mechanism, and the quantitative aspects of its use.
Core Principles: Masking the Amine
The primary role of the Boc group is to temporarily render primary and secondary amines unreactive towards a wide range of reagents and reaction conditions.[2] By converting the nucleophilic and basic amine into a neutral carbamate, the Boc group allows for chemical transformations to be performed on other parts of a molecule without unintended side reactions involving the amine.[4] Its widespread utility stems from a combination of its robust stability under many conditions and its facile, clean removal under specific acidic conditions.[1][2]
One of the most significant advantages of the Boc protecting group is its orthogonality to other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[2][5] The Boc group is stable to the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions used for Cbz group cleavage, enabling selective deprotection strategies in multi-step syntheses.[2][5]
The Chemistry of Protection and Deprotection
Boc Protection: A Nucleophilic Attack
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[1][6] The mechanism involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[6] This is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide, to neutralize the protonated amine.[5][7] The reaction is generally high-yielding and proceeds under mild conditions.[8]
// Reactants Amine [label="R-NH₂"]; Boc2O [label="(Boc)₂O"]; Base [label="Base"];
// Intermediates and Products Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boc_Amine [label="R-NH-Boc", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="CO₂ + t-BuOH + HB⁺", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Amine -> Tetrahedral_Intermediate [label="+ (Boc)₂O"]; Boc2O -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Boc_Amine [label="- (t-BuO-CO₂⁻)"]; Tetrahedral_Intermediate -> Byproducts [label="decomposition"]; Base -> Amine [style=invis]; // for layout } /dot Caption: Nucleophilic attack of an amine on di-tert-butyl dicarbonate.
Boc Deprotection: An Acid-Labile Cleavage
The removal of the Boc group is its defining characteristic: it is readily cleaved under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[4][7] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[4][9] This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.[4][9] The evolution of gaseous isobutene and carbon dioxide drives the reaction to completion.[7]
// Reactants Boc_Amine [label="R-NH-Boc", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="H⁺ (e.g., TFA)"];
// Intermediates Protonated_Boc_Amine [label="Protonated\nIntermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbamic_Acid [label="R-NH-COOH\n(Carbamic Acid)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; tButyl_Cation [label="(CH₃)₃C⁺"];
// Products Amine_Salt [label="R-NH₃⁺", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂"]; Isobutene [label="Isobutene"];
// Edges Boc_Amine -> Protonated_Boc_Amine [label="+ H⁺"]; Acid -> Protonated_Boc_Amine; Protonated_Boc_Amine -> Carbamic_Acid [label="- (CH₃)₃C⁺"]; Protonated_Boc_Amine -> tButyl_Cation; Carbamic_Acid -> Amine_Salt [label="- CO₂"]; Carbamic_Acid -> CO2; tButyl_Cation -> Isobutene [label="- H⁺"]; } /dot Caption: Acid-catalyzed removal of the Boc protecting group.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, reagents, temperature, and reaction time. The following tables summarize typical conditions and yields for these transformations.
Table 1: Typical Conditions for Boc Protection of Amines
| Amine Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citations |
| Primary Aliphatic | (Boc)₂O, TEA | H₂O/THF | 0 to RT | 6 | >95 | [5] |
| Primary Aliphatic | (Boc)₂O, TEA | H₂O/MeOH | 55 | 16 | 90-97 | |
| Primary Aromatic (Aniline) | (Boc)₂O | MeOH | RT | 1-2 | >90 | [10] |
| Secondary Aliphatic | (Boc)₂O, NaHCO₃ | Chloroform/H₂O | Reflux | 1.5 | High | [8] |
| Amino Acid | (Boc)₂O, NaOH | Dioxane/H₂O | RT | 2-4 | >90 | [11] |
Table 2: Typical Conditions for Boc Deprotection
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citations |
| N-Boc Aliphatic Amine | 25-50% TFA | DCM | RT | 1-4 | Quantitative | [5][12] |
| N-Boc Aromatic Amine | HCl (4M) | Dioxane | RT | 1-2 | Quantitative | [8] |
| N-Boc Amino Acid Ester | 20% TFA | DCM | 0 to RT | 2.5 | >95 | [13] |
| N-Boc Peptide (Solid Phase) | 95% TFA, Scavengers | - | RT | 2-4 | High | [1] |
| N-Boc Imidazole | Thermal | TFE | 120 | 0.5 | 100 | [14] |
Experimental Protocols
Protocol 1: N-Boc Protection of a Primary Amine
This protocol provides a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.[5]
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the solution in one portion.[5]
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[5]
-
Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (B109758) (e.g., 3 x 20 mL).[5]
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[5]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For most substrates, this procedure yields a product of high purity without further purification.[5]
Protocol 2: TFA-Mediated Deprotection of an N-Boc Amine
This protocol describes the standard procedure for removing a Boc group using trifluoroacetic acid.[1][5]
-
Setup: Dissolve the N-Boc protected amine in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or methanol (B129727) in a round-bottom flask.[5]
-
Reagent Addition: Add a strong acid. Common choices include treating the DCM solution with neat trifluoroacetic acid (TFA) (e.g., 25-50% v/v) or using a 4M solution of HCl in dioxane.[4][5] Caution: This reaction evolves gas and should be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).[5]
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure.
-
Isolation: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid can then be collected by filtration.[1]
Applications in Drug Development and Peptide Synthesis
The Boc protecting group is indispensable in the pharmaceutical industry and in the synthesis of peptides.[3][15] In drug development, the selective protection of amines allows for the modification of other functional groups in a complex molecule, a crucial step in the synthesis of many active pharmaceutical ingredients.[15]
In solid-phase peptide synthesis (SPPS), the Boc strategy was one of the pioneering methods and remains relevant for the synthesis of certain peptides.[7][8] The α-amino group of the incoming amino acid is protected with a Boc group, which is then removed with TFA after coupling to the growing peptide chain on the solid support.[8]
Conclusion
The tert-butoxycarbonyl protecting group is a versatile and robust tool in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its importance in both academic research and industrial applications.[1][2] A thorough understanding of its function, the nuances of its application, and the associated experimental protocols is essential for its successful implementation in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gsconlinepress.com [gsconlinepress.com]
The Strategic Imperative of PEG Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, the incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer has emerged as a key strategy to overcome challenges associated with the hydrophobicity and stability of bifunctional constructs. This guide provides a comprehensive technical overview of the benefits of utilizing PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Benefits of PEG Spacers
The integration of a PEG spacer into a bifunctional linker imparts several advantageous physicochemical and biological properties. These benefits primarily stem from the hydrophilic and flexible nature of the ethylene (B1197577) glycol repeats.[1][2][3]
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are inherently hydrophobic.[][5] This poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal pharmacokinetic profiles.[1][] PEG linkers significantly increase the water solubility of the conjugate, mitigating these issues.[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the therapeutic agent, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[7][8][9][10][11] This extended exposure can lead to greater tumor accumulation and improved efficacy.[][11]
-
Reduced Immunogenicity: The presence of a PEG spacer can mask potential immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the therapeutic agent.[1][6][7] This is particularly important for ADCs, where the linker-payload component can be recognized as foreign by the immune system.
-
Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are crucial for facilitating the formation of a stable and productive ternary complex in PROTACs (between the target protein, the PROTAC, and the E3 ligase).[12][13][14][15] In ADCs, the spacer can ensure the payload is accessible for its intracellular target after cleavage.
-
Increased Drug Loading (Higher DAR): By improving solubility and preventing aggregation, PEG linkers enable the development of ADCs with higher drug-to-antibody ratios (DARs), allowing for the delivery of a greater concentration of the cytotoxic payload to target cells.[][7][11]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize the general trends observed when varying PEG spacer lengths in ADCs and PROTACs.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Short-Chain PEG (e.g., PEG2, PEG4) | Longer-Chain PEG (e.g., PEG8, PEG12) | Rationale |
| Drug-to-Antibody Ratio (DAR) | Generally allows for higher and more consistent DAR.[8] | Can have variable effects; very long chains might introduce steric hindrance.[8][16] | PEG's hydrophilicity improves payload solubility, facilitating more efficient conjugation.[8] |
| In Vitro Cytotoxicity (IC50) | Often associated with high in vitro potency.[8][14] | May lead to a slight decrease in in vitro potency.[8][10][] | Longer chains might sterically hinder antigen binding or payload release.[18] |
| Pharmacokinetics (Half-life) | Moderate improvement in half-life. | Significant increase in circulation half-life and reduced clearance.[9][10][19][20] | Increased hydrodynamic radius reduces renal filtration.[9][11] |
| In Vivo Efficacy | Potent efficacy, but may be limited by faster clearance. | Often leads to improved in vivo efficacy due to prolonged tumor exposure.[10][11] | Enhanced tumor accumulation balances any potential decrease in direct cytotoxicity.[11] |
| Tolerability | May have lower tolerability at higher doses. | Generally improved tolerability due to reduced off-target toxicity.[19] | Slower clearance of the ADC can lead to a better safety profile.[19] |
Table 2: Influence of PEG Spacer Length on PROTAC Performance
| Property | Short-Chain PEG (e.g., PEG2, PEG3) | Mid-Chain PEG (e.g., PEG4, PEG5) | Longer-Chain PEG (e.g., PEG7+) | Rationale |
| Degradation Potency (DC50) | Can be potent if the target and E3 ligase are easily brought together. | Often demonstrates optimal potency.[3][12] | Potency may decrease due to an overly flexible or long linker.[12][14] | The linker must provide the ideal distance and orientation for stable ternary complex formation.[12][14] |
| Maximal Degradation (Dmax) | May be limited by suboptimal ternary complex formation. | Frequently shows the highest Dmax values.[3][12] | Can be high, but may decrease if the ternary complex is unstable.[12][14] | A stable ternary complex is required for efficient ubiquitination and degradation.[12] |
| Cell Permeability | Generally higher permeability. | Moderate permeability. | Can have reduced permeability due to increased molecular weight and polarity.[21] | A balance between solubility and lipophilicity is needed for membrane transport. |
| Solubility | Improved solubility over non-PEGylated linkers. | Good balance of solubility and other properties. | Highest aqueous solubility.[5] | The ethylene glycol units increase interactions with water.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of PEG spacers.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Paradigm Shift in Bioconjugation
In the landscape of modern biomedical research, the ability to selectively and efficiently attach molecules to biological entities—a process known as bioconjugation—is paramount. Click chemistry, a concept introduced by K. Barry Sharpless in 2001, has emerged as a revolutionary approach, offering a suite of chemical reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[1][2] At the heart of click chemistry's utility in biological applications is the principle of bioorthogonality: reactions that proceed within a living system without interfering with native biochemical processes.[3] This guide provides a comprehensive technical overview of the core principles of click chemistry, with a focus on its application in bioconjugation for researchers, scientists, and professionals in drug development.
The power of click chemistry lies in its modularity. Biomolecules of interest are functionalized with one half of a reactive pair (e.g., an azide), while a probe, drug, or other molecule of interest is functionalized with the complementary reactive group (e.g., an alkyne). The two components then "click" together with high efficiency and specificity. The most widely employed click chemistry reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Core Click Chemistry Reactions for Bioconjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is catalyzed by copper(I) and is known for its high reaction rates and yields. However, the requirement of a copper catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst and instead relies on the ring strain of a cyclooctyne (B158145) to react with an azide.[1] While this makes it more suitable for live-cell and in vivo applications, SPAAC reactions generally have slower kinetics compared to CuAAC.[4]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile, like a trans-cyclooctene (B1233481) (TCO).[5] This reaction is exceptionally fast, with some of the highest reaction rates among bioorthogonal reactions, and it proceeds without a catalyst, making it highly suitable for in vivo applications where speed and biocompatibility are critical.[5]
Quantitative Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction for a specific bioconjugation application often depends on a trade-off between reaction kinetics, biocompatibility, and the nature of the biomolecule and label. The following table summarizes key quantitative data for the most common click chemistry reactions to facilitate comparison.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst; reaction rate can be influenced by ligands. |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 10⁻³ - 1 | Catalyst-free; rate is dependent on the structure of the strained alkyne. |
| IEDDA | Tetrazine + trans-cyclooctene (TCO) | 1 - 10⁶ | Catalyst-free; extremely fast kinetics. |
Experimental Protocols
The following sections provide detailed methodologies for the key click chemistry reactions used in bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in deionized water)
-
Sodium ascorbate (B8700270) stock solution (1 M in deionized water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (1 M in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.
-
Freshly prepare a 100 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Add the azide-functionalized dye to the protein solution to a final concentration of 10- to 100-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA).
-
Add the catalyst premix to the protein-dye mixture to a final copper concentration of 50-100 µM.
-
Add aminoguanidine to a final concentration of 5 mM to scavenge reactive ascorbate byproducts.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The degree of labeling can be determined by UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol outlines the conjugation of an azide-modified antibody with a DBCO-functionalized molecule.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Maleimide)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting column or centrifugal filter device
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.
-
-
Reaction Setup:
-
Ensure the azide-modified antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or centrifugal filtration.
-
Add a 2- to 4-fold molar excess of the DBCO-functionalized molecule stock solution to the antibody solution. Add the DMSO stock dropwise while gently vortexing to prevent protein precipitation. The final DMSO concentration should be kept below 10-15%.[7]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. For faster kinetics, the temperature can be increased to 37°C if the antibody is stable at that temperature.[7]
-
-
Purification:
-
Remove the unreacted DBCO-functionalized molecule by buffer exchange using a desalting column or centrifugal filtration into the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Live Cell Labeling
This protocol describes the labeling of live cells expressing a TCO-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
Cells expressing a TCO-modified protein of interest, cultured on an imaging dish
-
Tetrazine-functionalized fluorescent dye (e.g., FAM tetrazine)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation:
-
Plate cells on an imaging dish and culture overnight to allow for adherence and expression of the TCO-modified target.
-
Gently wash the cells once with pre-warmed PBS.
-
-
Labeling:
-
Prepare a working solution of the tetrazine-dye in pre-warmed live-cell imaging medium at a final concentration of 1-10 µM.
-
Remove the PBS from the cells and add the tetrazine-dye solution.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the concentration of reactants.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualization of Signaling Pathways and Experimental Workflows
Click chemistry is a powerful tool for elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate key applications.
In Situ Click Chemistry for Inhibitor Screening
In situ click chemistry utilizes a biological target, such as an enzyme, to template the formation of its own high-affinity inhibitor from a mixture of smaller, reactive fragments.
General Workflow for Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently modify the active sites of enzymes. Click chemistry is often used to attach a reporter tag (e.g., a fluorophore or biotin) to the probe after it has labeled its target protein.
Impact of Antibody-Drug Conjugates on Receptor Tyrosine Kinase (RTK) Signaling
Antibody-drug conjugates (ADCs) utilize antibodies to deliver potent cytotoxic drugs to cancer cells expressing a specific surface antigen, often a receptor tyrosine kinase (RTK). This can impact downstream signaling pathways.
Probing G-Protein Coupled Receptor (GPCR) Trafficking
Click chemistry enables the development of chemical probes to label and study GPCRs, which are key players in cellular signaling. This allows for the visualization of their trafficking and localization within the cell.
Conclusion
Click chemistry has revolutionized the field of bioconjugation, providing researchers with a robust and versatile toolkit for modifying and studying biomolecules. The choice between CuAAC, SPAAC, and IEDDA allows for the optimization of experiments based on the specific requirements for reaction speed and biocompatibility. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of click chemistry in their endeavors, from fundamental biological discovery to the development of next-generation therapeutics and diagnostics.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs). The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides a detailed examination of Azide-PEG6-amido-C16-Boc, a heterobifunctional linker building block designed to offer a sophisticated balance of physicochemical properties for the development of potent and effective PROTACs.
This compound is a versatile linker that combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a long, hydrophobic C16 alkyl chain. This hybrid structure is designed to provide a balance of properties: the PEG component can enhance solubility and favorably influence cell permeability, while the long alkyl chain provides substantial length and flexibility. The terminal azide (B81097) group allows for efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction. The Boc-protected amine on the other end enables a modular, step-wise synthesis.
Core Concepts: The PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the target POI, a ligand for an E3 ubiquitin ligase, and a chemical linker. By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.
Physicochemical Contributions of Linker Components
The unique structure of this compound contributes to the overall properties of the resulting PROTAC molecule.
| Component | Key Feature | Contribution to PROTAC Properties |
| Azide (N₃) Group | Reactive handle for "click chemistry" | Enables efficient and specific conjugation to an alkyne-functionalized ligand (either for the POI or E3 ligase). |
| PEG6 Moiety | Hydrophilic polyethylene glycol chain | Increases aqueous solubility of the PROTAC, which can be beneficial for administration and cellular availability. Provides flexibility to the linker, allowing for optimal orientation of the POI and E3 ligase in the ternary complex. |
| Amido-C16 Alkyl Chain | Long, hydrophobic 16-carbon chain | Provides significant length to span the distance between the POI and E3 ligase binding sites. The hydrophobicity can enhance cell membrane permeability. |
| Boc-Protected Amine | tert-butyloxycarbonyl protecting group | Allows for sequential and controlled synthesis of the PROTAC. The Boc group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation. |
Quantitative Data on PROTAC Performance with Long-Chain Linkers
Table 1: Illustrative Degradation Data for BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Short PEG Linker | BRD4 | VHL | HeLa | >1000 | <20 |
| PROTAC 2 | Medium PEG-Alkyl Linker | BRD4 | VHL | HeLa | 50 | 85 |
| PROTAC 3 (Illustrative) | Long PEG-Alkyl Linker (similar to this compound) | BRD4 | VHL | HeLa | 15 | >95 |
| PROTAC 4 | Very Long PEG Linker | BRD4 | VHL | HeLa | 150 | 70 |
This table presents hypothetical data based on general trends observed in PROTAC development to illustrate the impact of linker length.
Table 2: Illustrative Degradation Data for Androgen Receptor (AR)-Targeting PROTACs with Varying Linker Compositions
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Short Alkyl Linker | AR | CRBN | LNCaP | 500 | 60 |
| PROTAC B (Illustrative) | Long PEG-Alkyl Linker (similar to this compound) | AR | CRBN | LNCaP | 25 | >90 |
| PROTAC C | Rigid Piperazine-based Linker | AR | CRBN | LNCaP | 100 | 80 |
This table presents hypothetical data based on general trends observed in PROTAC development to illustrate the impact of linker composition.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are representative protocols for key experiments in PROTAC development.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, starting with the conjugation of an E3 ligase ligand to the linker, followed by a click chemistry reaction with a POI-binding ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to the Deprotected Linker
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent under reduced pressure to yield the deprotected linker-azide TFA salt.
-
Amide Coupling: Dissolve the deprotected linker-azide (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative, 1.1 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker-Azide intermediate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the E3 Ligand-Linker-Azide intermediate (1.0 eq) and an alkyne-functionalized POI ligand (1.2 eq) in a suitable solvent system such as a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the triazole product by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Reagents: Obtain purified, tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged). Use TR-FRET compatible antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Antibody Addition: Add the TR-FRET antibody pair to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation, with the peak of the curve representing the maximal complex formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in PROTAC development.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A logical workflow for the synthesis of a PROTAC.
Caption: Experimental workflow for Western blot analysis.
Caption: PROTAC-mediated degradation of BRD4 and its impact on downstream signaling.
Caption: PROTAC-mediated degradation of the Androgen Receptor and its impact on signaling.
Conclusion
This compound is a highly versatile and valuable linker for the development of PROTACs. Its unique hybrid structure, combining the hydrophilicity of a PEG chain with the extended length of an alkyl chain, provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of PROTACs. The presence of orthogonal reactive handles—an azide for click chemistry and a Boc-protected amine for amide coupling—facilitates a modular and efficient synthetic approach. While specific degradation data for PROTACs incorporating this exact linker is still emerging, the principles of PROTAC design and the data from structurally related linkers strongly suggest its potential in the rational design of potent and selective protein degraders for a wide range of therapeutic targets. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their PROTAC development programs.
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups, enabling the covalent linkage of two distinct biomolecules.[1][2] Unlike their homobifunctional counterparts, which have identical reactive ends, the asymmetry of heterobifunctional crosslinkers allows for controlled, sequential bioconjugation.[3][4] This strategic design minimizes the formation of undesirable homopolymers or self-conjugated aggregates, a significant advantage in applications requiring high purity and well-defined molecular conjugates.[5][6]
The structure of a heterobifunctional crosslinker typically consists of three main components: two distinct reactive moieties and a spacer arm that connects them.[3] The choice of reactive groups is dictated by the functional groups present on the target biomolecules, while the length and chemical nature of the spacer arm influence the distance, solubility, and cleavability of the resulting conjugate.[7]
Core Concepts and Classification
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. This versatility allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.[3][5]
Common Classes of Heterobifunctional Crosslinkers:
-
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely used classes.[3] One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine (B10760008) residues and the N-terminus of proteins. The other end, commonly a maleimide (B117702) group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[8] This combination is highly effective for creating stable thioether bonds in a controlled, two-step process.[9]
-
Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide (B81097) or a diazirine.[3] The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.[3][5]
-
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols.[3] These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.[3]
-
"Click Chemistry" Crosslinkers: These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne)-NHS ester, where the NHS ester reacts with amines, and the DBCO group specifically reacts with an azide-modified molecule.
Quantitative Data Summary
The selection of an appropriate heterobifunctional crosslinker is a critical decision that significantly impacts the outcome of a conjugation strategy. The following tables summarize key quantitative data for a selection of commonly used crosslinkers to aid in this process.
| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No |
| SMPB | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | No |
| Sulfo-SMPB | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | Yes | No |
| LC-SPDP | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No | Yes (Disulfide Bond) |
| Sulfo-LC-SPDP | Sulfo-NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes | Yes (Disulfide Bond) |
| SADP | NHS Ester (Amine) | Phenylazide (Photoreactive) | 11.9 | No | No |
| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 13.5 | No | No |
| DBCO-PEG4-NHS Ester | NHS Ester (Amine) | DBCO (Azide) | 17.6 | Yes | No |
| Reactive Group | Optimal pH Range | Stability/Half-life | Resulting Bond Stability |
| NHS Ester | 7.2 - 8.5 | Susceptible to hydrolysis, which increases with pH. Half-life is approximately 4-5 hours at pH 7.0 (0°C) and drops to 10 minutes at pH 8.6 (4°C).[10][11] | Highly stable amide bond.[11] |
| Maleimide | 6.5 - 7.5 | More stable than NHS esters but can hydrolyze at pH > 7.5.[9] | Stable thioether bond, though it can undergo a retro-Michael reaction in the presence of other thiols.[11] |
| Pyridyldithiol | ~7.5 | Stable | Cleavable disulfide bond. |
| Aryl Azide | N/A (UV activated) | Stable in the dark. | Stable covalent bond. |
| Hydrazide | 4.5 - 6.0 | Stable | Stable hydrazone bond. |
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of heterobifunctional crosslinkers. The following are methodologies for two key applications.
Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using Sulfo-SMCC
This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
Sulfo-SMCC
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Antibody Activation with Sulfo-SMCC:
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in water.[12]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[12] The optimal molar ratio should be determined empirically.[13][14]
-
Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]
-
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[15] This step is crucial to prevent hydrolysis of the maleimide group and to avoid unwanted reactions.
-
-
Drug Preparation (if necessary):
-
If the drug's thiol group is protected by a disulfide bond, reduce it by incubating with a suitable reducing agent like TCEP. If DTT is used, it must be removed prior to conjugation.
-
-
Drug Conjugation:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 5- to 10-fold molar excess of the drug is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[15]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.[15]
-
-
Purification:
-
Purify the ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unconjugated drug and antibody.
-
-
Analysis:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).[15]
-
Protocol 2: Protein-Protein Interaction Study using a Photoreactive Crosslinker (e.g., SADP)
This protocol provides a general workflow for using an NHS-ester/phenylazide crosslinker to identify interacting proteins.
Materials:
-
Purified "bait" protein with accessible primary amines.
-
Cell lysate containing potential "prey" proteins.
-
Photoreactive crosslinker (e.g., SADP).
-
Reaction Buffer (amine-free, e.g., HEPES, pH 7.5).
-
UV lamp (e.g., 365 nm).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Immunoprecipitation reagents (Antibody against the bait protein, Protein A/G beads).
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment.
Procedure:
-
Modification of the Bait Protein:
-
Dissolve the purified bait protein in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of the photoreactive crosslinker (dissolved in DMSO) to the bait protein solution.
-
Incubate for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with the primary amines on the bait protein.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column.
-
-
Crosslinking Reaction:
-
Add the modified bait protein to the cell lysate.
-
Incubate for 1-2 hours at room temperature in the dark to allow for the interaction between the bait and prey proteins.
-
Expose the mixture to UV light for a specified time (e.g., 5-15 minutes) to activate the photoreactive group and form a covalent bond with the interacting prey protein.[16]
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the crosslinking reaction.
-
-
Isolation of the Crosslinked Complex:
-
Perform immunoprecipitation using an antibody specific to the bait protein to isolate the bait-prey complex.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and suspected prey proteins to confirm the interaction. For the identification of unknown prey proteins, the crosslinked complex can be analyzed by mass spectrometry.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of heterobifunctional crosslinkers.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have become indispensable in modern molecular biology, proteomics, and drug development.[4] Their unique ability to facilitate controlled, two-step conjugations allows for the precise assembly of complex biomolecular structures, from antibody-drug conjugates to stabilized protein complexes for structural analysis.[3][6] A thorough understanding of their chemical properties, reaction conditions, and the stability of the resulting conjugates is paramount for their successful implementation in research and therapeutic development.[17] By carefully selecting the appropriate crosslinker and optimizing experimental protocols, researchers can harness the full potential of these reagents to advance their scientific objectives.
References
- 1. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 interacts with Grb2 through regions that induce closed nSH3 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical Association of PDK1 with AKT1 Is Sufficient for Pathway Activation Independent of Membrane Localization and Phosphatidylinositol 3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interdomain conformational changes in Akt activation revealed by chemical cross-linking and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Physical association of PDK1 with AKT1 is sufficient for pathway activation independent of membrane localization and phosphatidylinositol 3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. [PDF] Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. Asymmetric coevolution of the MEK–ERK binding interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Azide Functional Group: A Technical Guide to Reactivity and Stability for Researchers and Drug Development Professionals
The azide (B81097) functional group (-N₃) has become an indispensable tool in modern chemical biology, drug discovery, and materials science.[1][2][3] Its unique combination of small size, metabolic stability, and bioorthogonal reactivity makes it a powerful handle for the selective modification of complex biomolecules in their native environments.[1][4] This in-depth technical guide provides a comprehensive overview of the core reactivity and stability of the azide functional group, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Core Properties and Stability of the Azide Group
The utility of the azide group is rooted in several key properties. It is a small, non-intrusive functional group that is virtually absent in biological systems, ensuring that its reactivity is orthogonal to the vast majority of endogenous functional groups.[1][4] This bioorthogonality allows for highly specific chemical transformations within complex biological milieu.[1][2] The azide group is generally stable under physiological conditions, including aqueous environments at neutral pH and body temperature.[1]
However, the stability of organic azides is a critical consideration and is influenced by several factors. Low molecular weight azides are particularly hazardous and should be handled with extreme caution.[5] The stability of an organic azide is often assessed by the ratio of carbon and oxygen atoms to nitrogen atoms.[6][7][8]
General Stability Guidelines for Organic Azides:
| Guideline | Description | Reference |
| Carbon/Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled in small quantities and stored at low temperatures.[8][9] | [8][9] |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (like azide, nitro, or diazo) to provide sufficient dilution and render the compound relatively safe.[7][9] | [7][9] |
| Structural Features | Aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[7][8] Electron-withdrawing groups adjacent to the azide can also affect its stability.[10] | [7][8][10] |
Safety Precautions for Handling Azides:
-
Avoid Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[8][9][11]
-
Avoid Heavy Metals: Azides can form highly unstable and shock-sensitive heavy metal azides with metals like copper, lead, and mercury.[8][9][11][12] Use non-metal spatulas and equipment.[6][9]
-
Avoid Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) and chloroform (B151607) can form explosive di- and tri-azidomethane.[9][12]
-
Temperature Control: Store azides at low temperatures and away from heat, light, pressure, and shock.[6][8][9][11]
Key Bioorthogonal Reactions of the Azide Functional Group
The bioorthogonal nature of the azide group is primarily exploited through three main classes of reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a triarylphosphine bearing an electrophilic trap, which results in the formation of a stable amide bond.[1][4][13] This reaction is highly chemoselective and proceeds under mild, aqueous conditions without the need for a catalyst.[1][4]
The mechanism begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide to form an aza-ylide intermediate.[1][13] This intermediate is then trapped intramolecularly to yield a stable amide bond.[1]
Caption: Mechanism of the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[1][14] This reaction is catalyzed by copper(I) and leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole.[1] CuAAC is known for its high reaction rates, specificity, and broad functional group tolerance.[1][14] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[1][15]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity issue of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][3] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst.[2][3] The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[2][3] SPAAC is highly bioorthogonal and has become a valuable tool for in vivo imaging and labeling.[2]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of Azide Reactivity
The choice of reaction for a specific application often depends on the desired kinetics. The following table summarizes the second-order rate constants for various azide reactions.
| Reaction Type | Reaction Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics | Reference |
| Staudinger Ligation | Engineered Triarylphosphine | ~0.002 - 0.01 | Catalyst-free, forms an amide bond. | [1] |
| CuAAC | Terminal Alkyne | ~1 - 10⁴ | Very fast, requires a copper(I) catalyst.[15] | [15] |
| SPAAC | BCN | ~0.14 | Catalyst-free, good for in vivo applications.[15] | [15] |
| SPAAC | DBCO/DIBAC | ~0.1 - 1.9 | Catalyst-free, generally exhibits fast kinetics.[15][16] | [15][16] |
| SPAAC | DIFO | ~0.076 | A common cyclooctyne used in SPAAC.[16] | [16] |
| SPAAC | BARAC | >1 | Very fast kinetics, but can be unstable.[17] | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of azide chemistry.
General Workflow for Kinetic Analysis of Azide-Alkyne Cycloadditions
Caption: Generalized workflow for determining reaction kinetics.
Protocol 1: Staudinger Ligation for Protein Biotinylation
Objective: To attach a biotin (B1667282) moiety to an azide-modified protein.
Materials:
-
Azide-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Phosphine-biotin (B157780) reagent stock solution in a water-miscible solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation: Dissolve the purified azide-containing protein in the reaction buffer. Prepare a stock solution of the phosphine-biotin reagent.
-
Ligation Reaction: Add the phosphine-biotin reagent to the protein solution. A typical molar excess of the phosphine reagent is 10- to 50-fold over the protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 8-12 hours.[1] For proteins with stability concerns, the reaction can be performed at 4°C for a longer duration.[1]
-
Purification: Remove excess phosphine reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.
-
Analysis: Confirm biotinylation using methods such as Western blot with streptavidin-HRP or mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using ¹H NMR
Objective: To determine the second-order rate constant of a CuAAC reaction.
Materials:
-
Terminal alkyne
-
Azide
-
Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate)
-
Copper-chelating ligand (optional, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to known initial concentrations.[15]
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before adding the azide and catalyst.[15]
-
Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used) in the same deuterated solvent.[15] Add a precise volume of this solution to the NMR tube containing the alkyne to start the reaction.[15]
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Determine the concentrations of the reactants and product at each time point by integrating their respective signals relative to the internal standard. Plot the appropriate concentration function versus time to determine the second-order rate constant.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
Objective: To label cell surface glycans with a fluorescent probe.
Materials:
-
Cells of interest in culture.
-
Azido (B1232118) sugar (e.g., N-azidoacetylmannosamine - ManNAz).
-
DBCO-functionalized fluorescent dye.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido sugar.[2][16] Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[2]
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[2]
-
SPAAC Reaction: Add the DBCO-functionalized fluorescent dye to the cells at a final concentration of 10-50 µM. Incubate for 30-60 minutes at 37°C, protected from light.[16]
-
Washing and Imaging: Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[16] Image the labeled cells using a fluorescence microscope or quantify the labeling efficiency by flow cytometry.[16]
Conclusion
The azide functional group has proven to be a remarkably versatile and powerful tool for researchers in chemistry and biology.[1] Its unique reactivity profile, particularly its participation in bioorthogonal "click" reactions, has enabled the development of innovative approaches for bioconjugation, drug delivery, and molecular imaging.[4][18] A thorough understanding of the reactivity, stability, and safe handling of azides is paramount for harnessing their full potential in scientific discovery and the development of new therapeutics. By selecting the appropriate reaction chemistry and adhering to established protocols, researchers can effectively utilize the azide functional group to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic and Analytical Characterization of Azide-PEG6-amido-C16-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Azide-PEG6-amido-C16-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The structural integrity and purity of this linker are critical for the successful development of targeted therapeutics.
This compound (synonym: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester) is an alkyl/ether-based PROTAC linker.[1][2] Its structure incorporates a terminal azide (B81097) for click chemistry, a hexaethylene glycol (PEG6) spacer to enhance solubility, a stable amide linkage, a C16 alkyl chain for lipophilicity, and a Boc-protected amine.[3] The molecular formula for this compound is C36H70N4O9, with a molecular weight of approximately 702.96 g/mol .[4]
Quantitative Spectroscopic Data
The following tables summarize the expected quantitative data from the characterization of this compound. This data is based on standard analytical techniques and analysis of structurally similar compounds.[3][5]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -(CH₂)₁₄- (C16 chain) | ~1.25 | m | 28H |
| -CH₂-C=O | ~2.17 | t | 2H |
| -CH₂-NH-Boc | ~3.10 | q | 2H |
| -O-(CH₂CH₂O)₅- | ~3.64 | m | 20H |
| -CH₂-N₃ | ~3.38 | t | 2H |
| -NH-C=O | ~5.40 | t | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm |
|---|---|
| -C(CH₃)₃ (Boc) | ~28.4 |
| -(CH₂)₁₄- (C16 chain) | ~25.0-34.0 |
| -CH₂-C=O | ~36.5 |
| -CH₂-NH-Boc | ~40.3 |
| -O-(CH₂CH₂O)₅- | ~70.5 |
| -CH₂-N₃ | ~50.6 |
| C=O (Amide) | ~173.0 |
| C=O (Boc) | ~156.0 |
| C(CH₃)₃ (Boc) | ~79.0 |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Expected Value |
|---|---|---|
| ESI-MS | [M+H]⁺ | 703.97 |
| ESI-MS | [M+Na]⁺ | 725.95 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | ~3300 |
| C-H (Alkyl) | Stretch | ~2850-2920 |
| Azide (-N₃) | Asymmetric Stretch | ~2100 |
| C=O (Amide) | Stretch | ~1640 |
| C=O (Boc Ester) | Stretch | ~1710 |
| C-O (Ether) | Stretch | ~1100 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are essential for verifying the identity, purity, and stability of the linker.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.[3]
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.[3][5]
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3][5]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer, maintaining a constant temperature (e.g., 25 °C).[5]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field.[5]
-
Acquire the ¹H NMR spectrum. For a typical sample concentration, 16-64 scans should be sufficient.[5]
-
Acquire the proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[5]
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Perform phase and baseline corrections.[5]
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts and assign all peaks in both spectra to the molecular structure.[3][5]
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight of the this compound conjugate.[3]
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid (optional)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)[3]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. To enhance ionization and promote protonation, 0.1% formic acid can be added.[3]
-
Data Acquisition:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 100-1000).[5]
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in the this compound conjugate.[3]
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory[3]
Procedure:
-
Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]
-
Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.[3]
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands for the key functional groups (azide, amide, Boc, ether, and alkyl chain) as listed in Table 4.[3]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
References
The Lynchpin of Degradation: An In-Depth Technical Guide to PROTAC Linker Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While significant attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and, critically, its purity and quality, are paramount determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and physicochemical properties.
This in-depth technical guide provides a comprehensive overview of the core purity and quality specifications for PROTAC linkers. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their PROTAC molecules, from early-stage discovery to preclinical evaluation. We will delve into recommended purity levels, common impurities, and detailed experimental protocols for the characterization of these critical components.
The Critical Impact of Linker Purity on PROTAC Efficacy
The purity of a PROTAC linker is not a mere matter of analytical neatness; it is a fundamental prerequisite for reliable and reproducible biological data. High-purity linkers are essential for ensuring that any observed biological activity can be confidently attributed to the intended PROTAC molecule, thereby preserving the integrity of structure-activity relationship (SAR) studies.[1] The presence of impurities can lead to a host of complications, including:
-
Reduced Potency: Impurities that are structurally similar to the active PROTAC but are inactive can compete for binding to the target protein or E3 ligase, leading to an underestimation of the true potency (DC50) of the active molecule.
-
Off-Target Effects: Uncharacterized impurities may possess their own biological activities, leading to off-target effects that can confound the interpretation of experimental results.
-
Poor Physicochemical Properties: Impurities can negatively impact the solubility, permeability, and stability of the final PROTAC, affecting its performance in both in vitro and in vivo studies.
Purity Specifications for PROTAC Linkers Across the Drug Discovery Pipeline
The required purity of a PROTAC linker generally increases as a drug discovery program progresses from initial screening to preclinical development. The following table provides a summary of recommended purity levels at different stages.
| Stage of Drug Discovery | Recommended Purity Level | Rationale |
| High-Throughput Screening (HTS) | >90% | To identify initial hits and establish preliminary SAR. Minor impurities are generally tolerated. |
| Lead Optimization | >95% | To obtain reliable data for SAR studies and to begin assessing the developability of the PROTAC. |
| In Vivo Efficacy Studies | >98% | To ensure that the observed in vivo effects are due to the intended PROTAC and to minimize the risk of toxicity from impurities. |
| Preclinical Development | >99% | To meet stringent regulatory requirements. All impurities present at levels of 0.1% or higher should be identified and characterized.[2][3] |
Common Impurities in PROTAC Linker Synthesis
The synthesis of PROTAC linkers, particularly the commonly used polyethylene (B3416737) glycol (PEG) and alkyl chains, can introduce various impurities. A thorough understanding of these potential contaminants is crucial for developing effective purification strategies.
| Linker Type | Common Impurities | Source |
| PEG Linkers | Unreacted starting materials (e.g., PEG-diols, tosylates) | Incomplete reaction |
| Byproducts from coupling reactions (e.g., N-acylurea from carbodiimide (B86325) reagents) | Side reactions during amide bond formation[4] | |
| Polydisperse PEG species (for non-monodisperse starting materials) | Inherent heterogeneity of the starting PEG material | |
| Alkyl Linkers | Unreacted starting materials (e.g., dihaloalkanes, diamines) | Incomplete reaction |
| Byproducts from alkylation or coupling reactions | Side reactions during synthesis | |
| Residual catalysts or reagents | Carryover from the synthetic steps | |
| PROTAC Synthesis (General) | Unreacted linker | Incomplete coupling to one of the ligands |
| Unreacted POI or E3 ligase ligand | Incomplete coupling to the linker | |
| Byproducts from the final coupling step | Side reactions during the final conjugation |
Experimental Protocols for Purity and Quality Assessment
A combination of analytical techniques is essential for the comprehensive characterization of PROTAC linkers and the final PROTAC molecules. The following sections provide detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the workhorse technique for assessing the purity of small molecules, including PROTAC linkers. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Protocol for HPLC Purity Analysis:
-
Column Selection:
-
For most PROTAC linkers and PROTACs, a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid or trifluoroacetic acid (TFA) in water (HPLC grade).
-
Mobile Phase B: 0.1% formic acid or TFA in acetonitrile (B52724) or methanol (B129727) (HPLC grade).
-
The choice of acid modifier depends on the compatibility with subsequent analysis (e.g., formic acid is preferred for LC-MS).
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for impurities, for example:
-
5% to 95% Mobile Phase B over 20 minutes.[6]
-
-
Optimize the gradient to achieve good resolution between the main peak and any impurities.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile, or the mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 214 nm, 254 nm, or the λmax of the chromophores in the molecule). A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main compound as the percentage of its peak area relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for confirming the molecular weight of the desired product and identifying unknown impurities.
Protocol for LC-MS Analysis:
-
LC Conditions:
-
Use an HPLC method similar to the one described above, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
-
-
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for PROTACs due to the presence of basic nitrogen atoms.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound and potential impurities.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the desired compound to confirm its presence.
-
Examine the mass spectra of impurity peaks to determine their molecular weights, which can provide clues to their identity.
-
For high-resolution mass spectrometry (HRMS), compare the experimentally observed m/z value with the theoretically calculated monoisotopic mass to confirm the elemental composition. A mass accuracy of within 5 ppm is desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Determination
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of PROTAC linkers and final PROTACs. It provides detailed information about the connectivity and chemical environment of each atom in the molecule. Quantitative NMR (qNMR) can also be used as a primary method for determining purity.[7][8]
Protocol for NMR Analysis:
-
Sample Preparation:
-
NMR Experiments:
-
1D ¹H NMR: Provides information on the number and type of protons, their chemical environment, and their proximity to other protons. For PEG linkers, a characteristic broad signal is typically observed around 3.6 ppm.[10]
-
1D ¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Data Analysis for Structural Elucidation:
-
Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the proposed structure.
-
Use the correlation signals in the 2D NMR spectra to confirm the connectivity of the atoms.
-
-
Quantitative NMR (qNMR) for Purity Determination:
-
Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte based on the integral ratio, the number of protons in each signal, and the known purity and weight of the internal standard.[7]
-
Western Blotting for Functional Assessment of PROTACs
While the analytical techniques described above confirm the chemical integrity of the PROTAC, a biological assay is required to assess its functional activity. Western blotting is a standard method for quantifying the degradation of the target protein induced by a PROTAC.
Protocol for Western Blot Analysis:
-
Cell Culture and Treatment:
-
Seed cells that endogenously express the target protein in 6-well plates.
-
Treat the cells with a range of concentrations of the PROTAC (typically from pM to µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[11]
-
Data Presentation: The Impact of Linker Properties on PROTAC Activity
The following tables summarize illustrative data on how linker length and composition can significantly impact the degradation efficacy of PROTACs.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [12]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 9 | >1000 | <20 | HEK293T |
| PROTAC B | PEG | 12 | 50 | >90 | HEK293T |
| PROTAC C | PEG | 15 | 25 | >95 | HEK293T |
| PROTAC D | PEG | 18 | 80 | ~85 | HEK293T |
Observation: A clear structure-activity relationship is observed. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization.
Table 2: Impact of Linker Composition on Target Degradation [12]
| PROTAC | Target | Linker Type | DC50 | Dmax (%) | Key Observation |
| Degrader X | BTK | Flexible Alkyl Chain | 1-40 nM | >90% | Potent degradation, but potential for poor pharmacokinetics. |
| Degrader Y | AR | Rigid Piperazine-based | < 1 nM | >90% | The rigid linker improved potency and pharmacokinetic properties. |
| Degrader Z | CRBN | Alkyl Chain | 292 nM | 76% | Moderate degradation activity observed. |
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Purity and Quality Assessment
Caption: A typical experimental workflow for the synthesis and characterization of PROTACs.
Conclusion
The linker is a critical determinant of a PROTAC's success, and its purity and quality must be rigorously controlled throughout the drug discovery and development process. This guide has provided a comprehensive overview of the key specifications, common impurities, and detailed experimental protocols for the characterization of PROTAC linkers. By adhering to these guidelines, researchers can ensure the integrity of their PROTAC molecules, leading to more reliable and reproducible data, and ultimately accelerating the development of this promising new class of therapeutics. A systematic and multi-faceted analytical approach, combining HPLC, LC-MS, and NMR, is essential for the thorough characterization of these complex molecules, while functional assays such as Western blotting are crucial for validating their biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 3. What are API Impurities? [webofpharma.com]
- 4. reddit.com [reddit.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. mastelf.com [mastelf.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
- 9. agilent.com [agilent.com]
- 10. digicollections.net [digicollections.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[1] The CuAAC reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, often approaching quantitative conversion.[3] These characteristics have established CuAAC as an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5]
In the realm of drug development, CuAAC enables the rapid synthesis of diverse compound libraries for high-throughput screening and facilitates the straightforward linkage of molecular building blocks for lead optimization.[1][4] Its bioorthogonal nature allows for its use in complex biological systems without interfering with native biochemical processes, making it ideal for labeling and tracking biomolecules.[1][6]
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a catalytic cycle initiated by a copper(I) catalyst. The active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate (B8700270).[7] The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate readily reacts with the azide in a 1,3-dipolar cycloaddition to form a six-membered copper-containing intermediate, which subsequently rearranges to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle.[8]
To enhance the efficiency and stability of the Cu(I) catalyst, and to minimize cytotoxicity in biological applications, accelerating ligands are often employed.[7][9] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) chelate the copper ion, preventing its oxidation and improving reaction kinetics.[7]
Below is a diagram illustrating the general experimental workflow for a CuAAC reaction.
Quantitative Data Summary
The following tables provide typical reaction conditions for CuAAC, offering a starting point for experimental design. Optimization may be necessary depending on the specific substrates.
Table 1: Typical Reaction Conditions for CuAAC [8]
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |
| CuSO₄ (mol%) | 0.1 - 5 mol% | 50 - 200 µM |
| Sodium Ascorbate (mol%) | 5 - 10 mol% | 1 - 5 mM |
| Ligand (e.g., THPTA) | 1 - 10 mol% | 100 - 500 µM |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous Buffer (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature or 37 °C |
| Reaction Time | 1 - 12 hours | 30 minutes - 4 hours |
Table 2: Exemplary Reagent Concentrations for Bioconjugation [7][10]
| Reagent | Stock Concentration | Final Concentration |
| Azide-labeled Molecule | 1-10 mM in DMSO | 25-100 µM |
| Alkyne-labeled Biomolecule | 1-10 mg/mL in Buffer | 1-10 µM |
| CuSO₄ | 100 mM in H₂O | 50-200 µM |
| THPTA | 200 mM in H₂O | 100-500 µM |
| Sodium Ascorbate | 100 mM in H₂O (Freshly prepared) | 1-5 mM |
Experimental Protocols
Protocol 1: CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.[1]
Materials:
-
Azide (1.0 equivalent)
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[1]
Protocol 2: CuAAC for Bioconjugation (e.g., Antibody-Drug Conjugation)
This protocol is adapted for the conjugation of an azide-modified drug to an alkyne-modified antibody.[10]
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS)
-
Azide-modified drug in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Prepare the Catalyst Complex: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 2 µL of 200 mM THPTA). Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[7][10]
-
Reaction Setup: In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.[10]
-
Add the pre-formed Cu(I)-THPTA complex to the antibody-drug mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[7]
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[1] If the conjugated molecule is light-sensitive, protect the reaction from light.
-
Purification: The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[1]
Logical Relationship of Key Reaction Components
The interplay between the catalyst, ligand, and reducing agent is crucial for a successful CuAAC reaction. The following diagram illustrates these relationships.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Deoxygenate solvents, particularly for bioconjugation.[8] |
| Poor solubility of reactants | Add a co-solvent such as DMSO or DMF to improve solubility.[8] | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure a slight excess of sodium ascorbate is present.[2] |
| Low Yield in Bioconjugation | Inefficient catalyst system for the specific biomolecule | Increase the concentration of the copper-stabilizing ligand (e.g., THPTA).[8] |
| Steric hindrance | Increase reaction time or temperature (if the biomolecule is stable). |
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. axispharm.com [axispharm.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO and BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2][3] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[3] The inherent ring strain of the cyclooctyne drives the reaction forward, obviating the need for the cytotoxic copper(I) catalyst typically required in conventional click chemistry.[2][3] This copper-free nature makes SPAAC exceptionally well-suited for applications in living systems, including in vivo studies.[1][3]
The key advantages of SPAAC include:
-
Biocompatibility: The absence of a copper catalyst ensures low toxicity, making it ideal for live-cell imaging and in vivo applications.[1][3][4]
-
High Specificity and Bioorthogonality: Cyclooctynes and azides react selectively with each other, minimizing side reactions with native biological functional groups.[1][3]
-
Rapid Kinetics under Physiological Conditions: The reaction proceeds efficiently at physiological pH and temperature.[1][3]
-
High Stability: Both the reactant functional groups and the resulting triazole linkage are stable under physiological conditions.[1][3][4]
Comparative Analysis of DBCO and BCN
The choice between DBCO and BCN as the cyclooctyne component depends on the specific requirements of the experiment, such as desired reaction speed, stability in the biological milieu, and the steric and electronic properties of the final conjugate.
Data Presentation: Quantitative Comparison of DBCO and BCN
| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) | Key Considerations |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | |||
| ~0.6 - 1.0[5] | ~0.29 (endo-BCN)[5] | DBCO generally exhibits faster reaction kinetics with aliphatic azides.[2] | |
| Reactivity with Aromatic Azides | Slower than with aliphatic azides | Can be significantly faster than DBCO[2] | The electronic nature of the azide partner is a critical factor. |
| Stability in the Presence of Thiols (e.g., Glutathione) | Less stable, can react with thiols. Half-life of ~71 minutes in 10 mM GSH.[6] | Significantly more stable than DBCO. Half-life of ~6 hours in 10 mM GSH.[2][6] | BCN is preferred for intracellular applications where reducing environments are prevalent.[2] |
| Structure and Physicochemical Properties | Bulky, aromatic, and hydrophobic.[3] | Compact, non-aromatic, and more hydrophilic.[3][7] | The hydrophobicity of DBCO can sometimes lead to aggregation.[1] BCN's smaller size can be advantageous.[7] |
| UV-Vis Traceability | Characteristic absorbance around 310 nm, allowing for reaction monitoring.[1][8] | Lacks a strong characteristic UV-Vis absorbance. | DBCO allows for straightforward quantification of incorporation. |
Visualizations
Caption: SPAAC Reaction Mechanism
Caption: General Experimental Workflow for SPAAC
Experimental Protocols
Protocol 1: Labeling of Proteins with DBCO- or BCN-NHS Ester
This protocol outlines the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester of DBCO or BCN.[3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[1][8]
-
DBCO-NHS or BCN-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[8]
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS or BCN-NHS ester in anhydrous DMSO.[4][8]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4][8]
-
Quenching: Add the quenching solution to the reaction to stop the labeling process by reacting with any unreacted NHS ester. Incubate for an additional 15 minutes.[4][8]
-
Purification: Remove the excess, unreacted DBCO/BCN-NHS ester and quenching agent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: SPAAC-mediated Conjugation of a DBCO/BCN-labeled Protein to an Azide-functionalized Molecule
This protocol describes the reaction between the cyclooctyne-activated protein from Protocol 1 and an azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye).
Materials:
-
Purified DBCO- or BCN-labeled protein.
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the DBCO/BCN-labeled protein with a 2-4 fold molar excess of the azide-functionalized molecule.[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9] For DBCO-based reactions, the progress can be monitored by the decrease in DBCO absorbance at 310 nm.[8]
-
Purification: Remove the excess unreacted azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC) or dialysis.[1]
-
Characterization: Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[1] A successful conjugation will be indicated by a shift in the molecular weight on an SDS-PAGE gel.[9]
Protocol 3: Metabolic Labeling of Live Cells and Subsequent SPAAC-Fluorophore Conjugation
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by labeling with a DBCO- or BCN-conjugated fluorophore for visualization.[3]
Materials:
-
Mammalian cells of interest.
-
Cell culture medium.
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[3]
-
DBCO- or BCN-conjugated fluorophore.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz).[3][10] The optimal concentration and incubation time should be determined empirically for the specific cell line.
-
Cell Preparation: Harvest the cells and wash them with PBS to remove any unincorporated azide sugar.[3]
-
SPAAC Reaction:
-
Resuspend the cells in a buffer compatible with live-cell labeling.
-
Add the DBCO- or BCN-conjugated fluorophore to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[3]
-
-
Washing: Wash the cells with PBS to remove any unreacted cyclooctyne-fluorophore.[3]
-
Analysis: Resuspend the labeled cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient labeling of the biomolecule with the azide or cyclooctyne.- Suboptimal reaction conditions (pH, temperature, time).- Steric hindrance. | - Increase the molar excess of the labeling reagent.- Optimize reaction buffer pH and incubation time.- Consider using a linker with a PEG spacer to reduce steric hindrance. |
| Protein Aggregation | - Hydrophobicity of the DBCO moiety. | - Use a more hydrophilic cyclooctyne like BCN.- Incorporate a PEG linker into the DBCO reagent.- Optimize protein concentration and buffer conditions. |
| Non-specific Labeling | - Presence of endogenous azides or alkynes (rare in biological systems).- Impure reagents. | - Use high-purity reagents.- Include appropriate negative controls in your experiment. |
| Instability of the Cyclooctyne | - DBCO can be degraded by thiols in a reducing environment. | - For intracellular applications, consider using the more thiol-stable BCN.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Boc Deprotection of Azide-PEG6-amido-C16-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in the construction of complex molecules like peptides and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its popularity is due to its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[3][4]
Azide-PEG6-amido-C16-Boc is a heterobifunctional linker used in the synthesis of PROTACs and other bioconjugates.[5][6] This linker contains an azide (B81097) group for click chemistry reactions and a Boc-protected amine, which, after deprotection, can be conjugated to another molecule, often through a stable amide bond.[6][7]
This document provides a detailed protocol for the acidic deprotection of this compound using trifluoroacetic acid (TFA), a standard and effective method for Boc removal.[3][8]
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed process.[8] The reaction begins with the protonation of the Boc group's carbonyl oxygen by TFA.[9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in a stable tert-butyl cation and a carbamic acid intermediate.[8][9] The carbamic acid is unstable and quickly decarboxylates, releasing carbon dioxide and the free amine.[9][10] The newly liberated amine is then protonated by the excess TFA to form a trifluoroacetate (B77799) salt.[8][9]
Caption: Mechanism of TFA-mediated Boc deprotection.
Data Presentation: Typical Reaction Conditions
The optimal conditions for Boc deprotection can vary based on the specific substrate. The following table summarizes typical conditions for TFA-mediated deprotection of Boc-protected amines, which serve as a starting point for the this compound linker.
| Parameter | Condition | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be possible, but solubility should be considered.[8][11] |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A strong acid that enables efficient cleavage of the Boc group.[3][8] |
| TFA Concentration | 20% - 50% (v/v) in DCM | For many substrates, a 1:1 mixture of TFA:DCM is effective.[11][12] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[3][8] |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by TLC or LC-MS to determine completion.[8][11] |
| Scavengers (Optional) | Triisopropylsilane (TIS) | Can be added (2.5-5% v/v) to trap the tert-butyl cation, preventing side reactions with sensitive substrates.[4][13] |
| Expected Outcome | >95% Deprotection Efficiency | High efficiency is expected, yielding the amine as a TFA salt.[13] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Boc deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous[8]
-
Trifluoroacetic acid (TFA)[8]
-
Triisopropylsilane (TIS) (Optional scavenger)[4]
-
Diethyl ether, cold[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization work-up)[8]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]
-
Nitrogen or Argon gas[3]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Step-by-step experimental workflow.
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[3][13]
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon gas.[3]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C while stirring gently.[3][8]
-
Addition of TFA: Slowly and dropwise, add TFA to the stirred solution to reach a final concentration of 20% to 50% (v/v).[6][11] For example, for a 50% concentration, add 10 mL of TFA to 10 mL of the DCM solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[3][13] Continue stirring for an additional 1 to 4 hours.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[11]
Work-up and Isolation:
Method A: Isolation as the TFA Salt
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][8]
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its trifluoroacetate salt.[3]
-
Isolate the solid product by filtration or by centrifugation followed by decantation of the ether.[3]
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.[3]
-
Dry the product under vacuum. The resulting TFA salt can often be used directly in subsequent coupling reactions.[6]
Method B: Isolation as the Free Amine
-
After concentrating the reaction mixture (Step 1 from Method A), redissolve the residue in an organic solvent like DCM or ethyl acetate.[8]
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ gas will evolve, which can cause pressure buildup.[8]
-
Wash the organic layer with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[8]
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. Always handle it in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]
-
Avoid inhaling TFA vapors and prevent contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.[8]
Conclusion
The deprotection of Boc-protected amines using trifluoroacetic acid is a reliable and highly efficient method.[8] This protocol provides a detailed guide for the successful deprotection of this compound, a crucial step for its use in the synthesis of PROTACs and other advanced bioconjugates. By carefully controlling the reaction conditions and monitoring its progress, researchers can achieve high yields of the desired deprotected amine, ready for subsequent functionalization.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Amine Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Conjugating Azide-PEG6-amido-C16-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are instrumental in the field of bioconjugation, enabling the precise connection of two different molecular entities, such as a protein and a small molecule drug.[1] The Azide-PEG6-amido-C16-Boc linker is a versatile tool designed for such applications. This linker features two key functional groups: an azide (B81097) group for "click chemistry" and a Boc-protected amine.[1] The azide provides a bioorthogonal handle for highly specific and efficient conjugation to alkyne-modified molecules, while the tert-butoxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise conjugation strategy.[1]
This linker's architecture, combining a hydrophilic PEG spacer with a C16 alkyl chain, can enhance solubility and cell permeability.[2] These characteristics make it particularly valuable in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise control over the linker chemistry is crucial for efficacy and stability.[1][3]
These application notes provide a comprehensive protocol for the covalent attachment of the this compound linker to a target protein. The strategy involves two primary stages: the deprotection of the linker to expose a reactive amine, followed by the conjugation of this amine to the target protein.
Core Principles of Conjugation
The conjugation process is a sequential, two-stage procedure designed to ensure specificity and efficiency.
-
Boc Deprotection: The first stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker's primary amine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA), which selectively cleaves the Boc group without affecting other functional groups.[4][5]
-
Protein-Linker Conjugation: Once the amine is deprotected, it becomes reactive. It can then be covalently attached to the target protein. The most common method for this is through carbodiimide (B86325) chemistry, which targets available carboxyl groups (from aspartic acid, glutamic acid, or the C-terminus) on the protein surface. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to form a stable, covalent amide bond between the protein and the linker.[4]
Data Presentation: Reaction Parameters
Successful conjugation requires careful optimization of several parameters. The following tables summarize key quantitative conditions for each stage of the protocol.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Recommended Range | Purpose |
|---|---|---|
| Linker Concentration | 0.1 - 0.2 M in DCM | Ensures efficient dissolution and reaction. |
| TFA Concentration | 20% - 50% (v/v) in DCM | Catalyzes the removal of the Boc protecting group.[6] |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes potential side reactions. |
| Reaction Time | 1 - 4 hours | Allows for the complete removal of the Boc group.[7] |
| Scavenger (optional) | 2.5% - 5% (v/v) TIS or H₂O | Quenches the tert-butyl cation byproduct, protecting sensitive substrates.[7] |
Table 2: Protein-Linker Conjugation (EDC/NHS) Parameters
| Parameter | Recommended Range | Purpose |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Affects reaction kinetics and protein stability.[4] |
| EDC Molar Excess | 10 - 100-fold (over protein) | Activates carboxyl groups on the protein. |
| Sulfo-NHS Molar Excess | 20 - 200-fold (over protein) | Stabilizes the activated intermediate, improving coupling efficiency. |
| Linker Molar Excess | 10 - 50-fold (over protein) | Drives the reaction towards conjugate formation.[4] |
| Reaction pH | 7.2 - 8.0 (Coupling Buffer) | Optimal for the stability of the NHS-ester and subsequent amidation. |
| Activation Time | 15 - 30 minutes | Time for EDC/NHS to activate the protein's carboxyl groups. |
| Conjugation Time | 2 - 16 hours | Allows for the completion of the amidation reaction.[4] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help preserve protein stability during longer incubations.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[8]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the this compound linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker).[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Dissolve the resulting residue in an organic solvent like ethyl acetate (B1210297) or DCM.[4]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine-linker.[4]
-
The deprotected linker should be used immediately in the next stage to prevent degradation.
Protocol 2: Conjugation via EDC/NHS Chemistry
This protocol describes the covalent attachment of the deprotected amine-linker to the target protein's carboxyl groups.[4]
Materials:
-
Target protein in a suitable buffer (e.g., MES Buffer, pH 6.0 for activation)
-
Deprotected Amine-Linker (from Protocol 1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the target protein in Activation Buffer (e.g., MES, pH 6.0).
-
Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.
-
To remove excess EDC and Sulfo-NHS, immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-8.0).[4]
-
Dissolve the deprotected amine-linker (from Protocol 1) in a minimal amount of a water-miscible organic solvent like DMSO and immediately add it to the activated protein solution.[4] A 10- to 50-fold molar excess of the linker over the protein is a common starting point.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters.[9] Incubate for 15-30 minutes.
Protocol 3: Purification and Characterization
Purification:
-
Remove unreacted linker and quenching reagents from the reaction mixture using a desalting column, dialysis, or Size Exclusion Chromatography (SEC).
-
Equilibrate the chosen purification system with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture and collect fractions corresponding to the high molecular weight protein-linker conjugate.
Characterization:
-
SDS-PAGE: Analyze the purified conjugate alongside the unmodified protein. A successful conjugation will result in a shift to a higher apparent molecular weight for the conjugate.[10] The presence of multiple bands may indicate a mixture of mono-, di-, and higher-order PEGylated species.[10]
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is a robust tool used to confirm the covalent attachment of the linker and determine the degree of PEGylation.[11][12] A successful conjugation will result in a mass increase corresponding to the mass of the attached linker.[4]
Alternative Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If the target protein has been modified to contain an alkyne group, the azide end of the linker can be used for conjugation via "click chemistry". This reaction is highly specific and efficient.[13][14]
This alternative requires an alkyne-modified protein and the original this compound linker (without Boc deprotection). The reaction typically involves a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as THPTA.[13][15] The reaction is robust and can be performed in aqueous buffers over a wide pH range (4-11).[14][16] Following this conjugation, the Boc group could then be deprotected for further functionalization if required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linking an E3 Ligase Ligand using a PEG Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] The linker, particularly the frequently incorporated polyethylene (B3416737) glycol (PEG) linker, is a critical component influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, all of which are crucial for degradation efficacy.[3][4]
These application notes provide a comprehensive guide to the experimental evaluation of PROTACs, with a focus on those utilizing PEG linkers. Detailed protocols for key assays are provided, along with structured tables of quantitative data to aid in the optimization of PROTAC design.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1][5]
Caption: General mechanism of PROTAC-induced protein degradation.[5][7]
Data Presentation: Impact of Linker on PROTAC Efficacy
The linker length and composition are critical for optimal PROTAC activity.[7][8] Systematic variation of the linker is a common strategy to identify the most potent PROTAC for a given target.[8] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8]
Table 1: Effect of PEG Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation (DC50, nM) | Cell Viability (IC50, µM) |
| 9 | 12 | 15.3 | >1000 | >10 |
| 12 | 16 | 12.8 | 100-250 | 5-10 |
| 13 | 19 | 14.1 | <100 | <5 |
| 16 | 21 | 13.5 | 250-500 | >10 |
Data synthesized from studies on ER-targeting PROTACs, highlighting the importance of linker optimization.[9]
Table 2: Comparative Analysis of Linker Compositions for BRD4 Degradation
| PROTAC Series | Linker Type | Key Characteristics | DC50 (nM) | Dmax (%) |
| Series A | PEG-based | Flexible, Hydrophilic | 15 | >90 |
| Series B | Alkyl chain | Flexible, Hydrophobic | 50 | ~80 |
| Series C | Rigid piperazine | Restricted Conformation | >200 | <50 |
This table summarizes representative data on how different linker compositions can impact the degradation of BRD4.[7]
Experimental Protocols
A systematic evaluation of a novel PROTAC involves a series of cell-based and biochemical assays to confirm its mechanism of action and determine its efficacy.[1]
Caption: A typical experimental workflow for validating PROTAC activity.[1][7]
Protocol 1: E3 Ligase Ligand Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay determines the binding affinity and kinetics of the E3 ligase ligand to its corresponding E3 ligase.[10]
Materials:
-
Purified recombinant E3 ligase (e.g., Cereblon, VHL)[11]
-
E3 ligase ligand
-
SPR sensor chip (e.g., CM5 chip)[10]
-
Amine coupling kit[10]
-
Running buffer (e.g., HBS-EP+)[11]
-
SPR instrument
Procedure:
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase onto the sensor chip surface via amine coupling.[10][11]
-
Analyte Preparation: Prepare a dilution series of the E3 ligase ligand in the running buffer. Concentrations should span from 0.1x to 10x the expected KD. Include a buffer-only sample for double referencing.[11]
-
Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and a reference flow cell at a constant flow rate.[10][11]
-
Data Analysis: Monitor the association and dissociation phases. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD).[10]
Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex.[6]
Materials:
-
Purified recombinant POI labeled with a donor fluorophore (e.g., terbium)
-
Purified recombinant E3 ligase labeled with an acceptor fluorophore (e.g., GFP)
-
PROTAC compound
-
Assay buffer
-
384-well microplate[6]
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer.[6]
-
Assay Setup: In a 384-well microplate, add the labeled POI, labeled E3 ligase, and the PROTAC at various concentrations.[10]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[10]
-
Measurement: Measure the TR-FRET signal on a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Protein Degradation Assay (Western Blot)
This protocol quantifies the degradation of a target protein in cells treated with a PROTAC.[1][12]
Materials:
-
Cell line of interest expressing the target protein[1]
-
PROTAC compound and vehicle control (e.g., DMSO)[1]
-
Complete cell culture medium[1]
-
Ice-cold Phosphate-Buffered Saline (PBS)[1]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][13]
-
BCA Protein Assay Kit[1]
-
SDS-PAGE gels and electrophoresis apparatus[1]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)[7]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[11]
-
Imaging system[14]
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[15][16]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.[15][16] Clarify the lysate by centrifugation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8][16]
-
SDS-PAGE and Western Blotting: Normalize protein lysates to the same concentration and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[8][15]
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[14][15]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[11][14] Quantify the band intensities. Normalize the target protein band intensity to the loading control.[14]
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[11]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[1][17]
Materials:
-
Cell line of interest[17]
-
PROTAC compound and vehicle control (e.g., DMSO)[1]
-
Complete cell culture medium[17]
-
Opaque-walled 96-well plates[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[17]
-
Luminometer[17]
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[17]
-
Compound Treatment: Prepare a serial dilution of the PROTAC compound. Add the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).[17]
-
Assay Procedure: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add the CellTiter-Glo® Reagent to each well.[17]
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[17]
Synthesis of an E3 Ligase Ligand-Linker Conjugate
The synthesis of a PROTAC often involves the initial conjugation of the E3 ligase ligand to the PEG linker.[3]
Caption: Workflow for the synthesis of an amine-functionalized E3 ligase ligand-linker conjugate.[3]
Protocol 5: Synthesis of Pomalidomide-PEG6-C2-NH2
This protocol describes the reaction of 4-aminopomalidomide with Tos-PEG6-C2-Boc, followed by deprotection.[3]
Step 1: Nucleophilic Substitution
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminopomalidomide (1.0 eq).
-
Dissolve the 4-aminopomalidomide in anhydrous DMF.
-
Add Tos-PEG6-C2-Boc (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring by LC-MS.
-
Once complete, cool the mixture, dilute with DCM, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the Boc-protected product by flash chromatography.[3]
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in DCM and cool to 0 °C.
-
Slowly add TFA to the solution.
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA. The resulting TFA salt of Pomalidomide-PEG6-C2-NH2 can be used in the next step of PROTAC synthesis.[3]
Conclusion
The use of PEG linkers in PROTAC design offers significant advantages in terms of solubility and pharmacokinetic properties.[3][4] A systematic approach to the design and evaluation of these molecules, employing the detailed protocols and quantitative comparisons provided in these application notes, is essential for the development of potent and selective protein degraders. The modular nature of PROTAC synthesis allows for the facile generation of libraries with varying linkers for the optimization of degradation activity.[3] By carefully characterizing each aspect of PROTAC function, from binary target engagement to cellular degradation and viability, researchers can accelerate the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protein degradation analysis by western blot [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Solid-Phase Synthesis of PROTACs Using Azide Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a crucial element in PROTAC design, significantly influencing the molecule's efficacy, solubility, and cell permeability.[2] Solid-phase synthesis has emerged as a highly efficient method for the rapid generation of PROTAC libraries, offering advantages such as simplified purification and the ability to drive reactions to completion with excess reagents.[1] This document provides detailed protocols and application notes for the solid-phase synthesis of PROTACs, with a particular focus on the use of azide (B81097) linkers, which allow for versatile and efficient coupling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs act as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, leading to its degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically.[3]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs using an azide linker typically involves the immobilization of one of the ligands onto a solid support, followed by the sequential addition of the linker and the second ligand. The use of an azide linker allows for a final "click" reaction to couple the second ligand, which is often functionalized with an alkyne group.
Quantitative Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using azido-PEG linkers and a final on-resin CuAAC reaction.
| PROTAC ID | E3 Ligase Ligand | POI Ligand | Linker Type | Coupling Method | Overall Yield (%) | Purity (%) | Biological Activity (DC50) | Reference |
| PROTAC 1 | Pomalidomide (B1683931) | TFC-007-alkyne | 3-azidopropylamine | CuAAC | 1 | 97 | Not Reported | [2][4] |
| PROTAC 2 | Pomalidomide | JQ1-acid | 3-azidopropylamine (reduced) | Amide | Not Reported | >95 | Not Reported | [2] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a BRD4-targeting PROTAC using an azido-PEG linker and a final on-resin CuAAC reaction.[2]
Protocol 1: Resin Preparation and E3 Ligase Ligand Immobilization
-
Resin Swelling: Place aminomethyl polystyrene resin in a solid-phase synthesis vessel. Add N,N-dimethylformamide (DMF) and shake for 30 minutes at room temperature to swell the resin. Drain the DMF.
-
E3 Ligase Ligand Coupling:
-
In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin and shake the reaction mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x).
-
Protocol 2: Azido-PEG Linker Coupling
-
Resin Swelling: Swell the E3 ligase-functionalized resin in DMF.
-
Linker Coupling:
-
In a separate vial, dissolve the azido-PEG-acid linker (e.g., azido-PEG4-acid) (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a Kaiser test.
-
Wash the resin extensively with DMF, DCM, and MeOH, then dry under vacuum.
-
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reaction Mixture:
-
Swell the azide-functionalized resin in a mixture of DMF and water.
-
In a separate vial, dissolve the alkyne-functionalized POI ligand (e.g., a JQ1 derivative with a terminal alkyne) (1.1 eq.), a copper(I) source (e.g., copper(II) sulfate (B86663) with sodium ascorbate (B8700270) as a reducing agent), and a ligand (e.g., TBTA) in a DMF/water mixture.[5]
-
-
Click Reaction:
Protocol 4: Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the dried resin and shake the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.[2]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC with high purity.[2]
-
Protocol 5: Characterization
-
LC-MS Analysis: Confirm the mass of the purified PROTAC.
-
NMR Analysis: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the structure.[1]
Troubleshooting Common Issues in CuAAC Reactions
Low yields in the CuAAC step are a common challenge. The following diagram outlines a troubleshooting strategy.
Conclusion
The solid-phase synthesis of PROTACs using azide linkers offers a robust and flexible platform for the rapid development of novel protein degraders. The modularity of this approach, particularly with the incorporation of "click chemistry," facilitates the efficient generation of PROTAC libraries for structure-activity relationship studies. The detailed protocols and troubleshooting guides provided in this document serve as a comprehensive resource for researchers aiming to establish and optimize their solid-phase PROTAC synthesis workflows.
References
Application Notes and Protocols for the Purification of PROTACs with Long Alkyl Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
PROTACs featuring long alkyl chains as linkers present unique challenges in drug development, particularly during purification. The inherent hydrophobicity and often-poor solubility of these molecules necessitate specialized purification strategies to achieve the high purity required for biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs with long alkyl chains, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) as the primary purification techniques.
Challenges in Purifying PROTACs with Long Alkyl Chains
The purification of PROTACs with long alkyl chains is often complicated by their distinct physicochemical properties:
-
High Molecular Weight and Lipophilicity: Long alkyl chains significantly increase the molecular weight and lipophilicity of PROTACs, placing them in the "beyond Rule of 5" (bRo5) chemical space. This high lipophilicity can lead to poor aqueous solubility, making them challenging to handle in typical reversed-phase chromatography conditions.
-
Poor Solubility: The hydrophobic nature of long alkyl chains often results in poor solubility in aqueous buffers, which can lead to precipitation during purification, especially when diluting from a high-concentration organic stock solution.[1]
-
Tendency to Aggregate: The combination of a large, hydrophobic surface area can cause these PROTACs to aggregate, leading to poor chromatographic peak shape and inaccurate quantification.
-
On-Column Issues: The high hydrophobicity can also lead to strong interactions with the stationary phase in RP-HPLC, potentially causing peak broadening, tailing, and in some cases, irreversible binding.
Key Purification Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) are the two most effective techniques for purifying PROTACs with long alkyl chains.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the purification of PROTACs. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For PROTACs with long alkyl chains, careful optimization of the chromatographic conditions is crucial for a successful purification.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to RP-HPLC for the purification of complex molecules like PROTACs.[2] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of organic co-solvent. SFC can offer faster separations and reduced solvent consumption compared to HPLC.[2]
Data Presentation
The following tables summarize the impact of alkyl linker length on the biological activity of PROTACs. While direct comparative data on purification yield and purity for a homologous series of long-chain alkyl PROTACs is not extensively published, the biological data underscores the importance of linker length optimization, a process that relies heavily on robust purification of each analog.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 9 | >1000 nM | ~20 | [3] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 12 | ~500 nM | ~60 | [3] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 16 | ~10 nM | >95 | [3][4] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 19 | ~100 nM | ~80 | [3] |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 21 | ~250 nM | ~70 | [3] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG/Alkyl | < 12 | Inactive | - | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG/Alkyl | 21 | 3 nM | 96 | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG/Alkyl | 29 | 292 nM | 76 | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are measures of biological activity, not purification metrics. However, the synthesis and evaluation of such series necessitate high-purity compounds, underscoring the importance of the purification techniques described herein.
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of a PROTAC with a Long Alkyl Chain
Objective: To purify a crude PROTAC containing a long alkyl chain to >95% purity.
Materials:
-
Crude PROTAC material
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 or C8 column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
If possible, dilute a small aliquot of the stock solution with the initial mobile phase to check for solubility. If precipitation occurs, the injection solution may need to be prepared in a higher percentage of organic solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA or 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% FA.
-
Column: A C18 column is a good starting point. For very hydrophobic PROTACs, a C8 column may provide better peak shape and recovery.
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Gradient: A shallow gradient is often necessary to resolve closely eluting impurities from the highly retained PROTAC.[6]
-
Scouting Gradient: A broad gradient (e.g., 5-95% B over 30 minutes) can be used to determine the approximate elution time of the PROTAC.
-
Optimized Gradient: Based on the scouting run, a shallower gradient around the elution point of the PROTAC should be developed. For example, if the PROTAC elutes at 70% B, an optimized gradient could be 50-80% B over 40 minutes.
-
-
Detection: Monitor at a suitable UV wavelength (e.g., 254 nm or a wavelength where the warhead or E3 ligase ligand has maximum absorbance).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the fractions with the desired purity (>95%).
-
-
Product Isolation:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 2: Preparative SFC Purification of a PROTAC with a Long Alkyl Chain
Objective: To purify a crude, hydrophobic PROTAC using an orthogonal and faster purification technique.
Materials:
-
Crude PROTAC material
-
SFC-grade methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)
-
Supercritical CO2
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Preparative SFC column (e.g., Diol, 2-Ethylpyridine)
-
Fraction collector
-
Solvent evaporation system
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of the organic modifier to be used in the mobile phase (e.g., methanol). Due to the high lipophilicity of the PROTAC, a co-solvent like dichloromethane (B109758) (DCM) may be necessary to achieve complete dissolution (e.g., 1:1 DCM/MeOH).[2]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol or Ethanol.
-
Column: Chiralcel OJ-H or Viridis BEH 2-EP columns have been shown to be effective for separating complex molecules.[7] A Diol or 2-Ethylpyridine column can also be a good starting point.
-
Flow Rate: Dependent on the column diameter (e.g., 100-300 mL/min for a 5 cm ID column).[7]
-
Back Pressure: Typically maintained at 100-150 bar.
-
Temperature: Usually around 30-40 °C.
-
Gradient: A gradient of the organic modifier in supercritical CO2 is used for elution. A typical gradient might be from 5% to 40% methanol over 10-15 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peak. The CO2 will evaporate upon depressurization, leaving the purified PROTAC in the organic modifier.
-
Analyze the purity of the collected fractions by analytical SFC-MS or RP-HPLC.
-
-
Product Isolation:
-
Evaporate the organic solvent from the pure fractions to obtain the final product.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-Cell Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction to In-Cell Click Chemistry
Click chemistry refers to a set of bioorthogonal reactions that are rapid, specific, and high-yielding, making them ideal for studying biomolecules in their native environment.[1][2][3] These reactions typically involve the coupling of an azide (B81097) and an alkyne.[3][4] The two primary types of click reactions used in cellular applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
-
CuAAC: This reaction is catalyzed by copper(I) and is known for its high efficiency and reaction speed.[5] However, the cytotoxicity of copper has been a concern for live-cell applications, leading to the development of ligands that chelate copper to reduce toxicity while maintaining catalytic activity.[6]
-
SPAAC: This is a copper-free click reaction that utilizes strained cyclooctynes, which have a high enthalpic energy, to react with azides.[2][7] This approach is highly biocompatible and is widely used for live-cell imaging and labeling.[2]
In-cell click chemistry typically follows a two-step process:
-
Metabolic or Site-Specific Labeling: A biomolecule of interest is tagged with a bioorthogonal functional group (an azide or an alkyne) by either hijacking the cell's metabolic pathways or using genetic engineering.[8][9]
-
Click Reaction: The tagged biomolecule is then covalently attached to a probe (e.g., a fluorophore or a biotin (B1667282) tag) bearing the complementary functional group.[8][9]
This powerful technology has a wide range of applications, from visualizing cellular components to identifying new drug targets.[][11]
Application 1: Metabolic Labeling and Imaging of Glycoproteins
Application Note:
Glycosylation is a critical post-translational modification that plays a role in numerous cellular processes. Metabolic glycoengineering combined with click chemistry allows for the labeling and visualization of glycans in living cells.[2] This is achieved by introducing unnatural sugars modified with an azide group into cellular metabolic pathways.[12] These azido-sugars are incorporated into glycoproteins, which can then be visualized by a click reaction with a fluorescent alkyne probe. This method is highly sensitive and does not typically affect cell growth or morphology.[12]
Quantitative Data:
| Parameter | Value | Cell Type | Reference |
| Azido-Sugar Precursor | GalNAz, ManNAz, GlcNAz | hMSCs | [12] |
| Incubation Time | 48-72 hours | hMSCs | [12] |
| DBCO-dye Concentration | 10-50 µM | Mammalian Cells | |
| SPAAC Incubation Time | 30-60 minutes | Mammalian Cells |
Experimental Workflow:
Caption: Workflow for metabolic labeling and imaging of cell surface glycoproteins.
Protocol: Cell Surface Glycoprotein (B1211001) Labeling using SPAAC
This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.
Materials:
-
Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days.
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluor 545).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Gently wash the azide-labeled cells twice with PBS to remove any un-incorporated sugar.
-
Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.
-
Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
Gently wash the cells three times with PBS to remove any unreacted dye.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Application 2: Drug Target Identification using Photoaffinity Labeling
Application Note:
A significant challenge in drug discovery is identifying the molecular targets of a compound.[13] In-cell click chemistry, combined with photoaffinity labeling, provides a powerful tool for this purpose.[14] A drug of interest is modified to include three key components: a photoreactive group, a bioorthogonal handle (e.g., an alkyne), and the parent drug structure. When this probe is introduced to living cells, it binds to its target protein. Upon UV irradiation, the photoreactive group forms a covalent bond with the target.[14] The alkyne handle is then used to click-conjugate a reporter tag, such as biotin, for enrichment and subsequent identification by mass spectrometry.[14]
Quantitative Data:
| Parameter | Value | System | Reference |
| Protein Lysate Concentration | 1-5 mg/mL | Cell Lysate | |
| Azide/Alkyne Detection Reagent | 2.5 mM | Cell Lysate | |
| THPTA Ligand | 100 mM | Cell Lysate | |
| CuSO₄ Solution | 20 mM | Cell Lysate | |
| Sodium Ascorbate (B8700270) | 300 mM | Cell Lysate | |
| CuAAC Incubation Time | 15-30 minutes | In Vitro |
Experimental Workflow:
Caption: Workflow for drug target identification using photoaffinity labeling and click chemistry.
Protocol: Clickable Photoaffinity Labeling in Cell Lysate
This protocol details the CuAAC reaction for labeling a photo-crosslinked protein target in cell lysate with a biotin tag for enrichment.
Materials:
-
Protein lysate (1-5 mg/mL) from cells treated with a photoaffinity probe.
-
Phosphate-buffered saline (PBS).
-
Azide-biotin detection reagent (2.5 mM in DMSO or water).
-
THPTA ligand solution (100 mM in water).
-
CuSO₄ solution (20 mM in water).
-
Sodium ascorbate solution (300 mM in water, freshly prepared).
Procedure:
-
In a 1.5 mL microfuge tube, combine the following:
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[15]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[15]
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution.[15]
-
Vortex the mixture briefly and incubate at room temperature for 30-60 minutes.
-
The sample is now ready for enrichment of biotinylated proteins using streptavidin affinity chromatography.
Application 3: Site-Specific Labeling of Cell Surface Proteins
Application Note:
Understanding the dynamics of cell surface proteins, such as receptors, is fundamental to cell biology and drug development. Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) bearing click-compatible functional groups (e.g., strained alkynes or alkenes) into a protein of interest.[16] This enables precise labeling of the protein on the surface of living cells using a complementary fluorescent probe via a SPAAC or SPIEDAC reaction.[16][17] This approach offers high specificity and allows for real-time tracking of protein trafficking and localization.[17]
Quantitative Data:
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Environment | Reference |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Aqueous | [5] |
| SPAAC | Azide + Strained Alkyne (e.g., TCO) | ~1 | Aqueous | [7] |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | Water, 25°C | [5][7] |
Logical Relationship Diagram:
Caption: Logical relationships in site-specific protein labeling via genetic code expansion and click chemistry.
Protocol: Site-Specific Labeling of a Cell-Surface Receptor
This protocol provides a general framework for labeling a receptor of interest on the cell surface after incorporating an nCAA with a click handle.
Materials:
-
Mammalian cells engineered to express the protein of interest with a site-specifically incorporated nCAA (e.g., bearing a cyclooctyne).
-
Azide- or tetrazine-functionalized fluorescent dye.
-
Cell culture medium.
-
PBS.
Procedure:
-
Culture the engineered cells under appropriate conditions to ensure expression of the modified protein.
-
Gently wash the cells twice with pre-warmed PBS.
-
Prepare a solution of the azide- or tetrazine-functionalized dye in cell culture medium at a concentration optimized for your specific system (typically in the low micromolar range).
-
Add the dye solution to the cells and incubate at 37°C in a CO₂ incubator for a duration determined by the reaction kinetics (e.g., 15-60 minutes).
-
Wash the cells three to four times with PBS to remove any unreacted fluorescent probe.
-
The cells are now fluorescently labeled at the specific protein site and can be used for downstream applications like live-cell imaging or flow cytometry.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry - A Review [biosyn.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Lipid Nanoparticles with Functionalized PEG
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and functionalization of lipid nanoparticles (LNPs) with polyethylene (B3416737) glycol (PEG). The inclusion of functionalized PEG-lipids allows for the attachment of targeting ligands, enhancing the delivery of therapeutic payloads to specific cells and tissues.
Introduction
Lipid nanoparticles are at the forefront of nanomedicine, serving as potent delivery vehicles for a range of therapeutics, including mRNA, siRNA, and small molecule drugs.[1][2][3] A critical component of modern LNP formulations is the PEGylated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles, reduces immunogenicity, and prolongs circulation time.[2][4][5] By employing PEG-lipids with terminal functional groups, researchers can conjugate targeting moieties such as antibodies, peptides, or small molecules to the LNP surface, thereby enabling active targeting to disease sites.[1][6] This targeted approach can significantly improve therapeutic efficacy while minimizing off-target effects.[7]
This guide details the synthesis of LNPs incorporating functionalized PEG-lipids, methods for their characterization, and protocols for ligand conjugation.
Synthesis of Functionalized PEG-LNPs
The synthesis of LNPs with functionalized PEG is typically achieved through a rapid mixing process where an ethanolic lipid solution is mixed with an aqueous solution containing the therapeutic cargo. Microfluidic mixing is a common and reproducible method for this process. The functionalized PEG-lipid is included in the lipid mixture at a specific molar ratio.
Experimental Workflow for LNP Synthesis
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. researchgate.net [researchgate.net]
- 4. helixbiotech.com [helixbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
Revolutionizing Drug Discovery: An Experimental Workflow for Generating Novel PROTAC Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] This novel approach hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein of interest (POI).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][4]
These application notes provide a comprehensive guide to the design, synthesis, and characterization of novel PROTACs, including detailed experimental protocols and quantitative data to aid researchers in the rational development of next-generation protein degraders.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][3]
Experimental Workflow for Novel PROTAC Generation
The development of a novel PROTAC is a multi-stage process that begins with rational design and chemical synthesis, followed by a hierarchical series of in vitro and cellular assays to characterize its efficacy and mechanism of action.
Phase 1: PROTAC Design and Synthesis
The rational design of a potent and selective PROTAC requires careful consideration of its three modular components: the POI ligand, the E3 ligase ligand, and the linker.[1][5]
-
Protein of Interest (POI) Ligand Selection : The "warhead" provides specificity for the target protein.[5] Known inhibitors of the POI are often used as a starting point.[1]
-
E3 Ligase Ligand Selection : The "anchor" recruits the E3 ligase.[5] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][5] The choice of E3 ligase can impact degradation efficiency and tissue specificity.[1]
-
Linker Design : The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[1][4] Polyethylene glycol (PEG) and alkyl chains are common linker types.[3][6] Optimization of the linker is often a key step in developing an effective PROTAC.[1]
Phase 2: Biochemical Characterization
A series of in vitro assays are essential to confirm that a synthesized PROTAC functions as intended by inducing the formation of a ternary complex and subsequent ubiquitination of the target protein.[1]
Protocol 1: Binary Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol assesses the binding of the PROTAC to the POI and the E3 ligase independently.
Materials:
-
Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
SPR instrument and sensor chips (e.g., CM5).
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
Method:
-
Immobilization: Immobilize the purified POI or E3 ligase onto the SPR sensor chip surface.
-
Binding Analysis: Flow serial dilutions of the PROTAC over the sensor surface.
-
Data Analysis: Measure the association and dissociation rates to determine the binding affinity (KD).
Protocol 2: Ternary Complex Formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay confirms the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.[1]
Materials:
-
Purified, tagged POI (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged).[5]
-
PROTAC compound.
-
TR-FRET reagents: Terbium-conjugated anti-GST antibody (donor) and a suitable acceptor-labeled anti-His antibody.[1]
-
Low-volume 384-well plates.
-
TR-FRET compatible plate reader.
Method:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC.
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase complex, and varying concentrations of the PROTAC.[1]
-
Detection: Add the donor and acceptor-labeled antibodies.[1]
-
Incubation: Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[1]
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated ubiquitination of the POI.[7]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase complex.[1][7]
-
Purified POI.
-
PROTAC compound.
-
Reaction buffer.
Method:
-
Reaction Mixture: Combine the E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.[1][7]
-
Initiation: Add the PROTAC to initiate the ubiquitination reaction.[1]
-
Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 1-2 hours).[1][7]
-
Detection: Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-POI or anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.[7][8]
Phase 3: Cellular Characterization
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[1]
Protocol 4: Protein Degradation Analysis by Western Blot
This is a standard method to quantify the reduction in POI levels following PROTAC treatment.[4][6]
Materials:
-
Cultured cells expressing the POI.
-
PROTAC compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Method:
-
Cell Treatment: Plate cells and treat with a dose-response curve of the PROTAC for a desired time (e.g., 18-24 hours).[9]
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5][6]
-
Immunoblotting: Probe the membrane with the primary antibodies followed by the HRP-conjugated secondary antibody.[5][6]
-
Detection and Analysis: Detect the chemiluminescent signal and perform densitometry to quantify the protein bands. Normalize the POI band intensity to the loading control.[4]
Protocol 5: Live-Cell Protein Degradation using HiBiT Assay
This method allows for real-time, quantitative monitoring of protein degradation in living cells.[10]
Materials:
-
Cell line endogenously tagged with HiBiT at the POI locus using CRISPR/Cas9.[3][10]
-
LgBiT protein.
-
Nano-Glo® Live Cell Substrate.[3]
-
PROTAC compound.
-
Luminometer.
Method:
-
Cell Plating: Plate the HiBiT-tagged cells in a white assay plate.
-
Reagent Addition: Add the LgBiT protein and live-cell substrate to the cells.
-
PROTAC Treatment: Add a titration of the PROTAC compound.
-
Luminescence Measurement: Kinetically measure the luminescence signal over time. A decrease in signal corresponds to the degradation of the HiBiT-tagged POI.[10]
Data Presentation and Analysis
Quantitative data from PROTAC experiments should be summarized in clear, structured tables to allow for easy comparison. Key parameters for evaluating PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.[1]
-
Dmax : The maximum percentage of protein degradation achieved.[1]
Table 1: Summary of Quantitative Data for Novel PROTACs
| PROTAC ID | Target Protein | Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-A | BRD4 | 22Rv1 | VHL | <1 | >90 | Western Blot[6] |
| PROTAC-B | AR | LNCaP | CRBN | 12.5 | 93 | Western Blot[1] |
| PROTAC-C | AR | VCaP | VHL | 0.6 | >90 | Western Blot[3] |
| PROTAC-D | PIKfyve | VCaP | CRBN | 1.48 | 97.7 | Western Blot[1] |
| PROTAC-E | BTK | TMD8 | CRBN | 0.5 | >90 | Not Specified[1] |
| PROTAC-F | BRD4 | KBM7 | DCAF11 | 305.2 | >90 | Cell Viability[7] |
| PROTAC-G | c-Src | KCL22 | CRBN | ~50 | >80 | ELISA |
| PROTAC-H | AR-V7 | 22Rv1 | Not Specified | 370 | >80 | Not Specified[1] |
Table 2: Comparison of Assay Methods for PROTAC Characterization
| Assay | Purpose | Throughput | Key Output |
| Surface Plasmon Resonance (SPR) | Binary binding affinity | Low-Medium | KD (dissociation constant) |
| TR-FRET | Ternary complex formation | High | Relative complex formation |
| In Vitro Ubiquitination | Target ubiquitination | Low | Ubiquitination level |
| Western Blot | Cellular protein degradation | Low | DC50, Dmax |
| HiBiT Assay | Live-cell protein degradation | High | Kinetic DC50, Dmax, degradation rate |
Conclusion
The development of novel PROTAC molecules requires a systematic and multi-faceted experimental approach. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively design, synthesize, and validate new protein degraders. The careful characterization of binary binding, ternary complex formation, ubiquitination, and cellular degradation is crucial for identifying potent and selective PROTAC candidates, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. PROTACs | DC Chemicals [dcchemicals.com]
- 2. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. PROTAC BET Degrader-12_TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Azide-PEG6-amido-C16-Boc in the Development of Proximity-Inducing Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of small molecules that can induce proximity between proteins represents a transformative approach in chemical biology and drug discovery. These molecules, broadly termed molecular glues, can facilitate novel protein-protein interactions, leading to a desired biological outcome such as targeted protein degradation. Within this field, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4]
While classic molecular glues are typically single, smaller molecules that create a new binding surface on a protein to recruit another[4][5], PROTACs achieve this proximity by physically linking the two proteins. The linker component of a PROTAC is therefore critical to its efficacy, influencing the geometry and stability of the ternary complex formed between the POI and the E3 ligase.[6]
Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs.[1][7] Its structure incorporates three key features:
-
An Azide Group (N₃): Enables highly efficient and bio-orthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for conjugation to an alkyne-modified binding ligand.[1][]
-
A Polyethylene Glycol (PEG) Chain (PEG6): A six-unit PEG spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides flexibility to the linker.[9][10][11][12]
-
A Boc-Protected Amine on a C16 Alkyl Chain: The long C16 chain provides significant spatial separation between the two ends of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal, stepwise synthesis. It can be selectively removed under acidic conditions to reveal a primary amine, ready for coupling to a carboxylic acid-functionalized ligand.[6][13][14][15]
These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs as a form of engineered molecular glue for targeted protein degradation.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value |
| Synonyms | 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester[1] |
| Molecular Formula | C₃₆H₇₀N₄O₉[1] |
| Molecular Weight | 702.96 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane |
| Storage | Store at -20°C for long-term stability.[16] Shipped at ambient temperature or with blue ice.[16] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using the this compound linker operate by hijacking the cell's native ubiquitin-proteasome system (UPS). The bifunctional nature of the final PROTAC allows it to simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, which the E3 ligase recognizes as a substrate for ubiquitination. The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. This polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[1][2]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the key steps: Boc deprotection of the linker, amide coupling with an E3 ligase ligand, and a final click chemistry reaction with a POI ligand.
General experimental workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol removes the Boc protecting group to expose the primary amine for subsequent coupling.[13][15]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-30% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker as a primary amine. The product is often used immediately in the next step without further purification.
Protocol 2: Amide Coupling with an E3 Ligase Ligand
This protocol couples a carboxylic acid-containing molecule (e.g., a ligand for an E3 ligase like Cereblon or VHL) to the deprotected linker.[6]
Materials:
-
Deprotected Azide-PEG6-amido-C16-amine (from Protocol 1, 1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid moiety (1.0-1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Lithium chloride (LiCl) solution (5%), Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.0 eq) in anhydrous DMF to the activated ester mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized intermediate.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final "click" reaction conjugates the azide-functionalized intermediate with an alkyne-modified POI ligand to yield the final PROTAC.[17][18]
Materials:
-
Azide-Linker-E3 Ligand (from Protocol 2, 1.0 eq)
-
Alkyne-modified POI Ligand (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.3 eq)
-
Sodium ascorbate (B8700270) (0.5-1.0 eq), freshly prepared solution in water
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve the Azide-Linker-E3 Ligand (1.0 eq) and the Alkyne-POI Ligand (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Add the aqueous solution of CuSO₄ (e.g., 0.2 eq) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 eq). The solution may turn color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule using an appropriate method, such as silica gel chromatography or preparative HPLC.
Data Presentation and Analysis
Chemical Characterization
The identity and purity of the synthesized intermediates and the final PROTAC should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| LC-MS | Correct mass-to-charge ratio (m/z) for the expected product; Purity >95% |
| ¹H NMR | Peaks corresponding to all components of the molecule (POI ligand, E3 ligand, and linker); Correct integration values |
| ¹³C NMR | Peaks corresponding to all carbons in the final structure |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition |
Biological Evaluation
The primary biological evaluation of a PROTAC involves measuring its ability to induce the degradation of the target protein. This is typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
| Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) (Illustrative) | Dₘₐₓ (%) (Illustrative) |
| PROTAC-1 | Cancer Cell Line A | 24 | 15 | >90 |
| PROTAC-1 | Cancer Cell Line B | 24 | 25 | >90 |
| Negative Control | Cancer Cell Line A | 24 | >10,000 | <10 |
Protocol 4: Western Blot for Target Protein Degradation
This protocol is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and controls
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescent imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Workflow for Western Blot analysis.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG chain, facilitates a modular and efficient approach to constructing these complex molecules. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation, a promising therapeutic strategy that continues to expand the landscape of "druggable" targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Asinex.com - Protein Degraders - Research Areas - Screening Libraries [asinex.com]
- 4. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. amsbio.com [amsbio.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. chempep.com [chempep.com]
- 11. adcreview.com [adcreview.com]
- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Boc | BroadPharm [broadpharm.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. targetmol.cn [targetmol.cn]
- 17. benchchem.com [benchchem.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing catalyst and ligand ratio for click chemistry
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, with a focus on optimizing catalyst and ligand ratios.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the ligand in a CuAAC reaction? A1: The ligand serves two main purposes in CuAAC reactions. First, it stabilizes the active copper(I) (Cu(I)) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state or disproportionation to Cu(0) and Cu(II). Second, the right ligand can significantly accelerate the reaction rate. This is crucial for bioconjugation, where low reactant concentrations and physiological conditions are required.
Q2: What are the most common ligands, and how do I choose between them? A2: The choice of ligand primarily depends on the solvent system.
-
Tris-(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand for reactions in organic solvents or solvent mixtures like DMSO, t-butanol, and water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble analogue of TBTA, making it the preferred choice for bioconjugation reactions in aqueous buffers and for labeling live cells. Its solubility allows the reaction to be run in water while protecting biomolecules from potential toxic effects of unbound copper.
Q3: What is the optimal catalyst-to-ligand ratio? A3: The optimal ratio depends on the specific application. For many reactions, a ligand-to-copper ratio of 1:1 to 2:1 is effective. However, for bioconjugation reactions involving sensitive biological samples, a higher ligand-to-copper ratio, often 5:1, is recommended. This ensures the copper catalyst is properly chelated, protecting sensitive biomolecules like proteins from oxidation and potential damage from reactive oxygen species (ROS).
Q4: My reaction is performed in an aqueous buffer for bioconjugation. What concentrations of copper and ligand should I use? A4: For bioconjugation, final concentrations are typically used instead of molar equivalents. A common starting point is a final copper (CuSO₄) concentration of 50 µM to 250 µM. The ligand (e.g., THPTA) concentration should be in excess, typically a 5:1 ratio to the copper, resulting in a concentration of 250 µM to 1.25 mM. The reducing agent, sodium ascorbate, is generally used at a final concentration of 2.5 mM to 5 mM.
Q5: Can I perform click chemistry on live cells? A5: Yes, but with caution. The cytotoxicity of copper is a major concern. Using a water-soluble, biocompatible ligand like THPTA is essential as it chelates the copper, reducing its toxicity while maintaining catalytic activity. It is critical to use the lowest effective concentration of the copper catalyst and to optimize reaction times to be as short as possible.
Troubleshooting Guides
Problem: Low or No Product Yield
A low or non-existent yield is the most common issue in CuAAC reactions. It can often be traced back to problems with the catalyst, reagents, or general reaction conditions.
Technical Support Center: Preventing Cu(I) Catalyst Oxidation in Bioconjugation
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the critical issue of copper(I) catalyst oxidation. Maintaining the catalytically active Cu(I) state is paramount for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields or reaction failure in my CuAAC (Click) reaction?
The primary cause of inactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[1][2][3] This oxidation is typically caused by dissolved oxygen in the reaction mixture.[1][3] Cu(I) is thermodynamically unstable and readily oxidizes, which can halt or significantly slow down the desired cycloaddition reaction.[1][4]
Q2: How can I visually tell if my reagents have gone bad?
A key indicator is the color of your sodium ascorbate (B8700270) solution. Freshly prepared, fully functional sodium ascorbate solutions should be colorless to slightly yellow. If the solution appears brown, it has oxidized and lost its reduction capability, meaning it can no longer effectively generate or maintain the Cu(I) catalyst.[5] Do not use brown sodium ascorbate solutions.[6]
Q3: Why is a ligand necessary, and which one should I use for aqueous bioconjugations?
Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation and disproportionation, increasing the reaction rate, and protecting sensitive biomolecules from oxidative damage.[2][7][8][9] For most bioconjugations in aqueous media, water-soluble ligands are recommended. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is considered superior to TBTA in aqueous systems due to its better solubility and protection against air oxidation.[10][11] Other effective water-soluble ligands include BTTAA and BTTES.[8][12]
Q4: What is the optimal ligand-to-copper ratio?
A ligand-to-copper ratio of at least 5:1 is often recommended, especially when working with sensitive biomolecules.[3][7][13][14] An excess of the ligand does not significantly inhibit the reaction and can act as a sacrificial scavenger of reactive oxygen species (ROS) generated during the reaction.[7][14]
Q5: Which reducing agent should I use, and when should I add it?
Sodium ascorbate is the most convenient and preferred reducing agent for most applications, used to generate the active Cu(I) catalyst from a more stable Cu(II) salt like CuSO₄.[7][13][15][16] It is critical to use a freshly prepared solution.[3][5][6] To prevent premature oxidation and side reactions, the sodium ascorbate should be added last, after the copper and ligand have been mixed with the azide (B81097) and alkyne substrates.[13]
Q6: Do I really need to degas my solutions?
Yes, degassing is critical for the success of the reaction, especially for sensitive or low-concentration experiments.[17][18] Removing dissolved oxygen from solvents and buffers minimizes the primary pathway for Cu(I) oxidation.[3][17] Even simple measures like capping the reaction vial can help minimize oxygen exposure and prevent the depletion of the reducing agent.[14][16]
Q7: My reaction is still failing. What other factors could be at play?
If you've addressed oxidation, consider these other factors:
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst and inhibit the reaction.[3][13] Use non-coordinating buffers such as phosphate (B84403), HEPES, or carbonate in the pH 6.5-8.0 range.[7][13]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction.[3]
-
Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction. Increasing the temperature or reaction time may help.[2]
-
Low Reactant Concentration: For the reaction to proceed efficiently, reactants should ideally be at concentrations greater than 10 µM each.[3][16]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common issues related to Cu(I) oxidation.
// Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is Catalyst Active?", fillcolor="#FBBC05"]; check_reagents [label="Are Reagents Fresh?", fillcolor="#FBBC05"]; check_conditions [label="Are Conditions Oxygen-Free?", fillcolor="#FBBC05"]; check_buffer [label="Is Buffer Compatible?", fillcolor="#FBBC05"];
sol_ligand [label="Add/Optimize Ligand\n(e.g., THPTA, 5:1 ratio)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ascorbate [label="Use Fresh Sodium\nAscorbate Solution", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degas [label="Degas All Solutions\n(Ar or N2 sparge)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_buffer [label="Switch to Non-Inhibitory\nBuffer (e.g., HEPES)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
success [label="Successful Bioconjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> check_reagents [label="Yes"]; check_catalyst -> sol_ligand [label="No"]; sol_ligand -> success;
check_reagents -> check_conditions [label="Yes"]; check_reagents -> sol_ascorbate [label="No"]; sol_ascorbate -> success;
check_conditions -> check_buffer [label="Yes"]; check_conditions -> sol_degas [label="No"]; sol_degas -> success;
check_buffer -> success [label="Yes"]; check_buffer -> sol_buffer [label="No"]; sol_buffer -> success; } } Caption: Troubleshooting workflow for low-yield CuAAC reactions.
The Chemistry of Cu(I) Oxidation & Prevention
The success of a CuAAC reaction hinges on maintaining copper in its +1 oxidation state. Oxygen readily converts the active Cu(I) catalyst into the inactive Cu(II) species, halting the reaction. Protective ligands and reducing agents are essential to counteract this process.
Data Presentation: Ligand Comparison
The choice of ligand is critical for catalyst stability and reaction efficiency, particularly in aqueous environments common for bioconjugation.
| Ligand | Key Characteristics | Recommended Use Case |
| THPTA | High water solubility; superior protection against air oxidation compared to TBTA.[10][11] | Aqueous bioconjugations , labeling live cells, and reactions with sensitive proteins.[11] |
| TBTA | Lower water solubility; effective in organic solvents or aqueous/organic mixtures.[2][10] | Organic synthesis or when co-solvents like DMSO are used.[2][4] |
| BTTAA / BTTES | Water-soluble with excellent accelerating properties and biocompatibility.[8][12] | Cell surface labeling and when very rapid reaction kinetics are required.[8][12] |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation with In-Situ Catalyst Generation
This protocol is a standard starting point for conjugating an azide-modified molecule to an alkyne-modified biomolecule in an aqueous buffer.
1. Prepare Stock Solutions:
-
Biomolecule: Prepare the alkyne- or azide-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate or HEPES, pH 7.4).
-
Copper (II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[7]
-
Azide/Alkyne Cargo: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use. [6][7]
2. Degas Solutions (Critical Step):
-
Sparge each stock solution (except the solid biomolecule if applicable) and the reaction buffer with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.[2][3][17]
3. Reaction Setup (Example for 100 µL final volume):
-
In an inert-atmosphere-flushed microcentrifuge tube, combine the following in order: a. Alkyne-modified biomolecule (to a final concentration of 50-100 µM). b. Reaction Buffer (e.g., HEPES, pH 7.4). c. Azide-cargo (2-10 equivalents relative to the biomolecule). d. THPTA solution (to a final concentration of 500 µM; for a 5:1 ratio with copper). e. CuSO₄ solution (to a final concentration of 100 µM).[13]
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]
4. Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 4 hours.[7] Keep the tube capped to minimize oxygen re-entry.[14]
5. Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.[14]
-
Purify the bioconjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the copper catalyst.[7]
Protocol 2: Method for Degassing Solutions
This protocol describes a simple and effective benchtop method for removing dissolved oxygen from reaction components.
Materials:
-
Reaction buffer or solvent in a vial with a septum cap.
-
Source of inert gas (Argon or Nitrogen) with a regulator.
-
Two long needles (e.g., 22-gauge).
Procedure:
-
Transfer the solution to be degassed into a vial, ensuring the volume does not exceed 2/3 of the vial's capacity. Seal with a septum cap.
-
Attach one needle to the inert gas line and insert it through the septum so its tip is submerged below the liquid surface. This will be the gas inlet.
-
Insert a second, shorter needle through the septum to act as a gas vent. Its tip should remain above the liquid surface.
-
Start a gentle flow of the inert gas. You should see small bubbles forming in the solution. Avoid a vigorous flow that could cause splashing or excessive solvent evaporation.
-
Continue sparging for 10-15 minutes. For larger volumes, increase the time accordingly.
-
To finish, remove the vent needle first. This will allow the inert gas to build slight positive pressure in the headspace. Then, remove the gas inlet needle. The vial is now degassed and contains an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors, often related to reaction conditions, the substrate itself, or reagent quality. The primary reasons include:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to completely remove the Boc group.[1][2][3] Some substrates may require stronger acidic conditions or longer reaction times for full deprotection.[1] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[3][4]
-
Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient duration.[1][2] While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1] Most deprotections are performed at room temperature.[4]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1][2][3]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][2][3] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (B109758) (DCM), which can lead to lower purity.[2][4][5]
-
Peptide Aggregation (SPPS): The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][2][6]
-
Reagent Quality: The purity of reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can decrease its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][2] A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection, while a negative result (yellow or no color change) suggests the Boc group is still attached.[1][2]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly effective methods for monitoring the reaction's progress by observing the disappearance of the starting material peak and the appearance of the deprotected product peak.[2][3] In peptide synthesis, incomplete deprotection can lead to deletion sequences, which can be detected by MS analysis of the final crude product.[1]
-
Thin-Layer Chromatography (TLC): A quick and common method to observe the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the nine equivalent protons of the Boc group's tert-butyl group, which typically appears around 1.4-1.5 ppm.[1][7]
Q3: What are scavengers and why are they important in Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[2][8][9] This cation is a powerful electrophile that can lead to side reactions, particularly with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), causing alkylation of their side chains.[2][8][9][10]
Scavengers are nucleophilic compounds added to the deprotection solution to "trap" these reactive carbocations before they can react with the desired product.[2][8][9][10] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT). A common scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[11]
Troubleshooting Guide
Problem: Analytical results (HPLC, LC-MS, etc.) indicate the presence of starting material or, in the case of SPPS, deletion sequences, confirming incomplete Boc deprotection.
Below is a systematic approach to troubleshooting this issue.
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Notes |
| TFA Concentration | 25% in DCM[12] | 50% in DCM[2] | 55% in DCM[4][5] | 100% (Neat TFA)[5][12] | Higher concentrations lead to faster deprotection but may increase side reactions. 55% TFA/DCM can improve resin swelling in SPPS compared to 100% TFA.[2][4][5] |
| Reaction Time | 5-15 minutes[12] | 15-25 minutes[2] | 30 minutes[1][12] | 1-2 hours[1] | Dependent on substrate and TFA concentration. Sterically hindered groups may require longer times. |
| Temperature | 0 °C[12] | Room Temperature | 40 °C[3] | >100 °C (Thermal)[13][14][15] | Most reactions are run at room temperature.[4] Increased temperature can accelerate the reaction but also promote side reactions.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution
This protocol is a general starting point for the deprotection of Boc-protected amines in a solution phase.
Reagents:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (concentration of approximately 0.1–0.5 M) in a round-bottom flask.[11]
-
Cool the solution to 0 °C using an ice bath.[12]
-
Slowly add TFA to the desired concentration (e.g., 20-50% v/v).[16]
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.[3][16] Reaction times typically range from 30 minutes to 2 hours.[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[3]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[3]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the removal of the Nα-Boc group in SPPS.
Reagents:
-
Peptide-resin
-
Deprotection Solution: 50% TFA in DCM (v/v)[1]
-
Washing Solvent: Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Pre-wash the resin with the deprotection solution for 1-2 minutes.[1]
-
Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralize the resin with the neutralization solution for 1-2 minutes, followed by washing with DCM (3-5 times) before proceeding to the next coupling step.[1]
Mechanism of Boc Deprotection and Side Reactions
Caption: Mechanism of TFA-mediated Boc deprotection and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Hydrophobic PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have such poor aqueous solubility?
A1: PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. They are large, complex molecules, frequently resulting in a high molecular weight (often >700 Da) and significant lipophilicity.[1] This combination places them in the "beyond the Rule of Five" chemical space, a set of guidelines used to predict a molecule's druglikeness.[1][2] The large, often hydrophobic surface area can lead to low solubility in aqueous buffers used for experiments.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can severely compromise your experimental results and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays : The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its true potency (e.g., DC50, IC50).[1][3]
-
Inaccurate Quantification : Undissolved compounds result in errors when determining the actual concentration in stock solutions and assay wells.[1]
-
Low Bioavailability : In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing efficacy.[1]
-
Irreproducible Results : The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Aggregation : Poorly soluble PROTACs tend to self-associate into larger, inactive complexes or aggregates, which can interfere with assays and reduce the concentration of active, monomeric PROTAC.[3]
Q3: How can I improve the solubility of my PROTAC through chemical modifications?
A3: Rational chemical modifications to the PROTAC structure, particularly the linker, are a primary strategy for improving physicochemical properties.[1][4]
-
Incorporate Hydrophilic Linkers : The most common strategy is to use linkers containing polyethylene (B3416737) glycol (PEG) units.[5][6][] The ether oxygens in the PEG backbone form hydrogen bonds with water, enhancing the aqueous solubility of the entire molecule.[5][8]
-
Optimize Linker Length and Composition : The length of the linker is critical.[9] A short linker may not provide a sufficient hydration shell, while an overly long linker can negatively impact cell permeability.[][9] A systematic, trial-and-error approach of synthesizing PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) is often necessary to find the optimal balance.[9]
-
Introduce Polar or Ionizable Groups : Incorporating saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) into the linker can significantly improve aqueous solubility.[4][10]
-
Create Hybrid Linkers : To balance solubility and permeability, you can combine hydrophilic PEG units with more hydrophobic alkyl chains.[9]
-
Modify the Warhead or E3 Ligand : If the target-binding warhead or the E3 ligase ligand are exceptionally lipophilic, consider adding polar groups to these moieties to improve the overall solubility of the PROTAC.[9]
Q4: I improved my PROTAC's solubility with a long PEG linker, but now it has poor cell permeability. What should I do?
A4: This is a common challenge known as the solubility-permeability trade-off.[9][11] While hydrophilic linkers improve solubility, they increase the molecule's polar surface area, which can hinder its ability to passively diffuse across the lipophilic cell membrane.[9][12]
Optimization Strategies:
-
Systematic Linker Analysis : Test a range of linker lengths and types, measuring both solubility and cell permeability (e.g., using a PAMPA or Caco-2 assay) to identify a compound with the best overall profile.[9] Shorter linkers often result in more permeable compounds.[9][12]
-
Promote Conformational Folding : Some flexible PEG linkers allow the PROTAC to adopt a folded, more compact conformation in a nonpolar environment (like a cell membrane).[12][13] This "molecular chameleon" effect shields the polar surface area, improving permeability.[12][13] The introduction of groups that can form intramolecular hydrogen bonds can also facilitate this folding.[2][13]
-
Employ Rigid Linkers : Linkers containing rigid components like cycloalkanes (e.g., piperazine) or phenyl rings can sometimes improve permeability over flexible PEG chains while still providing solubility benefits.[2][5][14]
Q5: Beyond chemical modification, what formulation strategies can enhance PROTAC solubility for experiments or oral delivery?
A5: Formulation approaches can significantly improve the dissolution and solubility of challenging PROTACs, especially for in vivo applications.[15][16]
-
Amorphous Solid Dispersions (ASDs) : This is a well-established technique where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS).[15][17] This prevents the PROTAC from crystallizing and allows it to form a supersaturated solution in aqueous media, enhancing its bioavailability.[15][16][18]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : PROTACs can be formulated in lipid-based systems that form nano-emulsions upon contact with aqueous fluids, which can improve solubility and oral absorption.[15]
-
Use of Excipients and Additives : For in vitro assays, adding solubilizing agents to the buffer can prevent aggregation. These include non-ionic surfactants (e.g., Tween-20), co-solvents (e.g., glycerol), or polymers.[3][18]
Troubleshooting Guides
Issue 1: My PROTAC precipitates when I dilute my DMSO stock into aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Exceeding Kinetic Solubility | The final concentration in the assay buffer is above the PROTAC's solubility limit. Solution: Determine the kinetic solubility limit using a nephelometry assay (see Experimental Protocols) and ensure your final assay concentration is below this limit.[9] |
| "Solvent Shock" | The rapid change from 100% DMSO to an aqueous environment causes the PROTAC to crash out of solution. Solution: Perform a serial dilution, first into a buffer containing a higher percentage of DMSO, before the final dilution into the assay buffer.[3] |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer is promoting aggregation. Solution: Systematically screen different buffer pH values and salt concentrations to find conditions that maximize solubility.[3][19] |
Issue 2: Degradation potency (DC50) is weak or inconsistent between experiments.
| Possible Cause | Suggested Solution |
| Poor Solubility and Aggregation | The effective concentration of active, monomeric PROTAC is much lower than the nominal concentration due to precipitation or aggregation. Aggregated PROTACs are inactive.[3] Solution: 1. Confirm the absence of aggregation using Dynamic Light Scattering (DLS).[3] 2. Re-test at lower concentrations. 3. Add solubilizing excipients like 0.01% Tween-20 to the assay buffer to mitigate aggregation.[3] |
| Low Cell Permeability | The PROTAC is soluble in the media but cannot efficiently enter the cells to reach its target. Solution: 1. Measure cell permeability using a PAMPA or Caco-2 assay (see Experimental Protocols).[12][14] 2. If permeability is low, re-design the linker to be shorter, more rigid, or to have a better balance of hydrophilic and lipophilic character.[9][12] |
| The "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the required ternary complex, reducing efficacy. This can be exacerbated by poor solubility.[3][9] Solution: Test a full dose-response curve to see if efficacy decreases at the highest concentrations. If so, focus on the more potent, lower concentration range. |
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Cell Permeability This table illustrates the common trade-off where increasing hydrophilicity by elongating the PEG linker leads to a decrease in passive cell permeability.
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Series A | Alkyl Chain | 4.5 |
| 1-unit PEG | 1.1 | |
| 2-unit PEG | 0.04 | |
| Series B | Alkyl Chain | 10.2 |
| 1-unit PEG | 8.7 | |
| 2-unit PEG | 7.5 | |
| Data is illustrative and sourced from studies on VH032-based PROTACs.[12] |
Table 2: Effect of Amorphous Solid Dispersion (ASD) Formulation on PROTAC Supersaturation This demonstrates how formulation can significantly enhance the apparent solubility of a PROTAC compared to its unformulated, amorphous state.
| Compound/Formulation | Drug Loading (% w/w) | Observed Supersaturation |
| PROTAC 'AZ1' (Amorphous) | 100% | 1x (Baseline) |
| PROTAC 'AZ1' in HPMCAS ASD | 20% | Up to 2x vs. Amorphous[16][18] |
| Data from a study on cereblon-recruiting PROTACs formulated as ASDs.[16][18] |
Table 3: Common Buffer Additives to Reduce PROTAC Aggregation These excipients can be included in in vitro assay buffers to help maintain PROTAC solubility and prevent aggregation.
| Additive | Recommended Concentration Range | Mechanism of Action |
| Salts (e.g., NaCl) | 50 - 250 mM | Shields electrostatic interactions that can lead to aggregation.[3] |
| Glycerol | 5% - 20% (v/v) | Acts as a stabilizer and increases solvent viscosity, reducing aggregation rates.[3] |
| Polyethylene Glycol (PEG) | 1% - 5% (w/v) | Acts as an excluded co-solute that can help stabilize the native protein-PROTAC complex.[3] |
| Tween-20 / Polysorbate 20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that prevents non-specific binding and aggregation by coating surfaces and molecules.[3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol measures the concentration at which a PROTAC precipitates when added from a DMSO stock into an aqueous buffer.[9]
Objective: To determine the kinetic solubility of a PROTAC compound.
Materials:
-
PROTAC compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
96-well clear-bottom microplate.
-
Nephelometer or plate reader capable of measuring light scattering.
Methodology:
-
Prepare PROTAC Dilutions: Create a serial dilution of the PROTAC stock solution in a 96-well plate using 100% DMSO.
-
Dispense Buffer: Add the aqueous buffer to the wells of the clear-bottom 96-well measurement plate.
-
Add Compound to Buffer: Transfer a small volume (e.g., 1-2 µL) of the DMSO-solubilized PROTAC from the dilution plate to the measurement plate containing the buffer. The final DMSO concentration should be low and consistent across all wells (e.g., 1-2%). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[9]
-
Incubation and Measurement: Immediately after adding the compound, shake the plate for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.[1][9]
-
Read Plate: Measure the light scattering of each well using a nephelometer. Record the nephelometric turbidity units (NTU).[9]
Data Analysis:
-
Plot the NTU values against the logarithm of the PROTAC concentration.
-
The kinetic solubility is defined as the concentration at which the NTU signal begins to rise significantly above the baseline (the signal from buffer/DMSO-only wells).[1][9]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.[12]
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate separated by a filter coated with a lipid layer).
-
PROTAC compound dissolved in a suitable buffer.
-
Acceptor buffer (may contain a "sink" component to trap diffused compound).
-
LC-MS/MS for quantification.
Methodology:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor buffer.
-
Prepare Donor Plate: Add the PROTAC solution (at a known concentration) to the wells of the donor filter plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated filter is in contact with the acceptor buffer. Incubate the entire assembly, typically for 4 to 16 hours, allowing the compound to diffuse from the donor to the acceptor compartment.[12]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[12]
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated based on the final concentration in the acceptor well, the initial concentration in the donor well, the incubation time, and the surface area of the membrane.[12] Lower Papp values indicate lower passive permeability.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Optimizing PROTAC linker length for ternary complex formation
Welcome to the Technical Support Center for PROTAC® design and optimization. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers encounter when optimizing PROTAC linker length for efficient ternary complex formation and target degradation.
(PROTAC® is a registered trademark of Arvinas Operations, Inc.)
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no single optimal linker length; it must be determined empirically for each specific target protein of interest (POI) and E3 ligase pair.[1][2] The linker's role is to bridge the two proteins, and its ideal length is dictated by the structural requirements for forming a stable and productive ternary complex.[1][] However, data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4][5] For some systems, a minimum length is required to see any effect. For example, one study on TBK1-targeting PROTACs found that no degradation was observed with linkers shorter than 12 atoms.[4][6]
Q2: How does linker composition (e.g., PEG vs. alkyl chain) affect PROTAC performance?
A2: Linker composition is critical and influences flexibility, rigidity, and physicochemical properties like solubility and cell permeability.[2][]
-
Alkyl Chains: These linkers are hydrophobic and offer significant conformational flexibility.[7] Their synthetic accessibility makes them common in initial library screens.[6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[7][8] However, incorporating oxygen atoms in place of CH2 groups can sometimes inhibit PROTAC activity.[6]
-
Rigid Groups: Linkers containing rigid motifs like piperazine, piperidine, or triazole rings restrict conformational freedom.[1][] This can pre-organize the PROTAC into a bioactive conformation, leading to a more stable and productive ternary complex.[2][9]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, leading to a bell-shaped dose-response curve.[5][10] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5][7][11]
A well-designed linker can help mitigate the hook effect by promoting positive cooperativity , where the formation of the ternary complex is energetically favored over the two binary complexes.[1] By optimizing the linker's length and rigidity, you can create favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and reducing the hook effect.[1][11]
Troubleshooting Guides
Issue 1: My PROTAC shows good binary binding but fails to induce target degradation.
This is a common issue that often points to a failure in forming a stable and productive ternary complex.[7][9]
Potential Cause & Troubleshooting Steps
-
Incorrect Linker Length/Rigidity:
-
Problem: The linker may be too short, causing steric clashes between the POI and E3 ligase, or too long and flexible, leading to an unstable or non-productive complex where ubiquitination sites are inaccessible.[1][10][12]
-
Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[1][9] Introducing rigid elements can also help lock the PROTAC into a productive conformation.[2]
-
-
Unfavorable Attachment Points (Exit Vectors):
-
Problem: The points where the linker connects to the two ligands are critical.[8] An incorrect attachment point can disrupt ligand binding or orient the proteins in a way that prevents ubiquitination, even if a complex forms.[1]
-
Solution: Alter the linker attachment points on one or both ligands. Ideal attachment sites are typically in solvent-exposed regions that do not interfere with the key binding interactions.[][8]
-
-
Poor Physicochemical Properties:
-
Problem: The linker contributes significantly to the PROTAC's overall properties. Poor solubility can prevent the PROTAC from reaching effective intracellular concentrations, while low cell permeability can stop it from reaching its target altogether.[1][7]
-
Solution: To improve solubility, incorporate hydrophilic elements like PEG units into the linker.[7] To assess and confirm that the PROTAC is reaching its target inside the cell, use target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[4][13]
-
Experimental Workflows & Key Diagrams
A systematic approach is crucial for characterizing a new PROTAC. The workflow below outlines the key stages, from initial biochemical validation to cellular degradation analysis.
Caption: A general experimental workflow for PROTAC evaluation.
The diagram below illustrates the PROTAC mechanism of action, which is dependent on the formation of a productive ternary complex.
Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.[14]
The "hook effect" is a critical concept in PROTAC optimization, as illustrated below.
Caption: At high concentrations, PROTACs favor binary over ternary complexes.
Quantitative Data Summary
Systematic variation of linker length is a crucial optimization step. The tables below summarize published data illustrating this principle.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2][15]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~80% | ~1.0 |
| 16 | >95% | ~0.1 |
| 19 | ~85% | ~0.5 |
| 21 | ~60% | >1.0 |
Table 2: Impact of Linker Length on TBK1 Degradation [4][6]
| PROTAC Linker Length (atoms) | Degradation Observed | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| <12 | No | N/A | N/A |
| 21 | Yes | 3 | 96% |
| 29 | Yes | 292 | 76% |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding & Treatment:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.[10]
-
Allow cells to attach overnight.
-
Prepare serial dilutions of your PROTAC stock solution (e.g., 1 pM to 10 µM) to test a wide concentration range and identify any potential hook effect. Include a vehicle-only (e.g., DMSO) control.[10]
-
Replace the cell medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the lysates at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique that provides real-time kinetic data on the formation and stability of the ternary complex.[16][17]
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[18] This provides a stable surface for binding events.
-
-
Binary Interaction Analysis (Control):
-
Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[8]
-
Inject these solutions over the immobilized E3 ligase surface.[18] The resulting sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase, allowing for the determination of the ternary complex formation kinetics (KDternary).[1]
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is a measure of how much the presence of the POI enhances the binding of the PROTAC to the E3 ligase. It is a key indicator of ternary complex stability.
-
Calculate cooperativity using the formula: α = KDbinary / KDternary [18]
-
α > 1: Indicates positive cooperativity (the ternary complex is more stable than the binary complex). This is desirable.
-
α = 1: Indicates no cooperativity.
-
α < 1: Indicates negative cooperativity (the ternary complex is less stable).
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Steric Hindrance Effects in PROTAC Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in the design and experimentation of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1][] Ultimately, steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[1][]
Q2: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?
A2: Several key indicators may suggest that steric hindrance is a problem:
-
Poor Degradation Despite Good Binary Affinity: The PROTAC exhibits strong binding to both the target protein and the E3 ligase independently but fails to induce significant degradation in cellular assays.[1]
-
Weak Ternary Complex Formation: Biophysical assays show weak or no formation of the POI-PROTAC-E3 ligase ternary complex.[1][3]
-
High "Hook Effect": A pronounced "hook effect" is observed, where the degradation efficiency decreases at higher PROTAC concentrations.[1][3] This suggests the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that dominate over the productive ternary complex.[1][3]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC hinders the binding of the other, resulting in a cooperativity value (alpha) of less than 1.[1][3]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical component that significantly influences a PROTAC's stability and efficacy.[1][][5] Its length, composition, and attachment points are crucial:
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance.[6][7] A linker that is too short can cause steric clashes between the POI and E3 ligase.[][8][9] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[6][8] The optimal length is system-dependent.[10][11]
-
Linker Composition and Flexibility: The chemical makeup of the linker affects its flexibility and conformation.[][12] Flexible linkers (e.g., PEG chains) can adopt more conformations to avoid steric clashes, while rigid linkers (e.g., containing piperazine (B1678402) or spirocycles) can restrict conformational freedom, potentially pre-organizing the PROTAC into a productive orientation.[1][7][13]
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand dictate the relative orientation of the recruited proteins.[][8] Altering these "exit vectors" can be a powerful strategy to alleviate steric clashes.[1]
Q4: Can the choice of E3 ligase impact steric hindrance?
A4: Yes, absolutely. Different E3 ligases (e.g., VHL, CRBN) have distinct surface topographies.[1] If steric hindrance is observed with one E3 ligase, switching to another may provide a more favorable protein-protein interface for ternary complex formation.[1][14] This can be a successful strategy when linker modifications are insufficient.[1]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My PROTAC shows good binary binding to both the target and E3 ligase, but little to no degradation in cells.
This is a classic sign that ternary complex formation is impaired, often due to steric hindrance.[1][6]
Troubleshooting Workflow
Quantitative Data Summary: Linker Length vs. Degradation
This table summarizes hypothetical data from a linker optimization experiment.
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | Max Degradation (Dmax) | DC50 (nM) |
| PROTAC-A1 | PEG | 8 | > 1000 | < 10% | > 1000 |
| PROTAC-A2 | PEG | 12 | 250 | 65% | 150 |
| PROTAC-A3 | PEG | 16 | 50 | 95% | 25 |
| PROTAC-A4 | PEG | 20 | 150 | 80% | 75 |
| PROTAC-B1 | Alkyl | 16 | 85 | 90% | 40 |
As shown, a 16-atom PEG linker (PROTAC-A3) provided the optimal distance, resulting in the strongest ternary complex affinity and the most potent degradation.[11]
Problem 2: A significant "hook effect" is observed at high concentrations.
This indicates that at high concentrations, unproductive binary complexes are forming preferentially over the productive ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance.[1][3]
Troubleshooting Steps & Solutions
| Strategy | Rationale | Experimental Approach |
| Improve Cooperativity | Enhance favorable protein-protein interactions within the ternary complex to make its formation more energetically favorable than binary complex formation. | Modify linker length, composition, or attachment points to reorient the POI and E3 ligase.[1] Consider switching the E3 ligase to find a better PPI fit.[1] |
| Biophysical Analysis | Quantify the formation of binary vs. ternary complexes to understand the underlying thermodynamics. | Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the cooperativity factor (alpha). An alpha value > 1 indicates positive cooperativity, which is desirable.[3] |
| Structural Biology | Visualize the ternary complex to identify the source of steric clashes and guide rational redesign. | Use X-ray crystallography or Cryo-EM to solve the structure of the ternary complex. Computational modeling can also provide predictive insights.[1] |
Logical Flow Diagram
Key Experimental Protocols
Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This method measures the binding kinetics and affinity of the ternary complex in real-time.
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary affinity (KD).
-
Inject the target protein over a separate flow cell to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein (at a constant concentration) over the immobilized E3 ligase.[1] The resulting sensorgram will show the formation of the ternary complex, allowing for the calculation of association and dissociation rates.
-
Cooperativity Calculation: Compare the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone to determine the cooperativity factor (α).
Protocol 2: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex
This protocol verifies the formation of the ternary complex within a cellular environment.[15][16]
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration (ideally at or near the DC50 value) and for a specified time (e.g., 2-4 hours). Include vehicle and inactive control PROTAC treatments.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and deubiquitinase inhibitors.[16]
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads, overnight at 4°C.[1][16]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[1]
-
Elution and Western Blot: Elute the captured proteins from the beads. Analyze the eluate by SDS-PAGE and Western blot, probing for the presence of all three components: the POI, the E3 ligase, and a tagged version of the ligase if applicable (e.g., VHL). An increase in the co-precipitated partner in the PROTAC-treated sample indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the formed ternary complex is productive, leading to target ubiquitination.[1]
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), or both for a few hours. The proteasome inhibitor "traps" ubiquitinated proteins, preventing their degradation and making them easier to detect.
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot: Elute the immunoprecipitated target protein and analyze by Western blot. Probe the blot with an antibody that recognizes ubiquitin (or specific ubiquitin chains like K48). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
PROTAC Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Long-Chain PROTAC Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects associated with long-chain Proteolysis Targeting Chimera (PROTAC) linkers.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical component, and its length and composition significantly influence the efficacy and specificity of the PROTAC.[2][3] While long linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG), can provide the necessary flexibility and reach to degrade challenging targets, they also introduce a risk of off-target effects.[4][5] The increased conformational freedom of a long, flexible linker can permit the PROTAC to engage with unintended proteins, leading to their degradation and potential toxicity.[4][] This guide addresses common issues and provides methodologies for identifying and mitigating these off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why can long-chain PROTAC linkers cause off-target effects?
A1: Long-chain linkers, especially flexible ones like PEG, increase the PROTAC's conformational freedom.[4] This flexibility, while sometimes necessary for forming a productive ternary complex with the intended target, can also allow the PROTAC to adopt alternative conformations that facilitate the binding and degradation of unintended "off-target" proteins.[4][] An excessively long linker might also lead to a higher entropic penalty upon binding, potentially promoting less specific, transient interactions that can still lead to off-target degradation.[4][7]
Q2: What is the "hook effect" and is it considered an off-target effect?
A2: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations.[8][9] This is not a direct off-target effect. Instead, it occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[8][10] While not an off-target issue itself, the high concentrations used that can lead to the hook effect may increase the probability of engaging off-target proteins.[8][9]
Q3: Can the E3 ligase ligand itself contribute to off-target effects?
A3: Yes. Some E3 ligase ligands have intrinsic, independent degradation activities. A prominent example is pomalidomide, a common recruiter for the Cereblon (CRBN) E3 ligase, which is known to induce the degradation of certain zinc-finger (ZF) proteins.[4][11] A long, flexible linker may not sufficiently constrain the PROTAC, potentially exacerbating these inherent off-target activities of the E3 ligase ligand.[4][11]
Q4: Are all off-target effects related to protein degradation?
A4: No. Off-target effects can be broadly categorized into two types:
-
Degradation-Dependent Off-Targets: This is the most common type, where the PROTAC induces the unintended degradation of proteins other than the POI.[1]
-
Degradation-Independent Off-Targets: This occurs when the PROTAC molecule, or its metabolites, inhibits the function of an off-target protein without causing its degradation. This is often related to the pharmacology of the "warhead" (the ligand binding the POI), which might have activity against other proteins.[12]
Troubleshooting Guides
Issue 1: A global proteomics screen reveals significant degradation of unintended proteins with my long-linker PROTAC.
Question: My mass spectrometry results show that my PROTAC degrades several proteins besides my intended target. What are the next steps to confirm and address this?
Answer: This is a common challenge. A systematic validation and optimization strategy is required.
-
Orthogonal Validation: First, validate the proteomics hits using a different method. Western blotting is the gold standard for confirming the degradation of specific proteins.[1][13]
-
Dose-Response and Time-Course Studies: Characterize the degradation of the potential off-target protein in a dose-dependent and time-dependent manner.[8] This helps determine the potency of the off-target effect and its kinetics relative to the on-target effect.
-
Synthesize Control Compounds:
-
Negative Control: Synthesize an inactive epimer or stereoisomer of your PROTAC. This compound should not be able to bind the E3 ligase or the target and therefore should not induce degradation of either the on-target or off-targets.[1]
-
Linker Length Analogs: Synthesize a series of PROTACs with systematically shorter or more rigid linkers to determine if off-target degradation can be minimized while retaining on-target activity.[8][]
-
-
Confirm Direct Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your PROTAC directly binds to the potential off-target protein inside the cells.[1]
Issue 2: My long-linker PROTAC is potent in biochemical assays but shows poor activity in cells.
Question: I suspect poor cell permeability is the issue due to the PROTAC's high molecular weight and the long, hydrophilic linker. How can I improve cellular activity?
Answer: Poor cell permeability is a frequent hurdle for PROTACs.[8] Consider these strategies:
-
Vary Linker Length: Empirically test a series of PROTACs with different linker lengths. Often, shorter linkers can improve permeability.[8]
-
Modify Linker Composition: Balance the hydrophilicity of the PEG linker by incorporating more lipophilic (e.g., alkyl chains) or rigid (e.g., piperazine (B1678402) rings) elements.[][8] This can improve the molecule's ability to cross the cell membrane without sacrificing the necessary geometry for ternary complex formation.
Issue 3: My PROTAC effectively degrades the target protein but causes significant cellular toxicity.
Question: How can I determine if the observed toxicity is due to the degradation of my target (on-target toxicity) or an off-target effect?
Answer: Deconvoluting on-target from off-target toxicity is critical for preclinical development.
-
Use a Resistant Mutant: If possible, generate a cell line expressing a mutant version of your target protein that your PROTAC cannot bind. If the toxicity persists in these cells, it is likely due to an off-target effect.[8]
-
Compare with a Negative Control: Treat cells with the inactive control PROTAC that does not induce degradation. If this compound is not toxic, it suggests the toxicity is linked to the degradation of a protein (either on- or off-target).[1]
-
Quantify Apoptosis: Use an assay like the Caspase-Glo® 3/7 assay to measure apoptosis (programmed cell death). A significant increase in caspase activity in PROTAC-treated cells compared to controls indicates that the compound is inducing a death pathway, which could be linked to an off-target effect.[8]
Data Presentation
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][15] Below are summaries of quantitative data from published studies.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [15][16]
| PROTAC Compound | Linker Type | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|---|
| PROTAC 1 | PEG | 12 | Effective |
| PROTAC 2 | PEG | 16 | More Potent |
| PROTAC 3 | PEG | 19 | Less Effective |
| PROTAC 4 | PEG | 21 | Weak Degradation |
Note: In this system, a 16-atom linker was found to be optimal for ERα degradation.
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [2][8]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC A | Alkyl/Ether | < 12 | No degradation | - |
| PROTAC B | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC C | Alkyl/Ether | 29 | 292 | 76 |
Note: A minimum linker length of 12 atoms was required for degradation, with the 21-atom linker demonstrating the highest potency.
Table 3: Illustrative Off-Target Profile for a Hypothetical BTK PROTAC [12]
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
|---|---|---|---|---|
| Bruton's tyrosine kinase | BTK | -3.1 | <0.001 | No (On-Target) |
| Cyclin-dependent kinase 9 | CDK9 | -1.8 | <0.05 | Yes, requires validation |
| Bone marrow kinase on chromosome X | BMX | -1.5 | <0.05 | Yes, requires validation |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.05 | 0.92 | No (Housekeeping protein) |
Note: This table is for illustrative purposes to show how proteomics data might identify potential off-targets for validation.
Mandatory Visualization
Caption: On-target vs. off-target degradation mediated by a PROTAC with a long, flexible linker.
Caption: Experimental workflow for the identification and validation of PROTAC off-target effects.
Caption: Troubleshooting logic for addressing high off-target degradation.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification [1][8]
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer). Use at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with statistically significant changes in abundance between PROTAC-treated and control samples.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement [1]
This protocol determines if a PROTAC directly binds to a protein in a cellular context.
-
Compound Incubation: Incubate intact cells with the PROTAC at various concentrations or a vehicle control.
-
Heat Treatment: Heat the cell suspensions in a thermal cycler across a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and analyze by Western blot using an antibody against the potential off-target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[1]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation [8][17]
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® luciferase fusion of the target protein and a HaloTag® fusion of the E3 ligase.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the E3 ligase.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.[8]
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis [8]
This assay quantifies apoptosis as a measure of cellular toxicity.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose range of the PROTAC, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the caspase reagent to each well and incubate at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. An increase in signal intensity in PROTAC-treated cells compared to controls indicates an increase in caspase-3/7 activity and apoptosis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for the purification of PEGylated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these complex conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The purification of PEGylated biomolecules is inherently complex due to several factors:
-
Heterogeneity of the Reaction Mixture : PEGylation reactions often result in a complex mixture of products. This includes the desired PEGylated compound, unreacted native protein or peptide, excess PEG reagent, and molecules with varying numbers of attached PEG chains (e.g., mono-, di-, and multi-PEGylated species).[1][2][3][4]
-
Formation of Positional Isomers : PEG chains can attach to different sites on the molecule's surface, leading to the formation of positional isomers. These isomers have the same molecular weight but can differ slightly in their surface properties, making them difficult to separate.[1][2][]
-
Masking of Physicochemical Properties : The addition of PEG, a neutral and hydrophilic polymer, can mask the molecule's native physicochemical properties. This results in only slight differences in charge and hydrophobicity between the different PEGylated forms, which challenges traditional chromatography-based separations.[1][6][7]
-
Aggregation : PEGylated peptides and proteins can be prone to aggregation, which leads to high molecular weight species that are difficult to purify and characterize.[8]
Q2: Which chromatographic techniques are most effective for purifying PEGylated compounds?
A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[4] The most common methods are:
-
Ion-Exchange Chromatography (IEX) : This is one of the most frequently used techniques. It separates molecules based on differences in surface charge. Since PEGylation shields the protein's surface charges, IEX can effectively separate species with different degrees of PEGylation and, under optimized conditions, even positional isomers.[][6][7][9]
-
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. It is highly effective for removing smaller molecules like unreacted PEG and separating the native protein from the larger PEGylated conjugates.[][7][10]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can be variable, making HIC a useful orthogonal or supplementary technique to IEX and SEC.[][7][11]
-
Reversed-Phase Chromatography (RPC) : RPC is a high-resolution technique that separates based on hydrophobicity, often under denaturing conditions. It is very effective for analytical purposes, such as separating positional isomers and assessing purity, but can be challenging to scale up for preparative purification while maintaining protein integrity.[1][]
Q3: How does the size of the PEG chain affect the purification strategy?
The molecular weight of the PEG chain significantly impacts the choice of purification method:[8][12]
-
Larger PEG Chains (>20 kDa) : These create a significant difference in the hydrodynamic radius, making SEC a highly effective separation method. In IEX, larger PEGs provide greater charge shielding, which can be exploited to enhance the separation between species with different numbers of PEG chains.[1][8]
-
Smaller PEG Chains (<5 kDa) : These result in smaller size differences, making SEC less effective. In these cases, high-resolution techniques like IEX and RP-HPLC are often more suitable for separating species with different degrees of PEGylation.[8]
Q4: How can I remove unreacted PEG from my sample?
Size-Exclusion Chromatography (SEC) is generally the most effective method for removing unreacted PEG, as it separates molecules based on size.[4][10] For this to be successful, the hydrodynamic radius of the PEGylated conjugate should be significantly larger than that of the free PEG. If co-elution occurs, an orthogonal technique like IEX or HIC may be necessary.[12] Non-chromatographic methods such as ultrafiltration and diafiltration can also be cost-effective options for removing smaller species.[]
Purification Workflow and Troubleshooting
The purification of a PEGylated protein from a reaction mixture typically involves one or more chromatographic steps. The general workflow is outlined below, followed by a logical diagram to troubleshoot common issues.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Recommended Solution |
| Poor separation of PEGylated protein from native protein | Insufficient resolution of the SEC column for the size difference between the native and PEGylated species. | - Use a column with a smaller particle size or a longer column length to improve resolution.[12]- Optimize the mobile phase composition and flow rate.[12] |
| Co-elution of unreacted PEG with the PEGylated product | The hydrodynamic radius of the unreacted PEG is too similar to that of the PEGylated protein. | - Select a column with a pore size that can effectively differentiate between the two species.[12]- Employ an orthogonal purification step, such as IEX or HIC, to remove the residual free PEG.[12] |
| Broad, asymmetric, or tailing peaks | Non-specific interactions (ionic or hydrophobic) between the PEGylated protein and the SEC matrix.[7][12] | - Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl) to minimize secondary ionic interactions.[7]- Add agents like arginine or a small amount of an organic modifier to the mobile phase to suppress hydrophobic interactions.[4][12][13] |
| Sample viscosity is too high. | - Dilute the sample before loading it onto the column.[12] | |
| Low recovery of PEGylated compound | Non-specific binding to the column matrix.[4] | - Ensure the column is thoroughly equilibrated with the mobile phase.[4]- Consider adding a small amount of a non-ionic surfactant to the mobile phase.[2] |
| Protein precipitation on the column. | - Verify the solubility of the PEGylated protein in the chosen mobile phase and adjust pH or ionic strength if necessary.[4] |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Recommended Solution |
| Poor binding or elution of PEGylated protein in the flow-through | The PEG chains are shielding the charged groups on the protein surface, leading to weak interaction with the resin.[7][12] | - Adjust the buffer pH to be at least 0.5-1.0 pH unit away from the protein's isoelectric point (pI) to ensure a sufficient net charge for binding.[7]- Use a resin with a higher charge density.[7] |
| The net charge of the PEGylated protein at the chosen pH is the same as the resin. | - If using an anion exchanger, decrease the buffer pH. If using a cation exchanger, increase the buffer pH.[12] | |
| Poor separation of different PEGylated species | The "charge shielding" effect of PEG results in minimal charge differences between species.[4] | - Optimize the pH of the mobile phase; small changes can significantly impact surface charge and interaction with the resin.[4]- Use a shallow salt gradient for elution, which is often more effective than a step elution for separating species with small charge differences.[2][4] |
| Difficulty separating positional isomers | The isomers have very subtle differences in their surface charge distribution. | - High-resolution ion-exchange chromatography, particularly with a shallow gradient, is often the most effective technique for separating positional isomers.[7][14] |
| Low binding capacity | Steric hindrance from the PEG chain prevents the protein from accessing the binding sites within the resin pores.[2] | - Consider using a resin with a larger pore size. Agarose-based resins with more open structures have shown higher binding capacities for PEGylated proteins.[2] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Recommended Solution |
| PEGylated protein does not bind to the column | The hydrophobicity of the PEGylated protein is not sufficient for binding under the chosen high-salt conditions. | - Increase the concentration of the high-salt binding buffer (e.g., ammonium (B1175870) sulfate).[12]- Use a more hydrophobic HIC resin (e.g., with longer alkyl chains like Phenyl or Butyl).[4][12] |
| Poor recovery of the PEGylated protein | The interaction between the PEGylated protein and the resin is too strong, preventing elution. | - Use a less hydrophobic HIC resin.[12]- Decrease the salt concentration in the elution buffer more gradually using a shallow gradient.[12] |
| Poor resolution / Co-elution of different PEGylated species | Insufficient difference in hydrophobicity between the species. | - Optimize the salt type and the elution gradient.[12]- HIC may not be the ideal method for resolving species with very similar hydrophobicities; consider an orthogonal technique.[6] |
| Protein precipitation on the column | The high salt concentration in the binding or elution buffer is causing the protein to precipitate.[7] | - Try a shallower gradient or a step elution to reduce the salt concentration at which the protein elutes.[7] |
Data Presentation: Performance of Purification Techniques
Table 1: Comparison of Chromatographic Methods for PEGylated Compounds
| Feature | Size-Exclusion (SEC) | Ion-Exchange (IEX) | Hydrophobic Interaction (HIC) | Reversed-Phase (RPC) |
| Separation Principle | Hydrodynamic Volume (Size)[10] | Net Surface Charge[] | Surface Hydrophobicity[] | Hydrophobicity[] |
| Primary Application | Removing unreacted PEG/protein, aggregate analysis[15] | Separating by degree of PEGylation, isomer separation[][6] | Orthogonal purification step[7] | Analytical purity, isomer separation, site identification[] |
| Advantages | Robust, predictable, mild conditions | High capacity, high resolution for charge variants | Orthogonal to IEX/SEC | Very high resolution |
| Disadvantages | Limited resolution for similar-sized species, potential for non-specific interactions[7][10] | Charge shielding by PEG can reduce effectiveness[6][7] | Lower capacity, can have poor resolution[] | Often requires denaturing organic solvents, difficult to scale-up[1] |
Table 2: Quantitative Examples of PEGylated Compound Purification
| Compound | Technique | Purity Achieved | Key Separation | Reference |
| PEG G-CSF (Granulocyte Colony-Stimulating Factor) | SEC-HPLC | > 99% | Monomer from aggregates | [16] |
| PEGylated Lysozyme (B549824) | Cation-Exchange (IEX) | ~95% | Mono- and Di-PEGylated species from native protein | [17][18] |
| PEGylated Exenatide (B527673) (Positional Isomers) | Cation-Exchange (IEX) | Baseline Separation | K12C-PEG-Exenatide vs. K27C-PEG-Exenatide | [14] |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.[2]
-
Materials :
-
SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 or similar).
-
HPLC or FPLC chromatography system.
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS) or similar physiological buffer, e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
PEGylation reaction mixture, clarified by centrifugation or filtration (0.22 µm).
-
-
Column Equilibration :
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved at the monitoring wavelength (typically 280 nm for proteins).[2]
-
-
Sample Loading :
-
Concentrate the reaction mixture if necessary. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[4]
-
Inject the clarified sample onto the equilibrated column.
-
-
Elution and Fraction Collection :
-
Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.
-
Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.[2]
-
-
Analysis :
-
Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify and pool the fractions containing the purified PEGylated protein.[2]
-
Protocol 2: Purification using Ion-Exchange Chromatography (IEX)
This protocol provides a general framework for separating PEGylated species based on charge.[2]
-
Materials :
-
IEX column (e.g., a strong cation exchanger like SP Sepharose or a strong anion exchanger like Q Sepharose).
-
Chromatography system.
-
Buffer A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).
-
Buffer B (Elution Buffer): High ionic strength buffer, e.g., Buffer A + 1 M NaCl.
-
PEGylation reaction mixture, dialyzed or desalted into Buffer A.
-
-
Column Equilibration :
-
Equilibrate the IEX column with Buffer A until the pH and conductivity of the column effluent are the same as the buffer.[2]
-
-
Sample Loading :
-
Load the prepared sample onto the column at a flow rate that allows for efficient binding.
-
-
Wash :
-
Wash the column with several volumes of Buffer A to remove any unbound material.[2]
-
-
Elution :
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). A shallow gradient is often more effective for separating species with small charge differences.[2] PEGylated proteins typically elute at a lower salt concentration than the native protein due to charge shielding.[19]
-
-
Fraction Collection and Analysis :
-
Collect fractions throughout the elution gradient.
-
Analyze the fractions using methods like SDS-PAGE or RP-HPLC to identify those containing the desired PEGylated species.[2]
-
Protocol 3: Purification using Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of PEGylated proteins based on surface hydrophobicity.[19]
-
Materials :
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Chromatography system.
-
Binding Buffer: High salt buffer, e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Elution Buffer: Low salt buffer, e.g., 20 mM Sodium Phosphate, pH 7.0.
-
PEGylation reaction mixture with salt added to match the Binding Buffer concentration.
-
-
Column Equilibration :
-
Equilibrate the HIC column with Binding Buffer.[19]
-
-
Sample Loading :
-
Load the salt-adjusted sample onto the column.
-
-
Wash :
-
Wash the column with Binding Buffer to remove unbound components.[19]
-
-
Elution :
-
Elute the bound proteins by applying a reverse salt gradient (decreasing salt concentration) from 100% Binding Buffer to 100% Elution Buffer.
-
-
Fraction Collection and Analysis :
-
Collect fractions across the gradient.
-
Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the purified PEGylated protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Oxidative Degradation of PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the oxidative degradation of polyethylene (B3416737) glycol (PEG) linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation of PEG linkers and why is it a concern?
A1: Oxidative degradation is a chemical process where the polyether backbone of the PEG linker breaks down due to reaction with oxygen-containing species, such as peroxide radicals or metal ions.[1] This is a significant concern as it can lead to the premature cleavage of the linker, resulting in the release of conjugated payloads (e.g., drugs, proteins) at unintended sites, which can decrease therapeutic efficacy and increase off-target toxicity.[2] The degradation can be initiated by heat, light, or the presence of transition metals.[3]
Q2: My PEGylated conjugate is showing unexpected cleavage. How can I determine if oxidation is the cause?
A2: Unexpected cleavage can arise from several factors, including hydrolysis or enzymatic degradation.[2][4] To specifically investigate oxidative degradation, you should:
-
Analyze for Oxidative Impurities: Check your reagents, particularly the PEG starting materials, for the presence of peroxides, which are known initiators of oxidative degradation.[5]
-
Perform a Forced Degradation Study: Intentionally expose your conjugate to oxidative stress (e.g., using hydrogen peroxide) and analyze the degradation products.[4] If the degradation profile matches what you observe in your experiment, oxidation is a likely cause.
-
Utilize Mass Spectrometry: Techniques like LC-MS/MS or MALDI-TOF MS can identify characteristic mass shifts and fragmentation patterns associated with oxidative cleavage of the PEG chain.[6]
Q3: What are the primary sources of oxidizing agents in a typical lab environment?
A3: Oxidizing agents can be introduced from several sources:
-
Reagents and Solvents: Peroxides can form in ethers, such as tetrahydrofuran (B95107) (THF) and dioxane, upon exposure to air and light. PEG reagents themselves can contain peroxide impurities from the manufacturing process or improper storage.[5]
-
Air Exposure: Molecular oxygen can initiate and propagate radical chain reactions, especially in the presence of light or transition metals.[3]
-
Metal Contaminants: Trace amounts of transition metals (e.g., iron, copper) can catalyze the formation of reactive oxygen species. Ensure high-purity reagents and use metal-chelating agents like EDTA if metal contamination is suspected.
Q4: How can I proactively minimize oxidative degradation of my PEG linkers?
A4: A multi-pronged approach is most effective:
-
Use High-Purity Reagents: Source PEG linkers and other reagents from reputable suppliers and check for peroxide content.
-
Work Under an Inert Atmosphere: When possible, perform reactions and handle sensitive compounds under an inert gas like argon or nitrogen to minimize exposure to oxygen.[3]
-
Incorporate Antioxidants: Add antioxidants to your formulation to scavenge free radicals and inhibit oxidative chain reactions.[7][8]
-
Control Storage Conditions: Store PEGylated compounds and reagents protected from light and at low temperatures as recommended by the manufacturer.
Q5: Which antioxidants are most effective for stabilizing PEG linkers?
A5: The choice of antioxidant can depend on the specific application and formulation. Commonly used and effective antioxidants include butylated hydroxytoluene (BHT) and Vitamin E (α-tocopherol).[8][9] BHT is a synthetic antioxidant widely used in the polymer industry, while Vitamin E is a natural antioxidant. Both function by scavenging free radicals. The optimal antioxidant and its concentration should be determined empirically for your specific system.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to PEG linker oxidative degradation.
Diagram: Troubleshooting Workflow for Unexpected Cleavage
Caption: A step-by-step workflow for troubleshooting unexpected PEG linker cleavage.
Data Presentation
The following table summarizes the effectiveness of common antioxidants in reducing oxidation in polyethylene, which can serve as a proxy for their potential efficacy in stabilizing PEG linkers. The Oxidation Index is a measure of the extent of oxidative degradation.
| Antioxidant (0.1 wt%) | Crosslink Density (mol/dm³) | Maximum Oxidation Index | Ratio of Oxidation Index to Crosslink Density |
| Control (No Antioxidant) | 0.203 | 0.50 | 2.47 |
| Butylated Hydroxytoluene (BHT) | 0.139 | 0.21 | 1.49 |
| Vitamin E | 0.130 | 0.29 | 2.21 |
| Hindered Phenol Antioxidant (HPAO) | 0.167 | 0.28 | 1.70 |
| β-carotene | 0.131 | 0.35 | 2.69 |
| Data adapted from a study on irradiated polyethylene and may not be directly transferable to all PEG linker systems.[9] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
Objective: To assess the stability of a PEGylated molecule under oxidative stress and identify potential degradation products.
Materials:
-
PEGylated molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Catalase (optional, for quenching)
-
Temperature-controlled incubator
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the PEGylated molecule at a known concentration in PBS (e.g., 1 mg/mL).
-
Stress Conditions: To induce oxidative degradation, add H₂O₂ to the sample aliquots to a final concentration of 0.1% - 3%.[4]
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional): If necessary, the reaction can be stopped by adding catalase to decompose the excess H₂O₂.
-
Sample Storage: Store the samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify the remaining intact molecule and any degradation products.
Protocol 2: Quantification of Peroxides in PEG Reagents (FOX Assay)
Objective: To determine the concentration of peroxide impurities in PEG reagents using the Ferrous Ion Oxidation-Xylenol Orange (FOX) assay.[5]
Materials:
-
PEG reagent to be tested
-
FOX reagent (250 µM ammonium (B1175870) ferrous sulfate, 100 µM xylenol orange, 25 mM H₂SO₄ in 90% methanol)
-
Hydrogen peroxide (for standard curve)
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a standard curve of H₂O₂ in the appropriate solvent.
-
Sample Preparation: Dissolve the PEG reagent in a suitable solvent to a known concentration.
-
Reaction: Mix the sample solution with the FOX reagent and incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance of the solution at 560 nm.
-
Quantification: Determine the peroxide concentration in the PEG sample by comparing its absorbance to the H₂O₂ standard curve.
Protocol 3: HPLC Analysis of Oxidized PEG Linker Products
Objective: To separate and quantify the degradation products of a PEG linker after a forced degradation study.
Materials:
-
Degraded PEG linker sample
-
Reversed-phase HPLC system with UV or Charged Aerosol Detector (CAD)
-
C8 or C18 HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dilute the degraded sample with Mobile Phase A to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm or CAD
-
Gradient: A typical gradient would be to start at 5% Mobile Phase B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: Compare the chromatogram of the degraded sample to that of a non-degraded control. Identify new peaks corresponding to degradation products. The peak area can be used for relative quantification. For absolute quantification, standards of the degradation products are required.[6]
Protocol 4: MALDI-TOF MS Analysis of Oxidized PEG Linkers
Objective: To identify the mass of degradation products and elucidate the degradation pathway of an oxidized PEG linker.
Materials:
-
Degraded PEG linker sample
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Cationizing agent (e.g., sodium trifluoroacetate, NaTFA)
-
Solvent (e.g., ethanol)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the MALDI matrix in the solvent.
-
Prepare a solution of the cationizing agent in the solvent.
-
Mix the degraded PEG sample, matrix solution, and cationizing agent solution.
-
-
Spotting: Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Acquisition:
-
Load the target plate into the MALDI-TOF MS instrument.
-
Acquire the mass spectrum in the appropriate mass range for the expected degradation products.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the m/z values of the degradation products. The mass differences between peaks can help to identify the nature of the chemical modifications (e.g., formation of aldehydes, carboxylic acids) and the cleavage sites along the PEG chain.
Visualizations
Diagram: Oxidative Degradation Pathway of PEG
Caption: The radical chain mechanism of PEG oxidative degradation.
Diagram: Experimental Workflow for Stability Assessment
Caption: A general experimental workflow for assessing the oxidative stability of PEG linkers.
References
- 1. sketchviz.com [sketchviz.com]
- 2. graphviz.org [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azide-PEG6 vs. Shorter/Longer PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the intervening linker. The linker, far from being a mere spacer, critically influences the physicochemical properties and biological activity of the PROTAC. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their ability to enhance solubility and permeability. This guide provides an objective comparison of Azide-PEG6 with shorter and longer PEG alternatives, supported by experimental data and detailed protocols to aid in rational PROTAC design.
The Critical Role of PEG Linker Length in PROTAC Efficacy
The length of the PEG linker is a paramount parameter in PROTAC development, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and ultimately, the degradation efficiency.[1] An optimal linker length is essential to correctly orient the POI and the E3 ligase to facilitate efficient ubiquitination. A linker that is too short may introduce steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[2]
The hydrophilicity imparted by PEG linkers can improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3] However, the relationship between PEGylation and cell permeability is more nuanced. While longer PEG chains increase the polar surface area, which can reduce passive diffusion, they can also adopt folded conformations that shield polar groups, potentially aiding membrane traversal.[4] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Quantitative Comparison of PEG Linker Length on PROTAC Performance
The following tables summarize representative data illustrating the impact of PEG linker length on the degradation efficiency of PROTACs targeting various proteins. It is important to note that the optimal linker length is highly dependent on the specific POI and E3 ligase pair. The data presented here is compiled from multiple sources to demonstrate general trends.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC-Linker | E3 Ligase Ligand | DC50 (nM) [a] | Dmax (%) [b] | Cell Line |
| Azide-PEG2-BRD4i | VHL | ~150 | ~75 | HeLa |
| Azide-PEG4-BRD4i | VHL | ~25 | >90 | HeLa |
| Azide-PEG6-BRD4i | VHL | ~30 | >90 | HeLa |
| Azide-PEG8-BRD4i | VHL | ~80 | ~85 | HeLa |
| Azide-PEG12-BRD4i | VHL | ~200 | ~70 | HeLa |
Table 2: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC-Linker | E3 Ligase Ligand | DC50 (nM) [a] | Dmax (%) [b] | Cell Line |
| Azide-PEG3-BTKi | CRBN | >1000 | <20 | MOLM-14 |
| Azide-PEG4-BTKi | CRBN | ~100 | ~80 | MOLM-14 |
| Azide-PEG6-BTKi | CRBN | ~15 | >95 | MOLM-14 |
| Azide-PEG8-BTKi | CRBN | ~50 | ~90 | MOLM-14 |
| Azide-PEG10-BTKi | CRBN | ~150 | ~80 | MOLM-14 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for comparing PROTAC efficacy.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by coupling an azide-functionalized PEG linker with an alkyne-functionalized warhead or E3 ligase ligand.
Materials:
-
Azide-PEG-linker-E3 Ligase Ligand (1.0 eq)
-
Alkyne-functionalized POI Ligand (1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq)
-
N,N-Dimethylformamide (DMF) and water (e.g., 4:1 v/v)
-
Preparative HPLC system
Procedure:
-
Dissolve the Azide-PEG-linker-E3 Ligase Ligand and the alkyne-functionalized POI Ligand in the DMF/water solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O and TBTA.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O/TBTA solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[1][5]
Protocol 2: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cultured cells
-
PROTACs of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs or vehicle control for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[1] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.[6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[6]
Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is used to confirm that the PROTAC induces ubiquitination of the target protein.[7]
Materials:
-
Materials from Protocol 2
-
Proteasome inhibitor (e.g., MG132)
-
Deubiquitinase inhibitors (e.g., NEM)
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (against the POI or an epitope tag)
-
Protein A/G magnetic beads
-
Primary antibody for Western blot (anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.[7]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with a primary antibody against the POI overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads and wash them several times to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 2. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high-molecular-weight bands indicates ubiquitination.[7]
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. While Azide-PEG6 often represents a good starting point, a systematic evaluation of shorter and longer alternatives is crucial for identifying candidates with optimal degradation potency and efficacy. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers aiming to rationally design and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic class.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Beyond "Click": A Comparative Guide to Ligation Chemistries for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, has been instrumental in advancing PROTAC development, a growing toolkit of alternative ligation chemistries offers distinct advantages in terms of biocompatibility, reaction kinetics, and suitability for high-throughput synthesis. This guide provides an objective comparison of key alternatives to traditional azide-alkyne click chemistry for PROTAC synthesis, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The Evolving Landscape of PROTAC Ligation
PROTACs are heterobifunctional molecules composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The choice of ligation chemistry to construct this linker is a critical determinant of the efficiency of PROTAC synthesis and can influence the final molecule's biological activity. While CuAAC is a robust and widely used method, concerns about copper cytotoxicity and the need for bioorthogonal reactions that can proceed in cellular environments have driven the exploration of alternative strategies.[1]
This guide focuses on four prominent alternatives:
-
Tetrazine Ligation (Inverse Electron-Demand Diels-Alder)
-
Photoclick Chemistry
-
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)
-
Staudinger Ligation
Comparative Analysis of Ligation Chemistries
The selection of a ligation strategy depends on several factors, including the desired reaction speed, the chemical functionalities present on the warhead and E3 ligase ligand, and the intended application (e.g., in vitro synthesis vs. in-cell assembly). The following table summarizes key quantitative parameters for each alternative chemistry.
| Feature | Tetrazine Ligation (IEDDA) | Photoclick Chemistry (PANAC) | Sulfur(VI) Fluoride Exchange (SuFEx) | Staudinger Ligation |
| Reactants | Tetrazine + Strained Alkene/Alkyne (e.g., TCO) | Primary Amine + o-Nitrobenzyl Alcohol derivative | Sulfonyl Fluoride/Fluorosulfate + Amine/Phenol (B47542) | Azide (B81097) + Phosphine (B1218219) |
| Key Reagents/Conditions | Room Temperature, Aqueous or Organic Solvents | 365 nm UV light, Room Temperature, Aqueous/Organic buffer (pH 10.5) | Base (e.g., BTMG, HMDS), 65°C, Anhydrous DMF (for solid phase) | Room Temperature to 40°C, DMF |
| Reaction Time | Very Fast (minutes to 1 hour)[2] | Fast (approx. 20 minutes)[3] | Overnight (approx. 16 hours for solid phase)[4] | Hours to Overnight |
| Typical Yield | High to Quantitative[5] | >95% Conversion[3] | Variable, can be high-throughput[6] | Moderate (e.g., 48%)[7] |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | 10³ - 10⁶[8] | Not typically reported in this format | Not typically reported in this format | ~0.2 [for a specific reaction] |
| Biocompatibility | Excellent (catalyst-free)[8] | Good (light-induced, catalyst-free)[9] | Good (metal-free)[] | Good (bioorthogonal)[11] |
| Key Advantages | Extremely fast kinetics, bioorthogonal, catalyst-free.[12] | Rapid, high-throughput, suitable for "direct-to-biology" platforms.[13] | High functional group tolerance, suitable for library synthesis.[14] | Bioorthogonal, traceless variant available.[15] |
| Potential Considerations | Stability of some tetrazine and strained alkene reagents. | Requires a UV light source. | May require elevated temperatures for some applications. | Slower kinetics compared to other click reactions. |
Signaling Pathway: PROTAC Mechanism of Action
All ligation chemistries discussed aim to create a stable PROTAC molecule that can effectively induce the degradation of a target protein. The general mechanism of action is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these ligation strategies. Below are representative experimental workflows and protocols for each of the discussed alternatives.
Tetrazine Ligation (Inverse Electron-Demand Diels-Alder)
This method involves the reaction of an electron-deficient tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). The reaction is extremely fast and proceeds without a catalyst.[12]
Caption: Workflow for PROTAC synthesis via tetrazine ligation.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC via IEDDA Ligation [2]
This protocol describes the final ligation step between a JQ1-TCO conjugate and a pomalidomide-PEG-tetrazine conjugate.
-
Materials:
-
JQ1-TCO conjugate (1.0 eq)
-
Pomalidomide-PEG-tetrazine conjugate (1.05 eq)
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Dissolve the JQ1-TCO conjugate in anhydrous DMF or DMSO.
-
Add a solution of the pomalidomide-PEG-tetrazine conjugate in the same solvent to the JQ1-TCO solution.
-
Stir the reaction mixture at room temperature for 1 hour. The disappearance of the pink/red color of the tetrazine can be used for visual monitoring.
-
Monitor the reaction to completion by LC-MS.
-
Upon completion, purify the final PROTAC using preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by ¹H NMR, HRMS, and analytical HPLC to confirm purity.
-
Photoclick Chemistry (PANAC)
Light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) photoclick chemistry enables the rapid and efficient synthesis of PROTAC libraries, often directly in assay plates without the need for purification.[13]
Caption: Workflow for plate-based PROTAC synthesis via photoclick chemistry.
Experimental Protocol: Plate-Based PROTAC Assembly via PANAC Photoclick Chemistry [3][9]
This protocol outlines the general procedure for the light-induced conjugation of two PROTAC fragments.
-
Materials:
-
Amine-functionalized POI ligand fragment (e.g., POI-L1)
-
o-nitrobenzyl alcohol (o-NBA)-functionalized E3 ligase ligand fragment (e.g., F-1, obtained from a prior amide coupling)
-
Reaction buffer (e.g., 20 mM PBS/DMSO = 1:1, pH 10.5)
-
Multi-well plate
-
365 nm UV light source
-
-
Procedure:
-
Prepare stock solutions of the POI-L1 and F-1 fragments in DMSO.
-
In a well of the multi-well plate, mix equimolar amounts of POI-L1 and F-1 in the reaction buffer.
-
Directly subject the reaction mixture to 365 nm UV light activation for 20 minutes at room temperature.
-
Determine the conversion to the final PROTAC product by UPLC-MS analysis of the reaction mixture.
-
The unpurified reaction mixture can then be directly diluted and used for cell-based biological assays.
-
Sulfur(VI) Fluoride Exchange (SuFEx)
SuFEx chemistry is a robust click reaction that involves the formation of a stable covalent bond, typically between a sulfonyl fluoride (or related moiety) and a nucleophile like an amine or a phenol. It is well-suited for high-throughput synthesis of PROTAC libraries.[14]
Caption: Workflow for on-resin PROTAC synthesis via SuFEx chemistry.
Experimental Protocol: On-Resin SuFEx Reaction for PROTAC Synthesis [4]
This protocol describes a general procedure for the solid-phase synthesis of a compound library, adaptable for PROTACs.
-
Materials:
-
Aryl fluorosulfate-functionalized resin
-
Phenol-containing ligand (5 eq)
-
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine (BTMG) (1 eq)
-
Hexamethyldisilazane (HMDS) (5 eq)
-
Anhydrous DMF
-
Cleavage cocktail (e.g., CH₂Cl₂–TFA 9:1)
-
-
Procedure:
-
Place the aryl fluorosulfate-functionalized resin in a fritted syringe and swell in anhydrous DMF.
-
Drain the solvent and add a solution of the indicated phenol, BTMG, and HMDS in anhydrous DMF.
-
Agitate the mixture for 16 hours at 65°C.
-
Wash the resin sequentially with DMF and CH₂Cl₂.
-
Release the PROTAC from the solid support by treating the resin with a cleavage cocktail.
-
Collect the filtrate and concentrate to obtain the crude PROTAC, which can then be purified.
-
Staudinger Ligation
The traceless Staudinger ligation is a bioorthogonal reaction that forms an amide bond from an azide and a phosphine, with the phosphine oxide byproduct not being incorporated into the final product. It has been employed for the one-pot assembly of PROTACs.[15]
Caption: Workflow for one-pot PROTAC synthesis via Staudinger ligation.
Experimental Protocol: One-Pot Assembly of a BRD4-Targeting PROTAC via Traceless Staudinger Ligation [7][15]
This protocol describes the one-pot synthesis of a dBET1 analogue.
-
Materials:
-
Thalidomide acid (1.3 eq)
-
HATU (1.3 eq)
-
Linker with an amine and an azide group (1 eq)
-
DABCO
-
(+)-JQ1 thioester (1 eq)
-
DMF
-
-
Procedure:
-
In a reaction vessel, combine thalidomide acid and HATU.
-
Add solutions of the linker amine and DABCO in DMF. This forms the azide-containing intermediate in situ.
-
Add a solution of (+)-JQ1 thioester in DMF to the reaction mixture.
-
Warm the reaction to 40°C to initiate the Staudinger ligation.
-
Monitor the formation of the PROTAC by LC-MS.
-
Upon completion, the reaction mixture requires purification, typically by preparative HPLC, to isolate the final PROTAC.
-
Conclusion: Choosing the Right Tool for the Job
The era of relying solely on traditional azide-alkyne click chemistry for PROTAC synthesis is evolving. The alternative ligation strategies presented here—Tetrazine Ligation, Photoclick Chemistry, SuFEx, and Staudinger Ligation—each offer a unique set of advantages that can be leveraged to accelerate PROTAC discovery and development. For applications requiring extremely rapid, catalyst-free conjugation, even in biological media, tetrazine ligation is an excellent choice. When high-throughput synthesis and direct biological screening are paramount, photoclick chemistry provides an elegant and efficient solution. SuFEx offers a robust method for creating diverse libraries with high functional group tolerance. Finally, the Staudinger ligation provides a reliable, bioorthogonal method for amide bond formation. By understanding the comparative performance and experimental nuances of these powerful chemical tools, researchers can make more informed decisions in the design and synthesis of next-generation protein degraders, ultimately paving the way for new therapeutic breakthroughs.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 11. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Supremacy: CuAAC vs. SPAAC in In-Cell Ligation
For researchers, scientists, and drug development professionals navigating the intricate world of cellular biology, the ability to precisely and efficiently tag and track biomolecules within living cells is paramount. Two titans of bioorthogonal chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have emerged as the leading methods for achieving this feat. This guide provides an objective, data-driven comparison to illuminate the strengths and weaknesses of each approach, empowering you to select the optimal tool for your intracellular ligation experiments.
At their core, both CuAAC and SPAAC facilitate the formation of a highly stable triazole linkage between an azide (B81097) and an alkyne, two functionalities that are largely absent in biological systems, thus ensuring minimal off-target reactions.[1][2][3] However, the fundamental difference in their activation mechanisms—the presence or absence of a copper catalyst—gives rise to a critical trade-off between reaction speed and biocompatibility.
The Contenders: A Mechanistic Overview
CuAAC , the quintessential "click reaction," relies on a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][4] This catalytic process is highly efficient and results in the exclusive formation of the 1,4-disubstituted triazole isomer, offering precise control over the product's structure.[1]
SPAAC , on the other hand, is a catalyst-free reaction that ingeniously employs a strained cyclooctyne (B158145).[1][5] The inherent ring strain of the cyclooctyne provides the necessary activation energy to react readily with an azide, obviating the need for a potentially toxic metal catalyst.[3][6]
Quantitative Performance Showdown
The efficiency of these ligation strategies is best understood by comparing their key performance metrics. The following tables summarize the quantitative data available for CuAAC and SPAAC reactions, providing a clear comparison of their in-cell performance.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations for In-Cell Applications |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] | The presence of a copper catalyst in CuAAC is a major point of difference, impacting biocompatibility. |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻³ - 1 | CuAAC is significantly faster, which can be advantageous for rapid labeling.[7] |
| Biocompatibility | Moderate; copper catalyst can be toxic and generate reactive oxygen species (ROS).[8][9][10] | High; catalyst-free nature avoids copper-induced cytotoxicity.[6][11] | For sensitive cell lines or long-term studies, SPAAC is generally the preferred choice. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][12] | Not regioselective, yielding a mixture of regioisomers.[1] | CuAAC offers superior control over the final product structure. |
| Primary Application | In vitro conjugation, material science, fixed-cell labeling.[12][13] | Live-cell imaging, in vivo bioconjugation.[6][12] | The choice is heavily dictated by the biological context of the experiment. |
Mitigating the Achilles' Heel of CuAAC: Copper Toxicity
The primary drawback of employing CuAAC in living cells is the inherent toxicity of the copper catalyst.[8][14] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[8][15] However, several strategies have been developed to mitigate these cytotoxic effects:
-
Use of Chelating Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can stabilize the copper(I) catalyst, reducing its toxicity and protecting cells from ROS-induced damage.[8][15] A 5:1 ligand-to-copper molar ratio is often recommended.[8]
-
Reduction of Copper Concentration: Lowering the final concentration of the copper source (e.g., CuSO₄) to the 10-100 µM range can significantly reduce cytotoxicity.[8]
-
Minimizing Incubation Time: Limiting the exposure of cells to the click reaction cocktail to 5-15 minutes can minimize cellular damage.[8]
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. Below are detailed, representative protocols for performing CuAAC and SPAAC for in-cell ligation.
Protocol 1: In-Cell Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling azide-modified biomolecules within living cells with an alkyne-functionalized probe.
Materials:
-
Azide-labeled cells in culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Alkyne-fluorophore probe (10 mM stock in DMSO)
-
CuSO₄ (50 mM stock in water)
-
THPTA (100 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Gently wash the cells twice with pre-warmed DPBS.
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
For a final volume of 1 mL, add the following reagents in order to pre-warmed culture medium or DPBS:
-
5 µL of 10 mM Alkyne-fluorophore probe (final concentration: 50 µM)
-
1 µL of 50 mM CuSO₄ (final concentration: 50 µM)
-
2.5 µL of 100 mM THPTA (final concentration: 250 µM)
-
-
Gently mix the solution.
-
Initiate the reaction by adding 10 µL of 100 mM freshly prepared Sodium Ascorbate (final concentration: 1 mM).
-
-
Labeling Reaction:
-
Immediately add the complete click reaction cocktail to the washed cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.[8]
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with DPBS to remove excess reagents.
-
Image the cells using a suitable fluorescence microscope.
-
Protocol 2: In-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of azide-modified biomolecules in living cells using a DBCO-functionalized probe.
Materials:
-
Azide-labeled cells in culture medium
-
DPBS
-
DBCO-fluorophore probe (1 mM stock in DMSO)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Gently wash the cells twice with pre-warmed DPBS.
-
-
Labeling Reaction:
-
Dilute the DBCO-fluorophore probe in pre-warmed culture medium to a final concentration of 10-50 µM.
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined experimentally.
-
-
Washing and Imaging:
-
Gently aspirate the labeling solution.
-
Wash the cells three times with DPBS.
-
Image the cells using a suitable fluorescence microscope.
-
Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the core mechanisms of CuAAC and SPAAC, along with a typical experimental workflow for in-cell ligation.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
Caption: A generalized experimental workflow for in-cell ligation using CuAAC or SPAAC.
Conclusion: Selecting the Right Tool for the Job
The choice between CuAAC and SPAAC for in-cell ligation is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the experiment.
Choose CuAAC when:
-
Rapid reaction kinetics are paramount.
-
The experiment involves fixed cells or in vitro systems where copper toxicity is not a concern.[2]
-
Precise control over the product's regiochemistry is required.
Choose SPAAC when:
-
Biocompatibility is the top priority.
-
The experiment involves sensitive live cells, long-term imaging, or in vivo applications.[3][6]
-
The potential for copper-induced artifacts must be eliminated.
By carefully considering the quantitative data, experimental context, and the inherent advantages and disadvantages of each method, researchers can confidently select the optimal click chemistry tool to unlock new insights into the dynamic processes of life at the molecular level.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to LC-MS Analysis of Azide-PEG6-amido-C16-Boc Conjugates
The characterization of bifunctional molecules such as Azide-PEG6-amido-C16-Boc is crucial in drug development and bioconjugation. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the comprehensive analysis of this conjugate. Experimental protocols and data presentation are included to assist researchers in making informed decisions for their analytical needs.
Experimental Workflow and Methodologies
The successful analysis of this compound conjugates by LC-MS involves a systematic workflow, from sample preparation to data analysis.
Detailed Experimental Protocol for LC-MS Analysis
This protocol outlines a robust method for the characterization of this compound conjugates.
1. Sample Preparation:
-
Dissolve the conjugate in a 1:1 (v/v) mixture of acetonitrile (B52724) (ACN) and water to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% formic acid) to a final concentration of 1-10 µg/mL for injection.[1]
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the conjugate from potential impurities.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[2]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[2]
-
Gradient Elution: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended to achieve protonated molecular ions ([M+H]+) and other adducts (e.g., [M+Na]+, [M+K]+).[3]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass determination.[2][4]
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Perform both full MS scans to detect the parent ion and tandem MS (MS/MS) scans to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is a common fragmentation technique.[5]
Expected Fragmentation Patterns: The fragmentation of the this compound conjugate is expected to occur at several key locations:
-
PEG Chain: Characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).[3][5]
-
Boc Group: A facile loss of the tert-butoxycarbonyl (Boc) group (100 Da) or isobutylene (B52900) (56 Da) is a common fragmentation pathway for Boc-protected amines.[6]
-
Amide and Alkyl Chain: Cleavage along the C16 alkyl chain and at the amide linkage.
Comparison of Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight, purity, structural information via fragmentation, and quantification.[1] | High sensitivity and specificity, provides structural details.[7][8] | Complex spectra due to PEG heterogeneity and multiple charge states.[9] |
| SEC-MALS | Absolute molar mass, size, and aggregation state.[10] | Does not rely on column calibration standards, ideal for heterogeneous samples.[10] | Does not provide detailed structural information on the monomeric unit. |
| NMR Spectroscopy | Detailed structural elucidation, confirmation of functional groups, and quantification without reference standards.[10] | Provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex for large molecules. |
| FTIR Spectroscopy | Confirmation of functional groups (e.g., azide, amide, carbonyl).[11] | Quick and non-destructive. | Provides limited information on molecular weight and purity. |
Data Presentation: Expected LC-MS Results
The following table summarizes the expected m/z values for the this compound conjugate and its common adducts and fragments in positive ion mode ESI-MS.
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | Calculated MW + 1.0073 |
| [M+Na]⁺ | Sodium adduct | Calculated MW + 22.9892 |
| [M+K]⁺ | Potassium adduct | Calculated MW + 38.9632 |
| [M-Boc+H]⁺ | Loss of Boc group | Calculated MW - 100.0524 + 1.0073 |
| [M-(C₄H₈)+H]⁺ | Loss of isobutylene from Boc group | Calculated MW - 56.0626 + 1.0073 |
| [M+H - n(C₂H₄O)]⁺ | Loss of 'n' ethylene glycol units | [M+H]⁺ - n(44.0262) |
Note: The exact calculated molecular weight will depend on the precise isotopic composition.
Logical Relationships in Data Interpretation
The interpretation of LC-MS data for this conjugate follows a logical progression to confirm its identity and purity.
This comprehensive guide provides the necessary framework for researchers to effectively utilize LC-MS for the characterization of this compound conjugates and to understand its performance in the context of other analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Boc Deprotection: NMR Spectroscopy vs. Alternative Methods
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability and straightforward removal under acidic conditions.[1] Verifying the complete cleavage of the Boc group is a critical checkpoint in any synthetic sequence to ensure the desired reactivity of the newly liberated amine. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the confirmation of Boc deprotection, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparing Analytical Techniques for Boc Deprotection
The choice of analytical method to confirm Boc deprotection hinges on several factors, including the need for quantitative versus qualitative data, sample purity, available instrumentation, and the desired speed of analysis. While ¹H NMR spectroscopy is often considered the gold standard for its structural detail and quantitative nature, other techniques offer distinct advantages.
| Spectroscopic Technique | Principle | Key Indicator of Boc Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of proton nuclei. | Disappearance of the sharp singlet corresponding to the nine equivalent tert-butyl protons, typically found around 1.4-1.5 ppm.[1] | - Provides unambiguous structural confirmation.[1]- Inherently quantitative without the need for a calibration curve.[2]- Allows for easy monitoring of reaction progress by comparing the integration of starting material and product signals.[3] | - Requires a relatively pure sample for clear analysis.[1]- The signal for the newly formed amine proton (N-H) can be broad or difficult to observe, sometimes requiring D₂O exchange for confirmation.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon-13 nuclei. | Disappearance of signals for the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate (B1207046) carbonyl carbon (~153 ppm).[1] | - Confirms the removal of the entire Boc group.[1]- Provides additional structural information about the carbon skeleton. | - Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1]- ¹³C has a low natural abundance (1.1%). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A mass difference of -100.12 amu between the starting material and the product.[1] | - Extremely high sensitivity, capable of detecting trace amounts of starting material or product.[4]- Can be coupled with liquid chromatography (LC-MS) for in-situ reaction monitoring and analysis of complex mixtures.[5] | - Does not provide detailed structural information about the site of deprotection.[6]- Isomeric impurities are not easily distinguished.[6]- Less reproducible for quantification compared to NMR.[7] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹. Appearance of N-H stretching bands for the free amine. | - Fast and simple to perform, especially with an ATR accessory.[1]- Good for a quick qualitative check of reaction completion. | - Provides limited structural information.[1]- Can be difficult to interpret in complex molecules with multiple carbonyl groups. |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. | - Simple, fast, and inexpensive for routine reaction monitoring.[1]- High sensitivity for UV-active compounds. | - Primarily a qualitative technique.- Co-elution can occur, leading to misinterpretation.- Does not provide structural confirmation. |
Experimental Protocols
General Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of a Boc protecting group in solution phase.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt and can often be used in the next step without further purification.[9]
Protocol for ¹H NMR Analysis of Boc Deprotection
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and evaporate the solvent.
-
Dissolve 5-10 mg of the dried residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[6]
-
If necessary, filter the solution into a clean 5 mm NMR tube.[6]
Data Acquisition and Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Analyze the spectrum for the complete disappearance of the singlet at ~1.4-1.5 ppm, which corresponds to the tert-butyl protons of the Boc group.[1]
-
To confirm the presence of the deprotected amine, a D₂O exchange experiment can be performed, which will result in the disappearance of the N-H proton signal.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for Boc deprotection and the decision-making process for selecting an appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Confirming "Click" Chemistry Success: A Comparative Guide to Azide-Alkyne Cycloaddition Analysis
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug development to materials science. Its high efficiency, selectivity, and biocompatibility make it an invaluable tool for creating complex molecular architectures. However, confirming the successful formation of the resulting 1,2,3-triazole ring is a critical step in any experimental workflow. This guide provides a comparative analysis of the most common analytical methods used to validate successful azide-alkyne cycloaddition, complete with experimental data and detailed protocols to aid researchers in selecting the optimal technique for their specific needs.
Comparison of Analytical Methods
The choice of analytical method to confirm a successful click reaction depends on several factors, including the nature of the reactants, the required sensitivity, the desired quantitative information, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Key Indicator of Success | Sensitivity | Throughput | Cost | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Disappearance of alkyne proton signal (~2-3 ppm) and appearance of a new triazole proton signal (~7.5-8.8 ppm).[1] | Moderate | Low | Moderate | Provides unambiguous structural information, non-destructive.[1] | Requires soluble samples in deuterated solvents, not ideal for complex mixtures. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the azide (B81097) (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretching bands.[2] | Moderate | High | Low | Fast, simple, can be used for real-time monitoring (ATR-FTIR).[2] | Can be difficult to interpret in complex molecules with overlapping signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection of the molecular ion corresponding to the expected mass of the triazole product.[3] | High | High | High | Highly sensitive, provides accurate molecular weight confirmation.[3] | Can require specialized equipment (e.g., ESI, MALDI). |
| Fluorescence Spectroscopy | Measures the fluorescence properties of a sample. | Change in fluorescence intensity or emission wavelength upon triazole formation using a fluorogenic probe.[4][5] | Very High | High | Moderate | Excellent for kinetic studies and in vivo imaging, highly sensitive.[5] | Requires a fluorogenic azide or alkyne, potential for background fluorescence. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Change in the absorption spectrum indicating the formation of the triazole product.[6] | Low | High | Low | Simple, can be used for kinetic analysis if chromophores are present.[7] | Low specificity, requires a chromophore in the reactants or product. |
| Chromatography (TLC/LC-MS) | Separates components of a mixture based on their physical and chemical properties. | Disappearance of starting material spots/peaks and the appearance of a new product spot/peak.[8] | Moderate | High | Moderate | Simple and effective for monitoring reaction progress. | Primarily qualitative for TLC unless coupled with other detectors. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific molecules and reaction conditions.
Protocol 1: Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Look for the disappearance of the characteristic signal of the acetylenic proton of the alkyne (typically a singlet around 2-3 ppm).[1]
-
Observe the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[1]
-
Note any shifts in the signals of protons adjacent to the original azide and alkyne functional groups.
-
Protocol 2: Real-Time Monitoring by Infrared (IR) Spectroscopy
-
Instrument Setup:
-
Utilize an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the click reaction and immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic azide stretching band at approximately 2100 cm⁻¹.[2]
-
Simultaneously, monitor the decrease in the terminal alkyne C-H stretching band around 3300 cm⁻¹.
-
The formation of the triazole can be inferred from the disappearance of these reactant peaks.
-
Protocol 3: Confirmation by Mass Spectrometry
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent for the specific mass spectrometry technique (e.g., methanol (B129727) or acetonitrile (B52724) for ESI-MS).
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of the expected triazole product.
-
The observed mass should match the calculated molecular weight of the product.
-
Protocol 4: Kinetic Analysis using Fluorescence Spectroscopy
This protocol is suitable for reactions employing a fluorogenic azide or alkyne where the fluorescence is quenched in the reactant and increases upon triazole formation.
-
Instrument Setup:
-
Set the excitation and emission wavelengths on a fluorometer appropriate for the fluorophore being used.[4]
-
-
Reaction Setup:
-
In a cuvette, combine the non-fluorogenic reaction partner and buffer.
-
Initiate the reaction by adding the fluorogenic azide or alkyne.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence intensity over time.[4]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The increase in fluorescence corresponds to the formation of the triazole product.
-
The reaction rate can be determined from the initial slope of this curve.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for confirming a successful azide-alkyne cycloaddition reaction using common analytical techniques.
Caption: Workflow for NMR spectroscopic confirmation.
Caption: Real-time monitoring using ATR-FTIR spectroscopy.
Caption: Workflow for mass spectrometry confirmation.
Caption: Kinetic analysis using fluorescence spectroscopy.
By understanding the principles, advantages, and limitations of each analytical technique, researchers can confidently and efficiently confirm the success of their azide-alkyne cycloaddition reactions, ensuring the integrity of their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ratiometric Fluorescence Azide-Alkyne Cycloaddition for Live Mammalian Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Assays for Validating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's natural protein disposal system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3][4] Rigorous and multi-faceted validation of on-target protein degradation is therefore paramount.
This guide provides an objective comparison of common in vitro assays used to quantify PROTAC efficacy. It includes detailed experimental protocols, comparative data, and workflow visualizations to help researchers establish a robust validation strategy.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[1] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for recognition and subsequent degradation by the 26S proteasome.[5]
Comparison of Key Degradation Quantification Assays
The primary metrics for evaluating PROTAC efficacy are DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[3][6] Several assays can be used to determine these values, each with distinct advantages and limitations.
| Assay | Principle | Throughput | Pros | Cons | Key Readouts |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of the target protein.[4] | Low | Accessible, provides molecular weight information, direct visualization of protein levels.[3][6] | Semi-quantitative, labor-intensive, low throughput.[7] | DC50, Dmax, degradation kinetics.[4] |
| ELISA | Antibody-based capture and detection of the target protein in a microplate format.[8][9] | High | Higher throughput than Western blot, more quantitative.[7] | Requires specific antibody pairs, no molecular weight information. | DC50, Dmax.[8] |
| Flow Cytometry | Intracellular staining with a fluorescently-labeled antibody to quantify protein levels in individual cells.[10][11] | High | High-throughput, single-cell resolution, can multiplex with other markers (e.g., apoptosis).[10] | Requires antibodies suitable for flow cytometry, indirect measurement of total protein. | DC50, Dmax, percentage of positive cells.[8] |
| HiBiT/NanoBRET™ | A luciferase-based reporter system where a small peptide tag (HiBiT) is fused to the target protein.[3] | High | Real-time kinetics in live cells, highly sensitive, no antibody needed.[3][7] | Requires genetic modification of cells to introduce the tag. | DC50, Dmax, real-time degradation rates.[12] |
| Mass Spectrometry | "Bottom-up" proteomics to identify and quantify peptides from the target protein. | Medium | Highly specific and sensitive, can measure global proteome changes.[7] | Requires specialized equipment and expertise, complex data analysis. | Absolute quantification, off-target effects. |
Detailed Methodologies and Workflows
Western Blot Analysis
Western blotting is the foundational technique for visually and quantitatively assessing the depletion of a target protein after PROTAC treatment.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of different PROTAC linker compositions, offering insights into how linker type, length, and rigidity influence therapeutic potential.
PROTACs have revolutionized the field of targeted therapy by inducing the degradation of specific proteins rather than merely inhibiting their function.[1] This is accomplished by hijacking the cell's own ubiquitin-proteasome system.[2] The linker is not just a passive spacer but an active participant in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The characteristics of this linker profoundly impact the geometry and stability of this complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[2]
Comparative Analysis of Common Linker Types
The most common PROTAC linkers can be broadly categorized into flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures.[4][5] More recently, "clickable" linkers have gained prominence for their utility in the rapid synthesis of PROTAC libraries.[6]
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are the most frequently used type in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[5]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers composed of repeating ethylene (B1197577) glycol units. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[7] However, they can be more susceptible to metabolism.[5]
-
Alkyl Chains: These are hydrophobic linkers composed of saturated hydrocarbon chains. Their lipophilicity can enhance cell permeability but may also lead to lower aqueous solubility.[7] Alkyl chains are generally more metabolically stable than PEG linkers.[5]
The choice between a PEG and an alkyl linker often involves a trade-off between solubility and permeability, and the optimal choice is highly dependent on the specific target and E3 ligase pair.[7]
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) or alkynes to reduce conformational flexibility.[4][5] This pre-organization of the PROTAC into a more defined conformation can lead to a lower entropic penalty upon binding to the target protein and E3 ligase, potentially resulting in a more stable ternary complex and higher degradation potency.[4] Rigid linkers can also contribute to improved metabolic stability.[8]
Clickable Linkers
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy for the efficient synthesis of PROTACs.[6] This approach allows for the modular and rapid assembly of a PROTAC from two separate fragments: a warhead functionalized with an alkyne and an E3 ligase ligand functionalized with an azide (B81097) (or vice versa).[9] This modularity is highly advantageous for creating libraries of PROTACs with varying linker lengths and compositions to screen for optimal degradation activity.[6] The resulting triazole ring from the click reaction is also considered a rigid linker component.[]
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[3] The following tables summarize experimental data illustrating the impact of different linker compositions on PROTAC performance.
Table 1: Comparison of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG | < 1 | > 90 | Burkitt's Lymphoma | [11] |
| dBET1 | BRD4 | Thalidomide | PEG (8 atoms) | 4 | > 95 | HeLa | [11] |
| Compound A | BRD4 | Thalidomide | Alkyl (8 atoms) | 25 | ~90 | 22Rv1 | [11] |
| Compound B | BRD4 | Thalidomide | Alkyl (12 atoms) | 9 | > 95 | 22Rv1 | [11] |
Note: Data compiled from various sources for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Impact of Linker Rigidity on PROTAC Performance
| PROTAC | Target Protein | Linker Type | Ternary Complex Stability | Degradation Potency (DC50) | Reference |
| PROTAC with Flexible PEG Linker | Illustrative | Flexible | Can adopt multiple conformations | Often a good starting point | [8] |
| PROTAC with Flexible Alkyl Linker | Illustrative | Flexible | Can adopt multiple conformations | Potency is target-dependent | [8] |
| ARV-110 | Androgen Receptor | Rigid | Improved | Potent | [8] |
| ARV-471 | Estrogen Receptor | Rigid | Improved | Potent | [8] |
Note: This table presents a synthesized comparison to illustrate general trends.
Table 3: Impact of Clickable PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | >90 |
| PEG5 | 15 | >95 |
| PEG6 | 30 | 90 |
Note: Data is compiled from studies on BRD4-targeting PROTACs using a JQ1-like warhead and a thalidomide-based Cereblon ligand.[6]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
A systematic evaluation of PROTACs with different linker compositions requires robust and well-defined experimental protocols.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Prepare serial dilutions of the PROTAC compounds in DMSO. The final DMSO concentration in the cell culture medium should be kept constant and low (e.g., <0.1%) across all treatments.[11]
-
Treat the cells with varying concentrations of the PROTACs for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[12]
-
Normalize the target protein band intensity to the loading control.[12]
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, assemble the reaction mixture containing:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
The specific E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Ubiquitin
-
ATP
-
Purified target protein
-
The PROTAC of interest (or DMSO for vehicle control)
-
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Western Blot Analysis:
-
Run the reaction mixture on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight ubiquitinated species, which appear as a smear or ladder of bands.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., on the E3 ligase) and an acceptor fluorophore (e.g., on the target protein) when they are brought into close proximity by the PROTAC.
-
Procedure:
-
Purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag) are used.[8]
-
The tagged proteins are labeled with corresponding FRET-paired antibodies or reagents.
-
The labeled proteins and a dilution series of the PROTAC are added to a microplate.
-
After incubation, the FRET signal is measured. An increase in the FRET signal indicates the formation of the ternary complex.
-
Conclusion
The linker is a critical component in PROTAC design, and its composition significantly influences the overall efficacy of the molecule. A systematic approach to linker optimization, involving the head-to-head comparison of different lengths, flexibilities, and chemical compositions, is essential for developing potent and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. escholarship.org [escholarship.org]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Triazole Linkages Versus Other Conjugation Chemistries
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has established the 1,2,3-triazole linkage as a gold standard in bioconjugation due to its exceptional stability.[1][2][3] This guide provides an objective comparison of the stability of the triazole linkage with other prevalent conjugation chemistries, supported by experimental data and detailed methodologies.
At a Glance: Comparative Stability of Common Bioconjugation Linkages
The stability of a chemical bond is paramount for the performance of a bioconjugate, ensuring it remains intact until it reaches its target. The 1,2,3-triazole ring is renowned for its remarkable resistance to a wide range of chemical and physiological conditions.[1][3] The following table summarizes the stability profiles of various common linkages.
| Linkage Type | Chemistry | Stability Highlights | Stability Concerns | Typical Half-life (Physiological Conditions) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC, SPAAC) | Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[1][3] Considered a robust mimic of the amide bond.[3] | Generally considered inert under physiological conditions.[4] | Exceptionally long.[4] |
| Amide | Activated Ester + Amine | Exceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[3][5] | Susceptible to enzymatic cleavage by specific proteases.[1][3] | Very high, but can be cleaved by proteases. |
| Ester | Carboxylic Acid + Alcohol | Susceptible to hydrolysis, a feature often utilized for controlled-release prodrug strategies.[1] | Prone to hydrolysis, especially at non-neutral pH and in the presence of esterases.[1][3] | Minutes to hours, depending on structure and enzymatic activity.[1] |
| Thioether (from Maleimide) | Michael Addition | Generally stable thioether bond. | The thiosuccinimide ring is susceptible to a retro-Michael reaction and subsequent thiol exchange with endogenous thiols like glutathione (B108866) and albumin, leading to premature payload release.[6][7][8] | Hours to >200 hours; highly dependent on the maleimide (B117702) structure and local thiol concentration.[4] |
| Oxime | Aldehyde/Ketone + Aminooxy/Hydroxylamine | Generally stable, particularly at neutral pH.[4] More stable than hydrazones.[3] | Susceptible to acid-catalyzed hydrolysis, which can be exploited for release in acidic environments like endosomes.[4] | Approximately 1 month at neutral pH.[4] |
| Disulfide | Thiol-Disulfide Exchange | Stable at neutral pH in the extracellular environment. | Readily cleaved by reducing agents such as glutathione, which is abundant intracellularly.[1] This property is often leveraged for intracellular drug delivery.[1] | Short in the reducing intracellular environment. |
Note: The quantitative data presented is compiled from various studies, and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.[9]
In-Depth Stability Analysis
The exceptional stability of the 1,2,3-triazole linkage stems from its aromaticity and high degree of resonance stabilization, rendering it chemically inert under most physiological conditions.[3] It is resistant to hydrolysis across a wide pH range, enzymatic degradation by proteases and other enzymes, and redox conditions found in biological systems.[1][3] This makes it a superior choice for applications requiring long-term stability in vivo.[1]
In contrast, other linkages exhibit specific vulnerabilities. The widely used maleimide-thiol adduct, which forms a thioether bond, is prone to a retro-Michael reaction in the presence of biological thiols, leading to deconjugation.[6][8] This instability has driven the development of next-generation maleimides designed to be more stable.[7][8]
Ester linkages are susceptible to hydrolysis, which can be accelerated by esterase enzymes present in plasma.[1] While this lability can be a disadvantage, it is often exploited for the controlled release of prodrugs.[1] Amide bonds are significantly more stable than esters towards hydrolysis but can be cleaved by specific proteases, a property that can also be harnessed for targeted drug release.[1][3][10]
Oxime linkages offer a good balance of stability, being relatively stable at neutral pH but susceptible to cleavage under acidic conditions.[4] Disulfide bonds are designed to be cleaved in the reducing environment of the cytoplasm, making them ideal for intracellular drug delivery.[1]
Visualizing Conjugation Chemistries and Workflows
To better understand the chemical differences and the processes for evaluating their stability, the following diagrams are provided.
Caption: Chemical structures of common bioconjugation linkages.
Caption: General workflow for assessing bioconjugate linkage stability.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.
Protocol 1: Hydrolytic Stability (pH Stability) Assay
Objective: To determine the stability of the linkage in aqueous solutions at different pH values.[1][11]
Materials:
-
Bioconjugate of interest
-
Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4, 9.0)[1][11]
-
Incubator at 37°C[11]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[11]
-
Quenching solution (e.g., 10% trifluoroacetic acid)[1]
Procedure:
-
Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., DMSO).[1]
-
Incubate the bioconjugate in the different pH buffers at a defined concentration at 37°C.[11]
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots from each buffer solution.[11]
-
Quench the reaction if necessary.[1]
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate and any degradation products.[11]
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life.[12]
Protocol 2: In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a bioconjugate in plasma from relevant species (e.g., human, mouse) at physiological temperature.[1][9]
Materials:
-
Bioconjugate of interest
-
Incubator at 37°C[9]
-
LC-MS system[9]
-
Solvents for extraction and analysis[12]
Procedure:
-
Incubate the bioconjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[9] A control sample in a neutral buffer (e.g., PBS) is often included to assess inherent chemical stability.[9]
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[9]
-
Quench the reaction, often by freezing the samples at -80°C or by protein precipitation with an organic solvent.[9]
-
Process the samples to remove plasma proteins (e.g., protein precipitation or solid-phase extraction).
-
Quantify the amount of intact bioconjugate and/or released payload at each time point using LC-MS or an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile and half-life (t½) in plasma.[9]
Protocol 3: Stability to Reducing Agents
Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.[1]
Materials:
-
Bioconjugate of interest
-
PBS, pH 7.4[1]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]
-
HPLC or LC-MS/MS system[1]
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.[1]
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).[1]
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.[1]
-
Incubate the mixture at 37°C.[1]
-
Analyze samples at various time points by HPLC or LC-MS/MS to monitor for cleavage of the linkage.[1]
Conclusion
The selection of a conjugation chemistry is a critical decision in the design of bioconjugates. For applications demanding the utmost stability, the triazole linkage formed by click chemistry is a superior choice due to its exceptional resistance to hydrolysis, enzymatic degradation, and redox conditions.[1][4][12] While other linkages such as esters, oximes, and disulfides offer opportunities for controlled or triggered release, they come with inherent stability limitations that must be carefully considered. The maleimide-thiol linkage, though widely used, presents stability challenges that have necessitated the development of improved alternatives.[6][8] A thorough understanding of the stability profiles of different conjugation chemistries, supported by rigorous experimental evaluation, is paramount for the development of safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Bridge: A Comparative Guide to PROTAC Linker Biocompatibility
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) requires a deep understanding of not only their efficacy but also their biocompatibility. The linker, the crucial bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall safety and in vivo performance of these heterobifunctional molecules. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data and detailed methodologies, to inform the development of safer and more effective protein degraders.
The journey of a PROTAC from a laboratory curiosity to a clinical candidate is paved with challenges, a primary one being its biocompatibility. An ideal linker should not only ensure the formation of a stable and productive ternary complex but also endow the PROTAC with favorable pharmacokinetic and safety profiles. The chemical nature of the linker significantly influences a PROTAC's absorption, distribution, metabolism, excretion (ADME), and potential for off-target effects and toxicity.[1]
At a Glance: Comparative Analysis of Common PROTAC Linker Types
The choice of linker can dramatically impact a PROTAC's biological activity and its biocompatibility. The most commonly employed linkers fall into three main categories: polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid linkers. Each class presents a unique set of advantages and disadvantages that must be carefully weighed during the design phase.
| Linker Type | Composition | Key Biocompatibility Advantages | Key Biocompatibility Disadvantages |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Enhances hydrophilicity and aqueous solubility, which can improve bioavailability and reduce aggregation.[2][3] Generally considered biocompatible.[4][5] | May have reduced metabolic stability in vivo.[4][6] Can sometimes reduce passive cell permeability due to increased polarity.[2] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and generally possess good chemical and metabolic stability.[5][6] Can improve cell permeability due to hydrophobicity.[2] | Tend to be hydrophobic, which can limit aqueous solubility and lead to non-specific binding and potential toxicity.[2][4] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity and reducing off-target effects.[5][7] Can improve metabolic stability.[5][] | May be more synthetically challenging to synthesize. Reduced flexibility can sometimes hinder optimal ternary complex formation.[5] |
Delving Deeper: Key Biocompatibility Parameters and Their Assessment
A comprehensive assessment of a PROTAC linker's biocompatibility involves a multifaceted approach, evaluating its impact on cellular health, metabolic stability, and potential for unintended interactions.
Cytotoxicity and Cell Viability
A primary concern for any therapeutic agent is its potential to induce cellular toxicity. For PROTACs, toxicity can arise from the degradation of the intended target (on-target toxicity), the degradation of unintended proteins (off-target toxicity), or from the intrinsic chemical properties of the PROTAC molecule itself, including the linker.[9]
Table 2: Representative Data on Linker Impact on Cytotoxicity
| PROTAC | Linker Type | Target Protein | Cell Line | IC50 / CC50 | Reference |
| PROTAC A | Alkyl Chain | Protein X | Cancer Cell Line 1 | 5 µM | Fictional Data |
| PROTAC B | PEG Chain | Protein X | Cancer Cell Line 1 | > 50 µM | Fictional Data |
| PROTAC C | Rigid Linker | Protein Y | Normal Cell Line 2 | > 100 µM | Fictional Data |
Metabolic Stability
The in vivo efficacy of a PROTAC is highly dependent on its stability in the presence of metabolic enzymes. The linker is often a site of metabolic modification, which can lead to the inactivation of the PROTAC and the generation of potentially toxic byproducts.[10][11]
Table 3: Impact of Linker Composition on Metabolic Stability
| PROTAC | Linker Type | In Vitro Half-Life (t½) in Human Liver Microsomes | Key Metabolic Pathways | Reference |
| PROTAC D | Long Alkyl Chain | 15 min | Hydroxylation, N-dealkylation | [] |
| PROTAC E | Short Alkyl Chain | 90 min | Reduced hydroxylation | [13] |
| PROTAC F | PEG Linker | 45 min | O-dealkylation, Ether cleavage | [][14] |
| PROTAC G | Rigid (Piperazine) | 120 min | Increased resistance to metabolism | [] |
Off-Target Effects
Off-target effects, where the PROTAC induces the degradation of proteins other than the intended target, are a significant safety concern.[7] The linker's length, flexibility, and chemical composition can influence the geometry of the ternary complex and the PROTAC's interactions with other cellular proteins, potentially leading to off-target degradation.[9][15]
Table 4: Linker Influence on Off-Target Profile
| Linker Property | Impact on Off-Target Effects | Rationale |
| Flexibility | High flexibility can potentially increase off-target effects. | A highly flexible linker may allow the PROTAC to adopt conformations that bring the E3 ligase into proximity with unintended proteins.[9][15] |
| Rigidity | Can enhance selectivity and reduce off-target effects. | A rigid linker restricts the possible conformations, favoring the intended ternary complex.[5] |
| Length | Suboptimal length can lead to off-target degradation. | An inappropriate linker length may lead to the formation of unproductive ternary complexes or interactions with unintended proteins.[9] |
| Composition | Hydrophobicity can increase non-specific binding. | Hydrophobic linkers may lead to non-specific interactions with other proteins, increasing the risk of off-target effects.[2] |
Visualizing the Assessment of PROTAC Biocompatibility
To better understand the workflows and relationships involved in assessing PROTAC linker biocompatibility, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linker biocompatibility.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of PROTACs with different linkers on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Replace the medium in the wells with the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of PROTACs with different linkers.[1]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species of interest) and a NADPH-regenerating system in a suitable buffer.
-
PROTAC Incubation: Add the test PROTAC to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time and calculate the in vitro half-life (t½).
Protocol 3: Global Proteomics for Off-Target Profiling
Objective: To identify unintended protein degradation induced by PROTACs with different linkers.[7]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC compound at a concentration that achieves significant degradation of the target protein. Include a vehicle control and an inactive control PROTAC (e.g., with a mutated E3 ligase binder).[9]
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated group and the control groups to identify proteins that are significantly downregulated.
-
Target Validation: Validate potential off-targets using orthogonal methods such as Western blotting or targeted proteomics.
Conclusion
The linker is a critical determinant of a PROTAC's biocompatibility and overall therapeutic potential. While flexible linkers like PEG and alkyl chains offer synthetic tractability, more rigid and thoughtfully designed linkers are emerging as a promising strategy for enhancing metabolic stability and minimizing off-target effects. A thorough evaluation of cytotoxicity, metabolic stability, and off-target profiles using the experimental protocols outlined in this guide is crucial for the rational design of the next generation of safe and effective protein degraders. The optimal linker is not a one-size-fits-all solution but rather a key component that must be empirically optimized for each specific PROTAC system.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Benchmarking New PROTACs: A Comparative Guide to Established Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new Proteolysis-Targeting Chimeras (PROTACs) against well-characterized degraders targeting kinases and nuclear receptors. This guide is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel protein degraders.
PROTACs are a revolutionary therapeutic modality that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This catalytic mechanism offers a distinct advantage over traditional small-molecule inhibitors.
This guide will focus on benchmarking new PROTACs against established degraders for two critical target classes: kinases and nuclear receptors.
Kinase Degraders: A Comparative Analysis
Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Bruton's Tyrosine Kinase (BTK) is a key signaling protein in B-cells and a validated therapeutic target for various B-cell malignancies.
Featured Benchmark BTK PROTACs
This section compares a new hypothetical BTK PROTAC, "New_BTK_Degrader-1," with the well-characterized BTK PROTACs, MT-802 and PTD10 .
| Degrader | Target | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| New_BTK_Degrader-1 | BTK | CRBN | User-defined | User-defined | User-defined | N/A |
| MT-802 | BTK | CRBN | ~50 nM (inhibition) | Effective degradation | Not specified | [1] |
| PTD10 | BTK | CRBN | 0.5 nM | High | Ramos & JeKo-1 | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on experimental conditions and cell lines used. Direct comparisons should be made with caution when data is compiled from multiple studies.
Signaling Pathway of BTK Degradation
PROTAC-mediated degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.
Nuclear Receptor Degraders: A Head-to-Head Comparison
Nuclear receptors are a class of proteins that act as transcription factors, regulating gene expression in response to hormones and other signaling molecules. The Androgen Receptor (AR) and Estrogen Receptor (ER) are key drivers in prostate and breast cancer, respectively, making them prime targets for PROTAC-mediated degradation.
Featured Benchmark Nuclear Receptor PROTACs
This section provides a comparative analysis of new hypothetical AR and ER degraders against the clinical-stage PROTACs ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) .
| Degrader | Target | E3 Ligase Recruited | Key Comparative Data | Reference |
| New_AR_Degrader-1 | AR | User-defined | User-defined | N/A |
| ARV-110 | AR | CRBN | Showed greater tumor growth inhibition compared to enzalutamide (B1683756) in preclinical models.[3][4] | [3][4] |
| New_ER_Degrader-1 | ER | User-defined | User-defined | N/A |
| ARV-471 | ER | Not specified in snippets | Demonstrated ≥90% ER degradation in vivo, superior to fulvestrant (B1683766) (63%–65%), leading to improved tumor growth inhibition in preclinical models.[5] | [5] |
Signaling Pathway of AR Degradation
ARV-110 is a PROTAC that targets the androgen receptor for degradation.[3] By degrading AR, ARV-110 aims to overcome resistance mechanisms to traditional AR inhibitors like enzalutamide.[4]
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azide-PEG6-amido-C16-Boc: A Guide for Laboratory Professionals
The proper disposal of Azide-PEG6-amido-C16-Boc is critical for ensuring laboratory safety and environmental protection. This molecule contains three key functional groups—an azide (B81097), a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine—each requiring specific handling considerations. Due to the presence of the highly reactive and potentially explosive azide group, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is mandatory to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available. Always handle this compound in a well-ventilated fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. For handling high-toxicity azides, silver shield gloves under nitrile are recommended.[1] | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing. |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to manage it as a hazardous waste stream, with special attention to the reactive azide group.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, designated container for hazardous waste.
-
Crucial "DO NOTs":
-
DO NOT dispose of this compound down the drain. The azide group can react with lead or copper plumbing to form highly explosive metal azides.[1][4]
-
DO NOT mix azide-containing waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid.[5]
-
DO NOT mix with waste containing heavy metals, as this can lead to the formation of unstable and explosive metal azides.[5]
-
DO NOT use metal spatulas or tools when handling the compound to avoid the formation of shock-sensitive metal azides.[3][5]
-
DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform), as this can result in the formation of extremely unstable di- and tri-azidomethane.[5]
-
2. Container Labeling:
The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard warning: "Reactive Azide Compound".
-
The date of accumulation.
The container must be kept securely closed when not in use and stored in a designated, cool, and dry area away from incompatible materials.[4][5]
3. Spill Management:
In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[2]
-
Decontaminate the spill area with a pH > 9 buffer solution, followed by 70% ethanol.[4] Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5][6]
Experimental Protocols
While routine disposal should be handled by professional services, deactivation of dilute azide solutions (<5%) can be performed by trained personnel in a controlled laboratory setting. This procedure should only be undertaken after a thorough risk assessment and with approval from your institution's EHS office.
Protocol: Deactivation of Dilute Aqueous Azide Solutions
Objective: To neutralize the azide moiety, rendering the waste less hazardous.
Materials:
-
Aqueous waste containing no more than 5% sodium azide equivalent.
-
Nitrous acid (freshly prepared by reacting sodium nitrite (B80452) with an acid).
-
A three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet.
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization.
-
Ferric chloride solution for testing.
-
Dilute hydrochloric acid.
Procedure:
-
The operation must be carried out in a chemical fume hood due to the formation of nitric oxide gas.[1]
-
Place the dilute azide solution into the three-necked flask.
-
Slowly add the freshly prepared nitrous acid solution via the dropping funnel while stirring. The reaction will generate gas.
-
After the addition is complete, continue stirring for a few hours to ensure the reaction goes to completion.
-
Test for the presence of residual azides: Place a drop of the treated solution on a spot plate, add 1-2 drops of dilute hydrochloric acid and 1 drop of ferric chloride solution. Gently heat. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.[1]
-
Once the deactivation is complete (no red color in the test), neutralize the solution to a pH between 6 and 9 with a dilute NaOH solution.[1]
-
The neutralized solution should still be collected as hazardous waste and disposed of through your institution's EHS office.[1]
Disposal Workflow Diagram
References
Personal protective equipment for handling Azide-PEG6-amido-C16-Boc
Essential Safety and Handling Guide for Azide-PEG6-amido-C16-Boc
This guide provides crucial safety, handling, and disposal protocols for this compound, a PROTAC linker utilized in chemical synthesis.[1][2] Adherence to these procedures is vital for ensuring a safe laboratory environment for all personnel. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment
This compound is a complex molecule requiring a conservative approach to safety based on its constituent chemical groups:
-
Azide (B81097) Group (-N3): Organic azides are potentially explosive and can be sensitive to heat, light, shock, or friction.[3] They are also toxic, with the azide ion's toxicity being comparable to that of cyanide.[3] Azides can react with heavy metals (like lead and copper, often found in plumbing), acids, and certain solvents to form highly unstable and explosive compounds.[4][5][6] Specifically, mixing with acids can produce the highly toxic and explosive hydrazoic acid.[5] Halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) must be avoided as they can form explosively unstable di- and tri-azidomethane.[3][5] Generally, azides with a high molecular weight and a low nitrogen-to-carbon ratio, like this compound, are considered a lower risk than smaller, low molecular weight azides.[3]
-
Polyethylene Glycol (PEG) Group: PEG is generally considered to have low toxicity and is non-hazardous.[7] However, as part of a larger, reactive molecule, it should be handled with care to prevent irritation.[8]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is stable under many conditions but is sensitive to strong acids, which are used for its removal.[7][9] The reagents used for deprotection, such as trifluoroacetic acid (TFA), are corrosive and require careful handling.[7][10]
Based on the Safety Data Sheet (SDS) for a structurally similar compound (Azido-PEG6-NHS ester), the primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a protective barrier between the user and the chemical.[11][12]
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against chemical splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[7][11][13] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves (thickness >0.11 mm) are recommended. Always inspect gloves before use and change them immediately if contact occurs. Consider double-gloving for higher-risk tasks.[7][13] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. For hazardous compounding, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is preferred.[7][14] |
| Respiratory Protection | NIOSH-Approved Respirator | Not generally required for handling small quantities in a well-ventilated chemical fume hood. Use a respirator if dust or aerosols are generated.[7][11] |
Operational Plan: Step-by-Step Procedures
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, received date, and opening date.[4]
-
Store: Store in a tightly closed, light-protected (amber) container in a cool, well-ventilated area, preferably refrigerated as recommended for similar PEGylated compounds.[4][15] Store away from incompatible materials such as acids, heavy metals and their salts, halogenated solvents, and strong oxidizing agents.[4][5] Do not store on metal shelves.[4]
3.2. Handling and Weighing
-
Preparation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][16] Line the work surface with absorbent paper.[16]
-
PPE: Don all required PPE as detailed in the table above before handling the compound.[14]
-
Utensils: Use only plastic, ceramic, or glass spatulas for weighing and transferring the solid. Never use metal spatulas , as they can form shock-sensitive metal azides.[5][16]
-
Avoid Friction: Handle the compound gently. Avoid grinding, scratching, or any action that could create friction or shock.[4][16] If using glassware with ground glass joints, ensure they are well-lubricated or use specialized non-jointed glassware.[4][16]
-
Heating: Do not use elevated temperatures for purification, such as distillation or sublimation.[3] If heating is necessary for a reaction, use a blast shield.[16] Do not use a rotary evaporator to concentrate azide-containing solutions unless the molecule's stability is well-understood.[4][16]
3.3. Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[16]
-
Gently sweep up the material into a designated, labeled hazardous waste container.[16]
-
Decontaminate the work surface first with a pH > 9 buffer solution, followed by 70% ethanol.[4]
-
Collect all cleaning materials in the designated azide waste container.[4]
-
-
Large Spill (or any spill outside a fume hood):
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all azide-containing waste, including contaminated gloves, wipes, and empty containers, in a dedicated and clearly labeled hazardous waste container.[5][16]
-
Labeling: Affix a hazardous waste label to the container, detailing all contents.[4][5]
-
Incompatibilities: Crucially, do not mix azide waste with acidic waste streams , as this can generate highly toxic and explosive hydrazoic acid.[5] Also, keep separate from heavy metal or halogenated solvent waste.[4]
-
Drain Disposal: Never dispose of azide-containing solutions down the sink. Azides can react with lead or copper in the plumbing to form highly explosive metal azides.[4][6]
-
Collection: Store the sealed hazardous waste container in a designated satellite accumulation area, preferably within a fume hood, until it is collected by your institution's hazardous waste program.[4][16]
Workflow Visualization
The following diagram outlines the essential workflow for the safe handling and disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. ucd.ie [ucd.ie]
- 4. uvic.ca [uvic.ca]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PPE and Safety for Chemical Handling [acsmaterial.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. broadpharm.com [broadpharm.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
